Product packaging for Zanamivir(Cat. No.:CAS No. 139110-80-8)

Zanamivir

カタログ番号: B000325
CAS番号: 139110-80-8
分子量: 332.31 g/mol
InChIキー: ARAIBEBZBOPLMB-UFGQHTETSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Zanamivir is a potent and selective inhibitor of influenza virus neuraminidase, functioning as a sialic acid analog. This enzyme is critical for the release of viral particles from the plasma membrane of infected cells, thereby promoting the spread of the virus within the respiratory tract. By inhibiting neuraminidase, this compound effectively prevents the cleavage of sialic acid on cell receptors and the release of newly formed virions, which curbs the propagation of both influenza A and B viruses. Its application is valuable in virology research for investigating viral replication mechanisms and exploring antiviral strategies. * Specific Research Value: Comparative network meta-analyses have evaluated this compound among neuraminidase inhibitors for treating influenza, with some analyses ranking it as a preferred pharmacologic intervention for reducing the time to alleviation of symptoms. * Purity & Quality: Supplied with a purity of >98.0% as determined by HPLC, ensuring high-quality standards for reliable research results. Please note: This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N4O7 B000325 Zanamivir CAS No. 139110-80-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UFGQHTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023749
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 18,000 mg/L at 25 °C, 7.31e+00 g/L
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white powder

CAS No.

139110-80-8
Record name Zanamivir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139110-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zanamivir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139110808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanamivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanamivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZANAMIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6O3XI777I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zanamivir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 °C
Record name ZANAMIVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Zanamivir's Mechanism of Action Against Influenza Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of zanamivir, a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses. This document details the molecular interactions, enzymatic inhibition, and its role in disrupting the viral life cycle, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Inhibition of Viral Neuraminidase

This compound is a structural analogue of sialic acid, the natural substrate for the influenza virus neuraminidase (NA) enzyme.[1][2] Its primary mechanism of action is the potent and specific inhibition of this enzyme, which is crucial for the release of progeny virions from the surface of infected host cells.[2][3] By binding to the active site of neuraminidase, this compound prevents the cleavage of terminal sialic acid residues from glycoconjugates on the host cell and on the newly formed viral particles.[3] This results in the aggregation of newly synthesized virions at the cell surface, preventing their release and subsequent infection of other respiratory epithelial cells.[4]

The binding of this compound to the highly conserved active site of the neuraminidase enzyme is characterized by strong hydrogen bonding and ionic interactions.[5] Key amino acid residues within the active site that interact with this compound include:

  • Arginine triad (Arg118, Arg292, Arg371): These residues form salt bridges with the carboxylate group of this compound.[6]

  • Glutamic acid (Glu119 and Glu227): These residues interact with the guanidino group at the C4 position of this compound.[5][6]

  • Arginine (Arg152): Forms hydrogen bonds with the acetamido group.[5]

  • Glutamic acid (Glu276): Interacts with the glycerol side chain of this compound.[5]

These interactions lead to a high-affinity binding of this compound to the neuraminidase, effectively blocking its enzymatic activity.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. These values can vary depending on the influenza virus type and subtype, as well as the specific assay used.

Table 1: Mean IC50 Values of this compound Against Susceptible Influenza Strains

Influenza Virus Type/SubtypeMean this compound IC50 (nM)Assay TypeReference
Influenza A/H1N10.76 - 0.92Fluorescent/Chemiluminescent[1][7]
Influenza A/H3N21.82 - 2.28Fluorescent/Chemiluminescent[1][7]
Influenza A/H1N23.09Fluorescent[1]
Influenza B2.28 - 4.19Fluorescent/Chemiluminescent[1][7]

Impact of Resistance Mutations on this compound Efficacy

Resistance to this compound is relatively rare compared to other neuraminidase inhibitors like oseltamivir. However, specific mutations in the neuraminidase gene can reduce the binding affinity of this compound, leading to decreased susceptibility.

Table 2: Impact of Neuraminidase Mutations on this compound IC50 Values

Virus Strain/MutationThis compound IC50 (nM) (Wild-Type)This compound IC50 (nM) (Mutant)Fold Increase in IC50Reference
A/H5N1 (D198G)--44[8]
A/H5N1 (E119G)-->1,300[8]
A/H1N1 (Q136K)--~300[9][10]
A/H3N2 (E119G)~1~100~100[10]
A/H3N2 (E119D)~1~150~150[10]
Influenza B (R152K)~2~100~50[10][11]
A/N2 (R292K)~12020[11]

Experimental Protocols for Neuraminidase Inhibition Assays

The susceptibility of influenza viruses to this compound is primarily determined using in vitro neuraminidase inhibition assays. The two most common methods are the fluorescent and chemiluminescent assays.

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Substrate)

This assay relies on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the neuraminidase enzyme, which releases the fluorescent product 4-methylumbelliferone (4-MU).[12][13][14]

Methodology:

  • Virus Preparation: Influenza viruses are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain sufficient viral titers.[13]

  • Serial Dilution of Inhibitor: this compound is serially diluted in assay buffer to create a range of concentrations.

  • Incubation with Virus: A standardized amount of the virus is pre-incubated with the various concentrations of this compound in a 96-well plate at room temperature for 45 minutes.[12]

  • Substrate Addition: The MUNANA substrate (final concentration of approximately 100-300 µM) is added to each well.[12][15]

  • Enzymatic Reaction: The plate is incubated at 37°C for 1 hour to allow the enzymatic reaction to proceed.[12]

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., NaOH in ethanol).[12][15]

  • Fluorescence Measurement: The fluorescence of the liberated 4-MU is measured using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[12][15]

  • IC50 Calculation: The concentration of this compound that reduces the neuraminidase activity by 50% (IC50) is calculated from the dose-response curve.[12]

Chemiluminescent-Based Neuraminidase Inhibition Assay (NA-Star® Substrate)

This assay utilizes a 1,2-dioxetane derivative of sialic acid (e.g., NA-Star®) as a substrate. Cleavage by neuraminidase generates an unstable intermediate that produces light upon the addition of an accelerator.[16][17]

Methodology:

  • Virus Dilution: The virus sample is diluted in the provided assay buffer. A 1:5 dilution is often sufficient.[16]

  • Inhibitor Incubation: Diluted virus is incubated with serial dilutions of this compound in a 96-well plate.

  • Substrate Incubation: The NA-Star® substrate is added, and the plate is incubated for 10-30 minutes.[16]

  • Signal Acceleration and Detection: An accelerator solution is injected into each well, and the resulting chemiluminescent signal is immediately measured by a luminometer.[16]

  • IC50 Determination: The IC50 value is determined by performing a nonlinear curve-fitting analysis of the dose-response data.[16]

Visualizing this compound's Role in the Influenza Life Cycle and Neuraminidase Inhibition

Influenza Virus Life Cycle

The following diagram illustrates the key stages of the influenza virus life cycle and highlights the specific point of intervention for this compound.

Influenza_Life_Cycle cluster_cell Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating 2. Uncoating Replication_Transcription Viral RNA Replication & Transcription (in Nucleus) Uncoating->Replication_Transcription 3. vRNP Import Translation Viral Protein Synthesis Replication_Transcription->Translation 4. mRNA Export Assembly Virion Assembly Replication_Transcription->Assembly 6. vRNP Export Translation->Assembly 5. Protein Transport Budding Budding Assembly->Budding 7. Assembly at Plasma Membrane Release Release Budding->Release 8. Budding New_Virus New Influenza Virus Release->New_Virus 9. Release of Progeny Virus Influenza_Virus Influenza Virus Influenza_Virus->Entry 1. Attachment & Entry This compound This compound This compound->Inhibition Inhibition->Release Inhibition

Caption: Influenza virus life cycle and the inhibitory action of this compound.

Neuraminidase Enzymatic Action and this compound Inhibition

This diagram depicts the enzymatic cleavage of sialic acid by neuraminidase and how this compound competitively inhibits this process.

Neuraminidase_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound Neuraminidase_E Neuraminidase (E) Sialic_Acid_S Sialic Acid (S) (on Glycoprotein) ES_Complex E-S Complex Neuraminidase_EProducts Neuraminidase_EProducts ES_Complex->Neuraminidase_EProducts Cleavage Products Cleaved Sialic Acid + Glycoprotein Neuraminidase_ESialic_Acid_S Neuraminidase_ESialic_Acid_S Neuraminidase_ESialic_Acid_S->ES_Complex Binding Neuraminidase_E2 Neuraminidase (E) Zanamivir_I This compound (I) EI_Complex E-I Complex (Inactive) No_Reaction No Cleavage EI_Complex->No_Reaction Neuraminidase_E2Zanamivir_I Neuraminidase_E2Zanamivir_I Neuraminidase_E2Zanamivir_I->EI_Complex Competitive Binding

Caption: Competitive inhibition of neuraminidase by this compound.

Conclusion

This compound's mechanism of action is a well-characterized example of structure-based drug design. By mimicking the natural substrate of influenza neuraminidase, it effectively inhibits viral propagation. Understanding the molecular details of its interaction with the enzyme, the quantitative measures of its potency, and the methods for assessing its efficacy are crucial for ongoing antiviral research and the development of next-generation influenza therapies.

References

The Dawn of a New Era in Antiviral Therapy: A Technical Guide to the Discovery and Development of Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery and development of Zanamivir, the first neuraminidase inhibitor to be approved for the treatment of influenza. We will delve into the rational drug design process that led to its creation, its mechanism of action, and the key experimental data that validated its efficacy and safety. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols and structured data to aid in the understanding of this landmark antiviral agent.

A Landmark in Rational Drug Design: The Genesis of this compound

The journey to this compound's discovery is a testament to the power of structure-based drug design. In the late 1980s, scientists at the Australian Commonwealth Scientific and Industrial Research Organisation (CSIRO), in collaboration with Monash University and the Victorian College of Pharmacy, embarked on a mission to develop a novel anti-influenza therapeutic.[1] Their strategy was anchored in the knowledge of the three-dimensional structure of the influenza virus neuraminidase enzyme, a key player in viral propagation.[1]

The starting point for their investigation was 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), a known weak inhibitor of neuraminidase.[1] By employing X-ray crystallography and computational chemistry, the researchers meticulously analyzed the active site of the neuraminidase enzyme. This allowed them to identify key amino acid residues and pockets that could be targeted to enhance inhibitor binding.

A critical breakthrough came with the observation of a negatively charged pocket within the active site. The team hypothesized that introducing a positively charged group on the inhibitor molecule would create a strong electrostatic interaction, thereby significantly increasing its binding affinity. This led to the synthesis of a series of DANA derivatives, culminating in the addition of a guanidino group at the C4 position. This modification resulted in a compound, initially named GG167 and later this compound, with dramatically improved inhibitory activity against neuraminidase.

Zanamivir_Discovery_Workflow cluster_0 Initial Knowledge & Lead Compound cluster_1 Rational Drug Design Cycle cluster_2 Lead Optimization & Candidate Selection Known Neuraminidase Structure Known Neuraminidase Structure X-ray Crystallography X-ray Crystallography Known Neuraminidase Structure->X-ray Crystallography DANA (Weak Inhibitor) DANA (Weak Inhibitor) DANA (Weak Inhibitor)->X-ray Crystallography Computational Chemistry Computational Chemistry X-ray Crystallography->Computational Chemistry Identify Active Site Pocket Identify Active Site Pocket Computational Chemistry->Identify Active Site Pocket Hypothesize Guanidino Group Hypothesize Guanidino Group Identify Active Site Pocket->Hypothesize Guanidino Group Synthesize Derivatives Synthesize Derivatives Hypothesize Guanidino Group->Synthesize Derivatives In Vitro Testing In Vitro Testing Synthesize Derivatives->In Vitro Testing In Vitro Testing->Synthesize Derivatives Select GG167 (this compound) Select GG167 (this compound) In Vitro Testing->Select GG167 (this compound)

Caption: The rational drug design workflow leading to the discovery of this compound.

Mechanism of Action: Halting the Viral Spread

This compound exerts its antiviral effect by specifically targeting the neuraminidase enzyme of both influenza A and B viruses. Neuraminidase is a surface glycoprotein that plays a crucial role in the final stage of the viral replication cycle. Its primary function is to cleave sialic acid residues from the surface of infected cells, which allows newly formed virus particles to be released and infect other cells.

This compound is a transition-state analogue inhibitor of neuraminidase.[1] It binds with high affinity to the active site of the enzyme, effectively blocking its catalytic activity. By inhibiting neuraminidase, this compound prevents the release of progeny virions from infected cells. The trapped viruses aggregate on the cell surface, unable to spread the infection throughout the respiratory tract.[1]

Influenza_Lifecycle_and_Zanamivir_Inhibition cluster_host_cell Host Cell Replication Viral Replication (RNA Synthesis, Protein Production) Assembly Virion Assembly Replication->Assembly Budding Viral Budding Assembly->Budding Release Release of New Virions Budding->Release Neuraminidase Action Virus Virus Attachment Attachment to Sialic Acid Receptors Virus->Attachment Entry Viral Entry (Endocytosis) Attachment->Entry Entry->Replication Infection Infection of New Cells Release->Infection This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Release

Caption: The influenza virus life cycle and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Influenza Neuraminidase
Influenza Virus StrainNeuraminidase SubtypeIC50 (nM)Reference
A/Texas/36/91H1N10.34[2]
A/Victoria/3/75H3N20.95[2]
B/Lee/40-2.7[2]
Oseltamivir-resistant H274YH1N11.5[2]
This compound-resistant E119G/AH3N2>100[2]

IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Table 2: Pharmacokinetic Properties of this compound
ParameterValueReference
Bioavailability (oral)2%[1]
Bioavailability (inhaled)4-17%[1]
Protein Binding<10%[1]
Elimination Half-life2.5 - 5.1 hours[1]
ExcretionPrimarily unchanged in urine[1]
Table 3: Summary of Efficacy from Clinical Trials in Adults
OutcomeThis compoundPlaceboReduction with this compoundP-valueReference
Median time to alleviation of symptoms (days)6.06.60.60 days (14.4 hours)<0.001[3]
Reduction in symptomatic influenza (prophylaxis)1.27%3.26%1.98%-[3]
Table 4: Summary of Common Adverse Events in Clinical Trials (Adults and Adolescents)
Adverse EventThis compound 10 mg Inhaled Twice Daily (%)Placebo (%)Reference
Diarrhea34[4]
Nausea33[4]
Sinusitis32[4]
Nasal signs and symptoms23[4]
Bronchitis23[4]
Cough23[4]
Headache21[4]
Dizziness2<1[4]

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

  • Influenza virus stock

  • This compound (or other inhibitors)

  • MUNANA substrate (Sigma-Aldrich)

  • Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

  • Stop Solution: 0.1 M NaOH in 80% ethanol

  • 96-well black, flat-bottom plates

  • Fluorometer (Excitation: 360 nm, Emission: 465 nm)

Procedure:

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear signal over the incubation period.

  • Inhibitor Dilution: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of diluted virus to each well. Add 50 µL of the serially diluted this compound or assay buffer (for control wells).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 50 µL of MUNANA solution (final concentration 0.1 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

NI_Assay_Workflow start Start dilute_virus Dilute Virus in Assay Buffer start->dilute_virus dilute_inhibitor Prepare Serial Dilutions of this compound start->dilute_inhibitor plate_setup Add Virus and Inhibitor to 96-well Plate dilute_virus->plate_setup dilute_inhibitor->plate_setup pre_incubation Pre-incubate at 37°C for 30 min plate_setup->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate incubation Incubate at 37°C for 60 min add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Measure Fluorescence (Ex: 360nm, Em: 465nm) stop_reaction->read_fluorescence calculate_ic50 Calculate IC50 Value read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the replication of influenza virus, as evidenced by a reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • This compound

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

  • Infection Medium: EMEM with 1 µg/mL TPCK-trypsin

  • Overlay Medium: 1% low melting point agarose in infection medium

  • Crystal Violet staining solution (0.1% in 20% ethanol)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 24-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium.

  • Infection: Wash the cell monolayer with PBS and infect with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of varying concentrations of this compound.

  • Adsorption: Incubate at 37°C for 1 hour to allow virus adsorption.

  • Overlay: Remove the virus inoculum and overlay the cells with the agarose overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 (50% effective concentration) value.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed MDCK Cells in 24-well Plates start->seed_cells infect_cells Infect Cells with Virus and this compound seed_cells->infect_cells adsorption Incubate for 1 hour (Virus Adsorption) infect_cells->adsorption overlay Add Agarose Overlay with this compound adsorption->overlay incubation Incubate for 2-3 days (Plaque Formation) overlay->incubation fix_stain Fix and Stain Cells with Crystal Violet incubation->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 Value count_plaques->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the influenza plaque reduction assay.
Cell-based Viral Replication Assay

This assay assesses the overall inhibitory effect of a compound on viral replication in a multi-cycle growth format.

Materials:

  • MDCK cells

  • Influenza virus stock (low multiplicity of infection, e.g., MOI = 0.01)

  • This compound

  • Infection Medium

  • 96-well plates

  • Method for quantifying viral yield (e.g., TCID50 assay, qPCR for viral RNA)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates.

  • Infection: Infect the cells with influenza virus at a low MOI in the presence of serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 24, 48, 72 hours) to allow for multiple rounds of viral replication.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.

  • Quantification of Viral Yield: Determine the amount of virus in the supernatants using a suitable method such as a TCID50 assay or qPCR.

  • Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the virus control. Determine the EC50 value.

Viral_Replication_Assay_Workflow start Start seed_cells Seed MDCK Cells in 96-well Plates start->seed_cells infect_cells Infect Cells with Virus (low MOI) and this compound seed_cells->infect_cells incubation Incubate for 24-72 hours infect_cells->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant quantify_virus Quantify Viral Yield (TCID50 or qPCR) collect_supernatant->quantify_virus calculate_ec50 Calculate EC50 Value quantify_virus->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for the cell-based viral replication assay.

Conclusion

The discovery of this compound represents a paradigm shift in antiviral drug development, showcasing the success of a rational, structure-based approach. As the first-in-class neuraminidase inhibitor, it paved the way for a new generation of influenza therapeutics. This technical guide has provided a comprehensive overview of the key scientific milestones, mechanistic insights, and experimental validation that underpinned the development of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the field of virology and drug discovery, illustrating the intricate process of translating fundamental scientific knowledge into a clinically effective therapeutic agent.

References

Zanamivir: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and key physicochemical properties of zanamivir, a potent neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B viruses.

Chemical Structure

This compound, a synthetic analogue of sialic acid, is a white to off-white powder.[1] Its chemical structure is characterized by a dihydropyran ring with several key functional groups that are crucial for its binding to the active site of the neuraminidase enzyme.

IUPAC Name: (2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid[1]

Molecular Formula: C₁₂H₂₀N₄O₇[1]

SMILES: CC(=O)N[C@@H]1--INVALID-LINK--O)O)C(=O)O">C@HN=C(N)N[1]

Chemical Structure:

zanamivir_structure cluster_ring cluster_substituents a O b a->b c b->c d c->d e d->e f e->f f->a g C(=O)O h OH i OH j OH k NHC(=NH)NH₂ l NHC(=O)CH₃ m CH(OH)CH(OH)CH₂OH This compound caption Figure 1: 2D Chemical Structure of this compound zanamivir_moa cluster_normal_cycle Normal Viral Replication Cycle cluster_zanamivir_inhibition Inhibition by this compound virus_entry 1. Virus enters host cell replication 2. Viral replication and assembly virus_entry->replication budding 3. New virions bud from host cell membrane replication->budding neuraminidase_action 4. Neuraminidase cleaves sialic acid budding->neuraminidase_action release 5. Release of new virions to infect other cells neuraminidase_action->release zanamivir_binding This compound binds to the active site of neuraminidase neuraminidase_action->zanamivir_binding This compound Intervention zanamivir_intro This compound Introduced inhibition Neuraminidase is inhibited zanamivir_binding->inhibition no_release New virions cannot be released and aggregate on the cell surface inhibition->no_release infection_stopped Spread of infection is halted no_release->infection_stopped caption Figure 2: Mechanism of Action of this compound

References

The Binding Affinity of Zanamivir to the Neuraminidase Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of zanamivir to the active site of influenza neuraminidase, a critical interaction for the inhibition of viral replication. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.

Quantitative Binding Affinity Data

The efficacy of this compound as a neuraminidase inhibitor is quantified by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) and, in computational studies, as binding energy. These values vary depending on the influenza virus strain, the neuraminidase subtype, and the presence of mutations.

Inhibitory Concentration (IC50) of this compound

The IC50 value represents the concentration of this compound required to inhibit 50% of the neuraminidase enzymatic activity. Lower IC50 values indicate a higher binding affinity and more potent inhibition. The following tables summarize the mean IC50 values of this compound against various influenza A and B virus subtypes as determined by different assay methods.

Table 1: Mean IC50 Values of this compound against Influenza A and B Viruses (Fluorometric Assay)

Influenza Virus SubtypeMean IC50 (nM)
Influenza A/H1N10.92[1]
Influenza A/H3N22.28[1]
Influenza A/H1N23.09[1]
Influenza B4.19[1]

Table 2: Mean IC50 Values of this compound against Influenza A and B Viruses (Chemiluminescent vs. Fluorescent Assays)

Influenza Virus SubtypeMean IC50 (nM) - ChemiluminescentMean IC50 (nM) - Fluorescent
Influenza A/H1N1 (N1)0.61[2]0.92[2]
Influenza A/H3N2 (N2)2.17[2]1.48[2]
Influenza B2.57[2]2.02[2]

Table 3: this compound IC50 Values for Resistant Influenza Virus Mutants

Neuraminidase MutationFold Increase in IC50 vs. Wild TypeReference
E119G (N2)High-level resistance[3]
E119D (N2)Affects all NA inhibitors[3]
Q136K~100 nM IC50[4]
R152K (Influenza B)~100 nM IC50[4]
Computational Binding Energy

Molecular docking and molecular dynamics simulations provide theoretical estimates of the binding affinity in terms of binding energy, typically measured in kcal/mol. More negative values suggest a more favorable binding interaction.

Table 4: Computationally Determined Binding Energies of this compound

Influenza Strain/TargetMethodBinding Energy (kcal/mol)Reference
H5N1 NeuraminidaseMolecular Docking-10.168[5]
H7N9 Neuraminidase (Wild Type)Molecular DockingNot specified, but favorable[6]
H1N1 2009 NeuraminidaseMolecular Docking-9 to -12[7]

Experimental Protocols

The determination of this compound's binding affinity relies on robust and reproducible experimental methods. The most common of these are neuraminidase inhibition assays.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is widely used to determine the IC50 of neuraminidase inhibitors.[8][9] It relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[8][9]

Principle: The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU).[8][9] The fluorescence intensity is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in fluorescence.

Detailed Methodology:

  • Virus Preparation: Influenza viruses are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a sufficient viral titer.[10]

  • Reagent Preparation:

    • Assay Buffer: A 2-(N-morpholino)ethanesulfonic acid (MES) buffer with calcium chloride is prepared and adjusted to pH 6.5.[8]

    • MUNANA Substrate: A stock solution of MUNANA is prepared in distilled water and then diluted to a working concentration in the assay buffer.[8] The solution is protected from light.

    • This compound Dilutions: A master stock of this compound is prepared and serially diluted to create a range of concentrations to be tested.

    • Stop Solution: A solution of ethanol and sodium hydroxide is prepared to stop the enzymatic reaction.[8]

  • Assay Procedure:

    • 50 µL of the diluted test viruses are added to the wells of a 96-well plate.

    • 50 µL of the various this compound dilutions (or buffer for control) are added to the wells containing the virus and incubated at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[8]

    • 50 µL of the MUNANA working solution is added to each well to start the enzymatic reaction, and the plate is incubated at 37°C for 1 hour.[8]

    • 100 µL of the stop solution is added to each well to terminate the reaction.[8]

  • Data Acquisition and Analysis:

    • The fluorescence is measured using a fluorometer with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[8][11]

    • The concentration of this compound that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Chemiluminescence-Based Neuraminidase Inhibition Assay

This assay offers higher sensitivity compared to the fluorescence-based method.[12] It utilizes a chemiluminescent 1,2-dioxetane substrate.

Principle: Neuraminidase cleaves the substrate, leading to the emission of light. The light intensity is proportional to the enzyme's activity. This compound's inhibitory effect is measured by the reduction in the chemiluminescent signal.

Detailed Methodology:

  • Sample and Reagent Preparation: Similar to the fluorescence-based assay, diluted virus samples and serial dilutions of this compound are prepared. The proprietary NA-XTD™ Assay Kit provides the necessary buffers and substrate.[13]

  • Assay Procedure:

    • 25 µL of the this compound dilutions are added to the wells of a 96-well plate.

    • 25 µL of the diluted virus sample is added to each well and the plate is incubated for 20 minutes at 37°C.[13]

    • 25 µL of the diluted chemiluminescent substrate is added to each well.

    • The plate is incubated for 30 minutes at ambient temperature.[13]

  • Data Acquisition and Analysis:

    • The chemiluminescent signal is read using a luminometer.

    • The IC50 value is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (this compound) to a receptor (neuraminidase active site).

Principle: Docking algorithms explore various conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding energy.

General Workflow:

  • Protein and Ligand Preparation: The 3D structures of the neuraminidase protein (obtained from the Protein Data Bank) and this compound are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: A docking program (e.g., AutoDock) is used to place the this compound molecule into the defined active site of the neuraminidase. The program samples different orientations and conformations of the ligand.

  • Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding free energy.[14] The pose with the lowest energy is considered the most likely binding mode. The interactions between the ligand and the protein residues are then analyzed.

Visualizations

This compound Binding to the Neuraminidase Active Site

The following diagram illustrates the key interactions between this compound and the amino acid residues within the active site of influenza neuraminidase. This compound's guanidino group forms crucial salt bridges with glutamate (Glu) and aspartate (Asp) residues, anchoring it firmly in the active site.

Zanamivir_Binding cluster_neuraminidase Neuraminidase Active Site cluster_this compound This compound Glu119 Glu119 Arg118 Arg118 Asp151 Asp151 Arg152 Arg152 Trp178 Trp178 Ile222 Ile222 Arg224 Arg224 Glu227 Glu227 Glu276 Glu276 Arg292 Arg292 Arg371 Arg371 Zanamivir_Guanidino Guanidino Group Zanamivir_Guanidino->Glu119 Salt Bridge Zanamivir_Guanidino->Asp151 H-Bond Zanamivir_Guanidino->Glu227 H-Bond Zanamivir_Carboxyl Carboxylate Group Zanamivir_Carboxyl->Arg118 Salt Bridge Zanamivir_Carboxyl->Arg292 Salt Bridge Zanamivir_Carboxyl->Arg371 Salt Bridge Zanamivir_Glycerol Glycerol Side Chain Zanamivir_Glycerol->Glu276 H-Bond Zanamivir_Acetamido Acetamido Group Zanamivir_Acetamido->Arg152 H-Bond Zanamivir_Acetamido->Trp178 Hydrophobic Zanamivir_Acetamido->Ile222 Hydrophobic

Caption: Key interactions of this compound within the neuraminidase active site.

Experimental Workflow for Neuraminidase Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of this compound using a neuraminidase inhibition assay.

NI_Assay_Workflow start Start prep_virus Prepare Virus Stock start->prep_virus prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_substrate Prepare Substrate Solution (e.g., MUNANA) start->prep_substrate incubation1 Incubate Virus with this compound prep_virus->incubation1 prep_inhibitor->incubation1 add_substrate Add Substrate prep_substrate->add_substrate incubation1->add_substrate incubation2 Incubate for Enzymatic Reaction add_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction measure_signal Measure Signal (Fluorescence/Luminescence) stop_reaction->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for a neuraminidase inhibition assay.

References

The Blueprint of a Breakthrough: Zanamivir's Creation Through Rational Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure-Based Design of the First Neuraminidase Inhibitor

This guide provides a detailed examination of the pivotal role that rational, structure-based drug design played in the development of Zanamivir (Relenza). It serves as a technical resource for researchers, scientists, and professionals in drug development, illustrating one of the earliest and most successful applications of this methodology. The process, from target identification to lead optimization, demonstrates a landmark achievement in antiviral therapy.

Introduction: A Paradigm Shift in Antiviral Strategy

The development of this compound in the late 1980s and early 1990s marked a significant departure from traditional drug discovery methods that relied on broad screening of compounds.[1] Instead, it was a pioneering example of rational drug design, a process that leverages detailed knowledge of a biological target's three-dimensional structure to create specific and potent inhibitors.[2][3]

The target for this effort was influenza virus neuraminidase (NA), a surface glycoprotein enzyme essential for the virus's life cycle.[4] Neuraminidase cleaves terminal sialic acid residues from host cell receptors and newly formed virions, a crucial step for the release of progeny viruses from infected cells and their subsequent spread.[5] By inhibiting this enzyme, the viral replication cycle could be effectively halted. The strategy hinged on the availability of the X-ray crystal structure of influenza neuraminidase, which provided a detailed atomic-level map of its active site.[1][6]

The Rational Design Workflow: From Substrate to Inhibitor

The creation of this compound was a multi-stage process, beginning with a known weak inhibitor and systematically modifying it based on the structural and chemical properties of the neuraminidase active site. This logical progression is a hallmark of structure-based drug design.

The starting point was 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), an analogue of the natural substrate, sialic acid.[1][6] DANA was known to be a transition-state analogue inhibitor of neuraminidase, mimicking the flattened, high-energy state of sialic acid as it is being cleaved by the enzyme.[5][7] However, its inhibitory activity was modest. The goal was to design derivatives of DANA that would bind more tightly and specifically to the enzyme's catalytic site.

G cluster_0 Phase 1: Target & Lead Identification cluster_1 Phase 2: Structure-Based Design & Optimization cluster_2 Phase 3: Validation Target Target Identification: Influenza Neuraminidase (NA) Structure Target Structure Determination: X-ray Crystallography of NA Target->Structure Lead Lead Compound Identification: DANA (Sialic Acid Analogue) Structure->Lead Analysis Computational Analysis of NA Active Site (GRID) Lead->Analysis Pocket Identification of Negatively Charged Pocket near C4 Analysis->Pocket Hypothesis Hypothesis: Replace C4-OH with a Positive Group Pocket->Hypothesis Optimization Synthesis of 4-amino-DANA (100x potency increase) Hypothesis->Optimization Final Optimization to 4-guanidino-DANA (this compound) for enhanced binding Optimization->Final Assay In Vitro Enzyme Inhibition Assays Final->Assay Culture Cell Culture and Animal Model Testing Assay->Culture

Figure 1. The rational drug design workflow for this compound.

Computational chemistry techniques were employed to probe the active site of the enzyme.[1] Software like GRID was used to calculate the interaction energies between various chemical probes (representing functional groups) and the amino acid residues lining the catalytic site. This analysis revealed a key insight: an energetically favorable pocket existed in the active site that was occupied by the C4 hydroxyl group of DANA. This pocket contained the conserved, negatively charged side chain of a glutamic acid residue (Glu119).[1]

This discovery led to a clear design hypothesis: replacing the neutral C4 hydroxyl group with a positively charged group would create a favorable electrostatic interaction (a salt bridge) with Glu119, thereby anchoring the inhibitor more tightly in the active site.

The first modification involved substituting the hydroxyl with an amino group (-NH2), which is positively charged at physiological pH. The resulting compound, 4-amino-DANA, was synthesized and tested, revealing it to be approximately 100 times more potent as a neuraminidase inhibitor than the original lead, DANA.[1]

Further analysis of the active site pocket suggested it was large enough to accommodate the even more basic and larger guanidino group. This group offered the potential for multiple hydrogen bonds with not only Glu119 but also Glu227 and Asp151.[8] The synthesis of this 4-guanidino-DANA derivative yielded this compound, a highly potent and specific inhibitor of both influenza A and B neuraminidases.[1]

Quantitative Data: Inhibitor Potency

The success of the rational design approach is quantified by the significant increase in inhibitory potency at each step of modification. The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Compound/DrugTarget Virus Type / SubtypeMean IC50 (nM)Fold Improvement vs. DANA
DANA Human Parainfluenza Virus 3 (HPF3)2,100 nM[9]1x (Baseline)
4-Amino-DANA Human Parainfluenza Virus 3 (HPF3)3,200 - 8,000 nM[9]~0.4x
This compound Human Parainfluenza Virus 3 (HPF3)0.25 nM[9]8,400x
This compound Influenza A (H1N1)0.76 - 0.92 nM[3][10]-
This compound Influenza A (H3N2)1.82 - 2.28 nM[3][10]-
This compound Influenza B2.28 - 4.19 nM[3][10]-

*Note: For HPF3, 4-Amino-DANA unexpectedly showed lower potency than DANA, while the guanidino addition in this compound led to a massive increase in potency, highlighting the specific success of the guanidino group interaction.

Key Experimental Protocols

The development of this compound relied on several key experimental techniques to validate the design hypotheses.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is crucial for determining the IC50 values of potential inhibitors. It measures the enzymatic activity of neuraminidase by using a fluorogenic substrate, most commonly 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[11][12] When neuraminidase cleaves the sialic acid portion of MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Methodology:

  • Virus Preparation: Influenza virus isolates are cultured and titrated to determine the appropriate dilution for the assay.

  • Inhibitor Dilution: The inhibitor (e.g., this compound) is serially diluted in assay buffer to create a range of concentrations.

  • Incubation: A fixed amount of the virus is pre-incubated with the various concentrations of the inhibitor for a set period (e.g., 30 minutes) to allow for binding to the neuraminidase enzyme.

  • Substrate Addition: A solution of MUNANA is added to all wells, and the plate is incubated at 37°C for a defined time (e.g., 60 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., NaOH in ethanol), which raises the pH and enhances the fluorescence of the 4-MU product.[11]

  • Fluorescence Reading: The plate is read using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[11]

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC50 value is calculated as the concentration of the inhibitor that reduces the neuraminidase activity by 50% compared to the control (no inhibitor).

G start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_virus Add Diluted Virus to Inhibitor Solutions prep_inhibitor->add_virus incubate1 Pre-incubate Plate (30 min, 37°C) add_virus->incubate1 add_substrate Add MUNANA Substrate to all wells incubate1->add_substrate incubate2 Incubate for Reaction (60 min, 37°C) add_substrate->incubate2 add_stop Add Stop Solution (e.g., NaOH/Ethanol) incubate2->add_stop read_plate Read Fluorescence (Ex: 360nm, Em: 460nm) add_stop->read_plate analyze Calculate IC50 Value read_plate->analyze end End analyze->end

Figure 2. Workflow for a MUNANA-based neuraminidase inhibition assay.
X-ray Crystallography of Neuraminidase

This structural biology technique was the foundation of the entire rational design project. It provides a three-dimensional atomic map of the protein, allowing researchers to visualize the active site and understand how substrates and inhibitors bind.

Methodology:

  • Protein Expression and Purification: The enzymatically active head of the neuraminidase protein is expressed, typically using a baculovirus or other expression system, and purified to a high degree.

  • Crystallization: The purified protein is subjected to various conditions (e.g., different buffers, pH levels, precipitants) to induce the formation of highly ordered, three-dimensional crystals. This is often the most challenging step.

  • X-ray Diffraction: The crystals are exposed to a focused beam of X-rays. The electrons in the atoms of the protein crystal diffract the X-rays, creating a complex pattern of spots that is recorded on a detector.

  • Data Processing and Structure Solution: The diffraction pattern is computationally analyzed to determine the electron density map of the protein. This map is then used to build and refine an atomic model of the neuraminidase structure.

  • Complex Structure Determination: To understand binding, crystals of the neuraminidase are soaked in a solution containing the inhibitor (like DANA or this compound), or the protein and inhibitor are co-crystallized. The diffraction experiment is then repeated to solve the structure of the enzyme-inhibitor complex, revealing the precise molecular interactions.[13][14]

Molecular Interactions: The Key to High-Affinity Binding

The crystal structure of this compound in complex with neuraminidase confirmed the design hypothesis. The positively charged guanidino group at the C4 position forms a network of highly favorable electrostatic interactions and hydrogen bonds with conserved negatively charged residues at the bottom of the active site pocket.

G This compound This compound (4-Guanidino-DANA) Glu119 Glu119 This compound->Glu119 Salt Bridge & H-Bond Glu227 Glu227 This compound->Glu227 H-Bond Asp151 Asp151 This compound->Asp151 Salt Bridge & H-Bond Arg152 Arg152 This compound->Arg152 H-Bond (via Acetamido Group) Arg292 Arg292 This compound->Arg292 H-Bond (via Carboxylate) Arg371 Arg371 This compound->Arg371 H-Bond (via Carboxylate)

Figure 3. Key interactions of this compound in the NA active site.

Specifically, the guanidino group forms a salt bridge with Glu119 and additional hydrogen bonds with Asp151 and Glu227.[8] Simultaneously, this compound's carboxylate group interacts with a trio of conserved arginine residues (Arg118, Arg292, Arg371), and its acetamido group interacts with Arg152. This extensive network of interactions explains this compound's extremely tight binding and high potency as an inhibitor.

Conclusion

The development of this compound stands as a testament to the power of rational, structure-based drug design. By combining X-ray crystallography, computational chemistry, and synthetic chemistry, scientists were able to logically progress from a weak, naturally occurring inhibitor to a potent, clinically effective antiviral drug. This case study remains a foundational example in medicinal chemistry, demonstrating how a deep understanding of molecular interactions can be directly translated into life-saving therapeutics and paving the way for the development of subsequent neuraminidase inhibitors and other rationally designed drugs.[2]

References

The Molecular Basis of Neuraminidase Inhibition by Zanamivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanisms underpinning the inhibition of influenza neuraminidase by the antiviral drug zanamivir. It provides a comprehensive overview of the drug's design, its interaction with the enzyme's active site, the experimental protocols used to characterize this interaction, and the molecular basis of viral resistance.

Introduction: Targeting Viral Egress

Influenza viruses, the causative agents of seasonal epidemics and occasional pandemics, rely on two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). While HA facilitates viral entry into host cells, NA is crucial for the release of newly formed virus particles from infected cells, thereby enabling the spread of infection. NA functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoconjugates on the surface of the host cell and from the newly synthesized virions themselves. Inhibition of NA prevents the release of progeny virions, causing them to aggregate at the cell surface and reducing the viral load.

This compound (Relenza®) was the first neuraminidase inhibitor to be developed through rational, structure-based drug design. It is a potent and specific inhibitor of both influenza A and B virus neuraminidases.

Mechanism of Action: A Transition-State Analog

This compound is a structural analog of sialic acid (N-acetylneuraminic acid), the natural substrate for neuraminidase. The design of this compound was based on the crystal structure of the neuraminidase active site and the proposed enzymatic mechanism, which involves the formation of a transient, planar oxocarbocation intermediate. This compound mimics this transition state, allowing it to bind to the active site with much higher affinity than the natural substrate.

The key structural modification that confers high-affinity binding is the substitution of the C4 hydroxyl group of the sialic acid precursor, DANA (2,3-didehydro-2-deoxy-N-acetylneuraminic acid), with a positively charged guanidino group. This guanidino group forms strong ionic and hydrogen bond interactions with conserved negatively charged amino acid residues within the enzyme's active site, primarily Glu119 and Glu227, and also interacts with Asp151.

Other critical interactions that stabilize the binding of this compound in the neuraminidase active site include:

  • The C2 carboxylate group of this compound forms a salt bridge with a highly conserved triad of arginine residues (Arg118, Arg292, and Arg371).

  • The acetamido group at C5 interacts with Arg152.

  • The glycerol side chain (C7-C9) forms hydrogen bonds with Glu276.

These multiple, high-energy interactions result in a tight and specific binding of this compound to the neuraminidase active site, effectively blocking its catalytic function.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound is typically quantified by its 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce neuraminidase activity by 50%. These values are determined through enzyme inhibition assays and can vary depending on the influenza virus type and subtype, the specific neuraminidase variant (wild-type or mutant), and the assay methodology used.

Table 1: this compound IC₅₀ Values for Wild-Type Influenza Viruses
Influenza Virus Type/SubtypeNeuraminidase (NA) TypeMean this compound IC₅₀ (nM)Assay Method
Influenza A(H1N1)N10.76Chemiluminescent & Fluorescent
Influenza A(H3N2)N21.82Chemiluminescent & Fluorescent
Influenza BB2.28Chemiluminescent & Fluorescent

Data compiled from Gubareva et al. (2000). Note that IC₅₀ values can show slight variations between studies. For instance, N1 viruses have shown mean this compound IC₅₀s of 0.61 nM and 0.92 nM in chemiluminescent and fluorescent assays, respectively. Similarly, N2 viruses showed mean IC₅₀s of 2.17 nM and 1.48 nM, and Influenza B viruses 2.57 nM and 2.02 nM in the respective assays.

Table 2: Impact of Resistance Mutations on this compound IC₅₀

Mutations in the neuraminidase gene can lead to reduced susceptibility to this compound. These mutations often occur in or near the active site and disrupt the key interactions required for high-affinity binding.

Neuraminidase MutationVirus Type/SubtypeThis compound IC₅₀ (nM) (Mutant)Fold Increase in IC₅₀ vs. Wild-TypeReference
E119GInfluenza A(H3N2)~100-
E119DInfluenza A(H3N2)~150-
R152KInfluenza B~100 (150-fold increase)150
Q136KInfluenza A(H1N1)98.1 - 124.2248 - 327
R292KInfluenza A(H3N2)--
D198NInfluenza BResistant-

Note: The fold increase can vary depending on the wild-type parent strain and the specific assay conditions.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA Substrate)

This is the most widely used method for determining the susceptibility of influenza viruses to neuraminidase inhibitors. The assay relies on the cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by the neuraminidase enzyme, which releases the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC₅₀ value.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer (1x): 33.3 mM MES, 4 mM CaCl₂, pH 6.5.

    • This compound Stock Solution: Prepare a master stock of 300 µM this compound by dissolving the appropriate amount in 2x assay buffer (66.6 mM MES, 8 mM CaCl₂, pH 6.5).

    • MUNANA Substrate Working Solution: Prepare a 300 µM working solution of MUNANA in 1x assay buffer. This solution is light-sensitive and should be protected from light.

    • Stop Solution: Prepare a solution of 0.1 M NaOH in 80-83% ethanol.

  • Virus Titration (NA Activity Assay):

    • Perform serial two-fold dilutions of the virus stock in a 96-well plate.

    • Add the MUNANA working solution to each well and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence using a fluorometer (excitation ~355-360 nm, emission ~450-460 nm).

    • Determine the virus dilution that yields a high signal without being in substrate-limiting conditions.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in a 96-well plate. The final concentrations should typically range from 0.01 nM to 10,000 nM.

    • Add the pre-determined optimal dilution of the virus to each well containing the inhibitor.

    • Incubate the virus-inhibitor mixture at room temperature for 30-45 minutes to allow for binding.

    • Initiate the enzymatic reaction by adding the MUNANA working solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding the stop solution.

    • Read the fluorescence as described above.

  • Data Analysis:

    • Subtract background fluorescence (wells with no virus).

    • Plot the percentage of neuraminidase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using a suitable curve-fitting software (e.g., four-parameter logistic regression).

X-Ray Crystallography of Neuraminidase-Zanamivir Complexes

X-ray crystallography has been instrumental in understanding the precise interactions between this compound and the neuraminidase active site.

General Methodology:

  • Protein Expression and Purification: The neuraminidase head domain is typically expressed using a baculovirus system in insect cells and purified using affinity chromatography.

  • Crystallization: Purified neuraminidase is crystallized, often using the hanging-drop vapor-diffusion method.

  • Soaking: The neuraminidase crystals are soaked in a solution containing a high concentration of this compound (e.g., 5 mM) to allow the inhibitor to diffuse into the active site of the protein crystals.

  • Cryo-protection and Data Collection: Crystals are transferred to a cryo-protectant solution before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the three-dimensional electron density map of the neuraminidase-zanamivir complex. The atomic model is then built and refined to fit the experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the neuraminidase-zanamivir complex in a solvated environment, complementing the static picture from X-ray crystallography.

General Methodology:

  • System Setup:

    • The initial coordinates of the neuraminidase-zanamivir complex are typically obtained from a high-resolution crystal structure (e.g., from the Protein Data Bank).

    • The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Force Field Parametrization:

    • A force field (e.g., Amber, GROMOS) is used to describe the interatomic interactions for the protein, water, and ions.

    • Specific parameters for the this compound molecule are generated.

  • Simulation Protocol:

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 bar).

    • A production MD simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the complex, hydrogen bond networks, conformational changes, and to calculate binding free energies.

Visualizing the Molecular Interactions and Processes

Neuraminidase Catalytic Cycle

Neuraminidase_Catalytic_Cycle E_Sia Enzyme-Sialic Acid Complex E_TS Enzyme-Transition State (Oxocarbocation-like) E_Sia->E_TS Catalysis E_P Enzyme-Product Complex E_TS->E_P E Free Enzyme (Neuraminidase) E_P->E Product Release P Cleaved Sialic Acid (Product) E_P->P E->E_Sia Sia Sialic Acid (Substrate) Sia->E_Sia Binding

Caption: The enzymatic cycle of influenza neuraminidase cleaving its natural substrate, sialic acid.

This compound Inhibition Mechanism

Zanamivir_Inhibition NA_ActiveSite Neuraminidase Active Site NA_Zanamivir_Complex Stable Enzyme-Inhibitor Complex NA_ActiveSite->NA_Zanamivir_Complex High-Affinity Binding This compound This compound (Sialic Acid Analog) This compound->NA_Zanamivir_Complex Blocked Catalysis Blocked No Viral Release NA_Zanamivir_Complex->Blocked SialicAcid Sialic Acid (Natural Substrate) SialicAcid->NA_ActiveSite Binding Prevented NI_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, this compound, MUNANA) start->prep_reagents plate_setup Plate Serial Dilutions of this compound prep_reagents->plate_setup add_virus Add Diluted Virus to Wells plate_setup->add_virus pre_incubate Pre-incubate Virus-Inhibitor (30-45 min, RT) add_virus->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate Incubate at 37°C (60 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (λex 355nm, λem 460nm) stop_reaction->read_fluorescence analyze Calculate IC50 Value read_fluorescence->analyze end End analyze->end

An In-depth Technical Guide to the Initial Synthesis Pathways of Zanamivir from N-acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal synthetic routes for the antiviral drug Zanamivir, commencing from the readily available starting material, N-acetylneuraminic acid (Neu5Ac). The document details the key chemical transformations, presents quantitative data for comparative analysis, and offers detailed experimental protocols for the synthesis of this important neuraminidase inhibitor.

Introduction

This compound was one of the first neuraminidase inhibitors to be developed as a therapeutic agent against influenza A and B viruses. Its synthesis, originally reported by von Itzstein and coworkers, represents a significant achievement in carbohydrate chemistry and structure-based drug design. This guide will focus on the foundational synthetic pathways that established the feasibility of producing this compound from N-acetylneuraminic acid, a sialic acid that serves as a natural substrate for the viral neuraminidase enzyme. The core strategy involves a series of key transformations of the pyranose ring and its substituents to introduce the critical guanidinyl group at the C-4 position and to establish the 2,3-didehydro functionality.

Core Synthetic Pathways

The initial and most cited syntheses of this compound from N-acetylneuraminic acid follow a generally conserved sequence of reactions, with variations in reagents and conditions aimed at improving yield and scalability. The two primary pathways detailed here are the original von Itzstein synthesis and the scalable route developed by Glaxo (later GlaxoSmithKline).

The general synthetic sequence can be outlined as follows:

  • Esterification of the carboxylic acid at C-2.

  • Peracetylation of the hydroxyl groups.

  • Formation of a 2,3-unsaturated sugar derivative.

  • Introduction of an azido group at the C-4 position.

  • Reduction of the azido group to an amine.

  • Guanidinylation of the C-4 amino group to yield this compound.

The von Itzstein Synthesis Pathway

The pioneering synthesis by von Itzstein and his team laid the groundwork for all subsequent synthetic efforts.[1][2] This route is characterized by the formation of an oxazoline intermediate to facilitate the stereoselective introduction of the azide at C-4.

von_Itzstein_Pathway Neu5Ac N-acetylneuraminic acid Ester Methyl Ester Neu5Ac->Ester Esterification Peracetylated Peracetylated Intermediate Ester->Peracetylated Acetylation Oxazoline Oxazoline Intermediate Peracetylated->Oxazoline Oxazoline Formation Azide 4-Azido Intermediate Oxazoline->Azide Azide Substitution Amine 4-Amino Intermediate Azide->Amine Reduction This compound This compound Amine->this compound Guanidinylation

Figure 1: The von Itzstein synthetic pathway for this compound.
The Glaxo/Chandler Scalable Pathway

Researchers at Glaxo developed a more scalable synthesis, which shares several intermediates with the von Itzstein route but introduces modifications to improve yields and facilitate larger-scale production.[3]

Glaxo_Chandler_Pathway Neu5Ac N-acetylneuraminic acid Ester Methyl Ester Neu5Ac->Ester Esterification Pentaacetoxy Pentaacetoxy Intermediate Ester->Pentaacetoxy Acetylation Unsaturated 2,3-Unsaturated Intermediate Pentaacetoxy->Unsaturated Elimination Azide 4-Azido Intermediate Unsaturated->Azide Azide Addition Amine 4-Amino Intermediate Azide->Amine Reduction This compound This compound Amine->this compound Guanidinylation Zanamivir_Synthesis_Workflow cluster_start Starting Material cluster_protection Protection & Activation cluster_core_modification Core Modification cluster_final_steps Final Steps cluster_product Final Product Start N-acetylneuraminic acid Esterification Esterification (MeOH, H+) Start->Esterification Acetylation Peracetylation (Ac2O, catalyst) Esterification->Acetylation Unsaturation Unsaturation/Oxazoline Formation (Lewis Acid) Acetylation->Unsaturation Azide_Intro Azide Introduction (TMSN3 or LiN3) Unsaturation->Azide_Intro Reduction Azide Reduction (H2/Pd or Zn/NH4Cl) Azide_Intro->Reduction Guanidinylation Guanidinylation (Guanidinylating Agent) Reduction->Guanidinylation This compound This compound Guanidinylation->this compound

References

Structural Biology of the Zanamivir-Neuraminidase Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular interactions between the antiviral drug zanamivir and its target, the influenza virus neuraminidase. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex relationships to facilitate a comprehensive understanding of this critical drug-target interaction.

Introduction to this compound and Neuraminidase

Influenza viruses remain a significant global health threat, primarily due to their rapid evolution and the potential for pandemic outbreaks. The viral surface glycoprotein neuraminidase (NA) is a crucial enzyme for the replication and propagation of the virus. It functions by cleaving terminal sialic acid residues from host cell receptors, which facilitates the release of newly formed virions from infected cells. Due to the highly conserved nature of its active site across different influenza A and B strains, neuraminidase is a prime target for antiviral drug development.

This compound (4-guanidino-Neu5Ac2en) was one of the first commercially successful neuraminidase inhibitors developed through structure-based drug design. It is a transition-state analog of sialic acid, the natural substrate of neuraminidase. By binding with high affinity to the enzyme's active site, this compound effectively blocks its function, thereby preventing the release of viral progeny and halting the spread of infection. Understanding the precise molecular interactions within the this compound-neuraminidase complex is fundamental for the development of next-generation antivirals and for predicting and overcoming drug resistance.

Structural Overview of the this compound-Neuraminidase Complex

The crystal structure of the this compound-neuraminidase complex reveals that this compound binds to the highly conserved active site of the neuraminidase enzyme. This active site is a pocket on the surface of the mushroom-shaped neuraminidase head. The binding of this compound is characterized by a network of hydrogen bonds and salt bridges with key amino acid residues within this pocket.

The guanidino group of this compound, a key feature distinguishing it from the natural substrate, forms favorable interactions with the side chains of glutamic acid 119 (E119) and glutamic acid 227 (E227).[1] The carboxylate group of this compound interacts with a triad of conserved arginine residues: R118, R292, and R371.[2] The glycerol side chain forms hydrogen bonds with glutamic acid 276 (E276).[1] Additionally, the acetamido group interacts with arginine 152 (R152).[1] These interactions collectively contribute to the high-affinity binding of this compound to the neuraminidase active site, leading to potent inhibition of its enzymatic activity.

Quantitative Data

The following tables summarize the crystallographic data for several this compound-neuraminidase complex structures available in the Protein Data Bank (PDB) and the in vitro inhibitory activity of this compound against various influenza virus strains.

Table 1: Crystallographic Data for this compound-Neuraminidase Complexes
PDB IDInfluenza Strain/NA SubtypeResolution (Å)R-Value WorkR-Value FreeReference
3B7E A/Brevig Mission/1/1918 (H1N1)1.450.1400.160[3]
3CKZ A/Viet Nam/1203/2004 (H5N1) - H274Y mutant1.900.2010.228[4]
2HTQ A/Duck/Ukraine/1/1963 (H3N8)2.200.2710.334[1]
5L17 A/Shanghai/2/2013 (H7N9)2.400.2050.256[2]
4MJV Influenza A Virus (Subtype N1)2.650.2000.285[5]
Table 2: In Vitro Inhibitory Activity of this compound against Influenza Neuraminidase
Influenza Virus Type/SubtypeMean IC₅₀ (nM)Assay MethodReference
Influenza A (H1N1)0.76Chemiluminescent/Fluorescent[6]
Influenza A (H3N2)1.82Chemiluminescent/Fluorescent[6]
Influenza B2.28Chemiluminescent/Fluorescent[6]
Influenza A (H1N1)0.92Fluorometric[7]
Influenza A (H3N2)2.28Fluorometric[7]
Influenza B4.19Fluorometric[7]

Experimental Protocols

Recombinant Neuraminidase Expression and Purification

A common method for producing recombinant neuraminidase for structural studies involves expression in insect cells using a baculovirus system.[2]

  • Cloning: The gene encoding the neuraminidase ectodomain is cloned into a baculovirus transfer vector, often with an N-terminal secretion signal and a C-terminal hexa-histidine (His6) tag for purification.

  • Baculovirus Generation: The transfer vector is used to generate a recombinant baculovirus in insect cells (e.g., Spodoptera frugiperda Sf9 cells).

  • Protein Expression: High Five insect cells are infected with the high-titer recombinant baculovirus. The cells are cultured for 72-96 hours to allow for protein expression and secretion into the culture medium.[8]

  • Purification:

    • The cell culture supernatant is harvested and clarified by centrifugation.

    • The supernatant is concentrated and buffer-exchanged.

    • The His-tagged neuraminidase is purified using immobilized metal affinity chromatography (IMAC). The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole.[8]

    • Further purification can be achieved by size-exclusion chromatography to isolate the tetrameric form of the enzyme.

X-ray Crystallography of the this compound-Neuraminidase Complex
  • Crystallization:

    • The purified neuraminidase is concentrated to approximately 10 mg/mL.

    • The concentrated protein is incubated with a molar excess of this compound.

    • Crystals are grown using the hanging-drop vapor diffusion method. A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant such as polyethylene glycol (PEG). For example, crystals of a this compound-resistant N2 neuraminidase were grown in 0.1 M HEPES pH 7.5 and 12% (w/v) PEG 3350.[9]

  • Data Collection:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement:

    • The structure is solved by molecular replacement using a previously determined neuraminidase structure as a search model.

    • The model is built and refined using crystallographic software. The final model is validated for its geometric quality and fit to the electron density map.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase.[6]

  • Reagents:

    • Assay buffer (e.g., MES buffer with CaCl₂).

    • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Serial dilutions of this compound.

    • Purified neuraminidase or influenza virus sample.

  • Procedure:

    • In a 96-well microplate, the neuraminidase sample is pre-incubated with serial dilutions of this compound for a defined period (e.g., 30 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding the MUNANA substrate.

    • The plate is incubated for a specific time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped by adding a stop solution (e.g., a basic solution like NaOH).

    • The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (excitation ~360 nm, emission ~450 nm).

  • Data Analysis:

    • The fluorescence readings are plotted against the inhibitor concentration.

    • The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated from the resulting dose-response curve.

Visualizations

Experimental Workflow for Structure Determination

experimental_workflow cluster_gene Gene to Protein cluster_cryst Crystallography NA_gene Neuraminidase Gene Cloning Cloning into Baculovirus Vector NA_gene->Cloning Expression Expression in Insect Cells Cloning->Expression Purification IMAC & Size Exclusion Chromatography Expression->Purification Complex_Formation Complex Formation (NA + this compound) Purification->Complex_Formation Purified Protein Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final 3D Structure (e.g., PDB: 3B7E) Structure_Solution->Final_Structure molecular_interactions cluster_this compound This compound Functional Groups cluster_na Neuraminidase Active Site Residues Guanidino Guanidino Group E119 Glu119 Guanidino->E119 H-bond/ Salt Bridge E227 Glu227 Guanidino->E227 H-bond/ Salt Bridge Carboxylate Carboxylate Group R118 Arg118 Carboxylate->R118 H-bond/ Salt Bridge R292 Arg292 Carboxylate->R292 H-bond/ Salt Bridge R371 Arg371 Carboxylate->R371 H-bond/ Salt Bridge Glycerol Glycerol Side Chain E276 Glu276 Glycerol->E276 H-bond Acetamido Acetamido Group R152 Arg152 Acetamido->R152 H-bond

References

Zanamivir's Spectrum of Activity Against Influenza A and B Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zanamivir is an antiviral agent belonging to the neuraminidase inhibitor class of drugs.[1] It is indicated for the treatment of uncomplicated acute illness due to influenza A and B viruses in adults and pediatric patients (7 years and older) who have been symptomatic for no more than two days.[1] this compound works by selectively inhibiting the neuraminidase enzyme of the influenza virus, which is essential for the release of newly formed virus particles from infected cells.[2][3][4] This action prevents the spread of the virus within the respiratory tract.[3] Formulated as a powder for oral inhalation, this compound is delivered directly to the primary site of infection.[4]

Mechanism of Action

The influenza virus replication cycle concludes with the budding of new virions from the host cell membrane. The viral hemagglutinin (HA) protein on the surface of these new virions binds to sialic acid receptors on the host cell, causing the virions to aggregate and remain attached to the cell surface. The viral neuraminidase (NA) enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect other cells.[5]

This compound is a structural analog of sialic acid and acts as a competitive inhibitor of the NA enzyme.[1][4] By binding with high affinity to the conserved active site of the NA protein, this compound prevents the cleavage of sialic acid, thereby trapping the newly synthesized viruses on the cell surface and halting the spread of infection.[3][4]

G cluster_0 Infected Cell Infected Cell Progeny Virions Progeny Virions Infected Cell->Progeny Virions Budding Sialic Acid Receptors Sialic Acid Receptors Progeny Virions->Sialic Acid Receptors HA Binds To Neuraminidase (NA) Neuraminidase (NA) Sialic Acid Receptors->Neuraminidase (NA) NA Cleaves This compound This compound Neuraminidase (NA)->this compound Blocked By Released Virions Released Virions Neuraminidase (NA)->Released Virions Release Other Cells Other Cells Released Virions->Other Cells Infects

Caption: this compound's mechanism of action.

Data Presentation: In Vitro Susceptibility of Influenza Viruses

The in vitro activity of this compound is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral neuraminidase enzyme activity. This is a key measure of the drug's potency against a specific virus strain.

Table 1: this compound IC50 Values for Influenza A Virus Subtypes
Influenza A SubtypeStrainMean IC50 (nM)Assay TypeReference
A(H1N1) Clinical Isolates (1996-1999)0.76Chemiluminescent/Fluorescent[6]
Clinical Isolates (2002-2003)0.92Fluorescent[7]
A(H1N1)pdm09 Wild-Type0.51Fluorescent[8]
A(H3N2) Clinical Isolates (1996-1999)1.82Chemiluminescent/Fluorescent[6]
Clinical Isolates (2002-2003)2.28Fluorescent[7]
A(H1N2) Clinical Isolates (2002-2003)3.09Fluorescent[7]
A(H5N1) Wild-Type~0.6 - 0.9Not Specified[9]
Table 2: this compound IC50 Values for Influenza B Virus Lineages
Influenza B LineageStrainMean IC50 (nM)Assay TypeReference
Not Specified Clinical Isolates (1996-1999)2.28Chemiluminescent/Fluorescent[6]
Clinical Isolates (2002-2003)4.19Fluorescent[7]
Victoria Not Specified1.0Not Specified[10]
Yamagata Not Specified1.1Not Specified[10]
Table 3: Impact of Resistance-Associated Mutations on this compound Susceptibility
Virus SubtypeNA MutationFold Increase in this compound IC50Reference
A(H1N1) Q136K~300-fold[11][12]
A(H5N1) E119G~1,400-fold[9]
A(H5N1) D198GReduced Susceptibility[9]
A(H3N2) E119V>150-fold[6]
Influenza B E119A~12,538-fold[10]
Influenza B R152KSignificant Resistance[12]

Note: IC50 values can vary based on the specific assay conditions and virus isolates tested.

Experimental Protocols

The susceptibility of influenza viruses to this compound is primarily assessed using neuraminidase (NA) inhibition assays and cell-based assays.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is the most common method for determining the IC50 of neuraminidase inhibitors.[13] It measures the ability of the drug to inhibit the enzymatic activity of viral NA. The assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][13] When cleaved by NA, MUNANA releases a fluorescent product, 4-methylumbelliferone, which can be quantified.[13]

Methodology:

  • Virus Titration: The NA activity of the virus isolate is first titrated by serial dilutions to determine the concentration that falls within the linear range of the enzyme activity curve.[14]

  • Drug Dilution: this compound is prepared in a series of half-log10 dilutions.[15]

  • Incubation: Equal volumes of the diluted virus and this compound are mixed and pre-incubated, typically for 30-45 minutes at room temperature or 37°C, to allow the inhibitor to bind to the NA enzyme.[14][15][16]

  • Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture. The plate is then incubated for a set period (e.g., 60 minutes) at 37°C.[15][16]

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., NaOH in ethanol).[14][17]

  • Fluorescence Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[14][16]

  • Data Analysis: The fluorescence readings are plotted against the log of the this compound concentration. The IC50 value is calculated as the drug concentration that reduces the fluorescence signal by 50% compared to the no-drug control.[13][14]

G start Start prep_virus Prepare Virus Dilutions start->prep_virus prep_drug Prepare this compound Serial Dilutions start->prep_drug mix Mix Virus and this compound prep_virus->mix prep_drug->mix pre_incubate Pre-incubate (30-45 min) mix->pre_incubate add_substrate Add MUNANA Substrate pre_incubate->add_substrate incubate Incubate (60 min at 37°C) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze Calculate IC50 Value read_fluorescence->analyze end End analyze->end G start Start seed_cells Seed MDCK Cells in Plates start->seed_cells infect Infect Cells with Influenza Virus (1 hr adsorption) seed_cells->infect overlay Add Agarose Overlay Containing Serial Dilutions of this compound infect->overlay incubate Incubate for 2-3 Days (Plaque Formation) overlay->incubate fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Calculate EC50 Value count_plaques->analyze end End analyze->end G cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA Transcription vRNA -> mRNA (Cap-snatching) vRNA Replication vRNA -> cRNA -> vRNA mRNA Export 4. mRNA Export vRNA Transcription->mRNA Export vRNP Export vRNP Export vRNA Replication->vRNP Export MAPK MAPK Pathways (ERK, p38, JNK) vRNA Replication->MAPK Translation Viral Protein Synthesis Assembly Virion Assembly Translation->Assembly vRNP Export->Assembly Budding 5. Budding & Release Assembly->Budding Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (Endosome) Entry->Uncoating PI3K/Akt PI3K/Akt Pathway Entry->PI3K/Akt Nuclear Import 3. vRNP Nuclear Import Uncoating->Nuclear Import Nuclear Import->vRNA Transcription Nuclear Import->vRNA Replication mRNA Export->Translation Released Virus Released Virus Budding->Released Virus NA-mediated Virus Virus Virus->Entry PI3K/Akt->vRNA Replication MAPK->Translation

References

Methodological & Application

Application Notes and Protocols for the Quantification of Zanamivir in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zanamivir is an antiviral medication used for the treatment and prevention of influenza A and B viruses. As a neuraminidase inhibitor, it plays a crucial role in managing influenza infections. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described are based on validated methods published in peer-reviewed scientific literature.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the quantification of this compound in plasma.

Sample Preparation

The goal of sample preparation is to extract this compound from the complex plasma matrix and remove interfering substances. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation.

a) Solid-Phase Extraction (SPE) Protocol [1][2][3]

This method offers cleaner extracts compared to protein precipitation.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound or Remdesivir)[1][4]

    • Phosphoric acid solution (4%)

    • SPE cartridges (e.g., Waters Oasis MCX)[3]

    • Methanol

    • Acetonitrile

    • Ammonium hydroxide

    • Elution solvent (e.g., 5% ammonium hydroxide in methanol/acetonitrile)

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 20 µL of internal standard solution.[5]

    • Add 300 µL of 4% phosphoric acid in water and vortex.[3]

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.

    • Elute this compound and the internal standard with 1 mL of elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Protein Precipitation Protocol [1]

This is a simpler and faster method for sample preparation.

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution

    • Acetonitrile (ice-cold)

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 50 µL of plasma, add a corresponding volume of the internal standard solution.[1]

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation of this compound from other components is critical for accurate quantification. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (C18) chromatography have been successfully employed.

ParameterMethod 1 (HILIC)Method 2 (Reversed-Phase)
LC System Agilent 1200 system or equivalent[1]Waters Alliance HPLC system or equivalent[4][6]
Column ZIC-HILIC (5 µm, 50 × 2.1 mm)[1]C18 Thermo base deactivated silica Hypersil column (50 mm×4.6 mm, 5 μm)[2]
Mobile Phase A Ammonium acetate buffer (pH 3.5) in water[1]0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[1]Acetonitrile[2]
Gradient/Isocratic Gradient[1]Isocratic (35:65 v/v, A:B)[2]
Flow Rate 500 µL/min[1]0.7 mL/min[2]
Injection Volume 10 µL[4]5.0 µL[2]
Column Temperature Ambient[4]25°C[2]
Run Time Approximately 6 minutes[4][7]Approximately 6.5 minutes[2]
Mass Spectrometry (MS) Conditions

The mass spectrometer is used for the detection and quantification of this compound.

ParameterSetting
Mass Spectrometer API 5000 triple quadrupole or SCIEX QTRAP 5500[1][4][6]
Ionization Source TurboV ionization source (TIS) or Electrospray Ionization (ESI)[1][2]
Ionization Mode Positive Ion Mode[1][2][4]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transition (this compound) m/z 333.31 → 93.42[4] or 333.14 → 61.04[2]
MRM Transition (IS - Remdesivir) m/z 603.58 → 240.53[4]
MRM Transition (IS - Ledipasvir) m/z 889.4 → 130.0[2]
Source Temperature Optimized as per instrument
Gas Settings (Nebulizer, Heater, Curtain, CAD) Optimized as per instrument[4]

Quantitative Data Summary

The following tables summarize the quantitative performance of various validated LC-MS/MS methods for this compound quantification in human plasma.

Table 1: Calibration and Linearity Data

Method ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)
Method A[1]1 - 50,000> 0.99
Method B[4][7]4 - 800.99941
Method C[2]2.15 - 64.5> 0.999

Table 2: Sensitivity, Precision, and Accuracy Data

Method ReferenceLLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Method A[1]1Not explicitly statedNot explicitly statedWithin ±15% of nominal
Method B[4][7]40.81 - 1.98Not explicitly statedWithin ±15% of nominal
Method C[2]2.15≤ 6.81≤ 6.8196.49 - 103.88

Table 3: Recovery and Stability Data

Method ReferenceExtraction Recovery (%)Freeze-Thaw StabilityBench-Top Stability (Room Temp)Long-Term Stability
Method A[1]Not explicitly statedStable for 3 cyclesStable for at least 48 hNot explicitly stated
Method B[4][7]> 99StableStableStable at -80°C for 30 days
Method C[2]92.8 - 94.7StableStableStable

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Method A Precipitation Protein Precipitation Add_IS->Precipitation Method B Evaporation Evaporation SPE->Evaporation LC_Separation LC Separation Precipitation->LC_Separation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound quantification in plasma.

Validation Parameter Relationships

G Method Validation Parameters cluster_0 Core Parameters cluster_1 Sample Handling Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability Linearity->LLOQ Accuracy->Precision

Caption: Key parameters for LC-MS/MS method validation.

References

Application Notes and Protocols for Zanamivir In Vitro Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zanamivir is an antiviral agent that functions as a neuraminidase inhibitor.[1][2][3][4] It is effective against both influenza A and B viruses by blocking the active site of the neuraminidase protein.[1][2] This inhibition prevents the virus from escaping its host cell, thereby halting the spread of infection to other cells.[1][2] The in vitro plaque reduction assay is a fundamental method used to quantify the antiviral activity of compounds like this compound by measuring the reduction in the formation of viral plaques in a cell culture. This document provides a detailed protocol for performing a this compound plaque reduction assay using Madin-Darby Canine Kidney (MDCK) cells, a commonly used cell line for influenza virus research.[5][6][7][8]

Mechanism of Action of this compound

This compound is a structural analog of sialic acid, the natural substrate for the viral neuraminidase enzyme.[2] By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles.[2] This action inhibits the release of progeny virions from the infected host cell, thus limiting the spread of the virus.[2][9]

Mechanism of this compound Action cluster_virus_lifecycle Influenza Virus Lifecycle Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Progeny Virus Budding Replication->Budding Release Virus Release Budding->Release Neuraminidase Action This compound This compound Neuraminidase Neuraminidase This compound->Neuraminidase Inhibits Neuraminidase->Release Blocks

Caption: Mechanism of this compound Action on Influenza Virus Release.

Quantitative Data Summary

The following table summarizes typical concentrations and results obtained from this compound plaque reduction assays as described in the literature. The 50% inhibitory concentration (IC50) is a key metric for antiviral activity.

Influenza Virus StrainCell LineThis compound Concentration Range (µg/mL)Reported IC50 (µM)Reference
Influenza A (H1N1)MDCK0.0001 - 1000.19[10][11]
Influenza A (H3N2)MDCK0.0001 - 10015.93[10][11]
Influenza BMDCK0.0001 - 100Variable[10]

Note: IC50 values can be highly variable between different virus isolates and assay conditions.[10][12]

Experimental Protocol: this compound Plaque Reduction Assay

This protocol outlines the steps for determining the antiviral activity of this compound against influenza virus in MDCK cells.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Influenza virus stock of known titer (e.g., PFU/mL)

  • This compound

  • Serum-free MEM with TPCK-treated trypsin (2 µg/mL)

  • Agarose or Avicel overlay medium

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Formalin (10%) or 4% formaldehyde for fixation

  • 6-well or 12-well tissue culture plates

Experimental Workflow:

This compound Plaque Reduction Assay Workflow A 1. Seed MDCK Cells D 4. Infect Cell Monolayer A->D B 2. Prepare this compound Dilutions E 5. Add this compound B->E C 3. Prepare Virus Dilution C->D D->E F 6. Overlay with Semi-Solid Medium E->F G 7. Incubate F->G H 8. Fix and Stain Plaques G->H I 9. Count Plaques & Calculate IC50 H->I

Caption: Workflow for the this compound Plaque Reduction Assay.

Procedure:

Day 1: Cell Seeding

  • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Trypsinize confluent MDCK cells and resuspend in fresh medium.

  • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well for a 6-well plate).

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight.[5][13]

Day 2: Virus Infection and Drug Treatment

  • Prepare serial dilutions of this compound in serum-free MEM. Concentrations can range from 0.0001 to 100 µg/mL to determine the IC50.[10][12]

  • Prepare a dilution of the influenza virus stock in serum-free MEM to yield approximately 50-100 plaque-forming units (PFU) per well.

  • When the MDCK cells are fully confluent, aspirate the growth medium and wash the monolayer twice with sterile PBS.[10][12]

  • Inoculate the cell monolayers with 200-300 µL of the diluted virus.[10][12]

  • Incubate the plates for 1 hour at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.[5][10]

  • After the incubation period, remove the virus inoculum.

  • Add the prepared this compound dilutions to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

Day 2: Overlay Application

  • Prepare the overlay medium. This can be a mixture of 2x MEM and 1.8% agarose or a 1.2% Avicel solution. The overlay should contain TPCK-treated trypsin (final concentration of 1 µg/mL).[5][14]

  • Carefully add 2 mL of the overlay medium to each well.

  • Allow the overlay to solidify at room temperature before moving the plates.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[10][12]

Day 4-5: Plaque Visualization and Counting

  • Fix the cells by adding 10% formalin or 4% formaldehyde to each well and incubating for at least 30 minutes at room temperature.[13]

  • Carefully remove the overlay and the fixative.

  • Stain the cell monolayer with a crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

Data Analysis:

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) using the following formula: % Plaque Reduction = [(Average number of plaques in virus control) – (Number of plaques in drug-treated well)] / (Average number of plaques in virus control) x 100

  • Determine the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50%. This can be calculated by plotting the percentage of plaque reduction against the log of the this compound concentration and using non-linear regression analysis.[10][15]

Conclusion: The plaque reduction assay is a robust and reliable method for determining the in vitro efficacy of antiviral compounds like this compound.[16] Careful execution of this protocol will yield reproducible data on the susceptibility of influenza virus strains to neuraminidase inhibitors, which is crucial for antiviral drug development and surveillance of drug resistance.

References

Application Notes and Protocols for Evaluating Zanamivir Efficacy in a Mouse Model of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to conducting preclinical evaluations of zanamivir efficacy against influenza A virus in a mouse model. The protocols outlined below are synthesized from established methodologies and are intended to ensure robust and reproducible results.

Introduction

This compound is a potent and specific inhibitor of the influenza virus neuraminidase, an enzyme essential for the release of progeny virions from infected cells.[1][2][3] Preclinical assessment in animal models is a critical step in the development and validation of antiviral therapies. The following protocols detail the experimental procedures for evaluating the in vivo efficacy of this compound in mice, a widely used model for studying influenza pathogenesis and treatment.

Experimental Protocols

Materials and Reagents
  • Animals: Female BALB/c mice, 6-12 weeks old, weighing 18-20 g.[4]

  • Virus: Influenza A virus strains (e.g., A/PR/8/34, A/Victoria/3/75 (H3N2), A/California/04/2009 (H1N1)).[5][6] Virus stocks should be tittered to determine the 50% tissue culture infective dose (TCID50) or 50% mouse lethal dose (mLD50).

  • This compound: Pharmaceutical grade this compound powder.

  • Vehicle/Placebo: Sterile phosphate-buffered saline (PBS), pH 7.4 or lactose powder dissolved in PBS.[6]

  • Anesthetics: Ketamine/xylazine mixture or isoflurane for animal anesthesia.[4]

  • Equipment: Calibrated pipettes, vortex mixer, biosafety cabinet (BSL-2), microisolator cages, analytical balance, equipment for virus titration (e.g., Madin-Darby Canine Kidney (MDCK) cells, specific antibodies, etc.).

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing this compound efficacy in a mouse model of influenza infection.

G cluster_pre_infection Pre-Infection cluster_infection_treatment Infection and Treatment cluster_post_infection Post-Infection Monitoring & Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization anesthesia1 Anesthesia randomization->anesthesia1 infection Intranasal Influenza Virus Inoculation anesthesia1->infection treatment This compound/Placebo Administration infection->treatment monitoring Daily Monitoring: - Body Weight - Survival - Clinical Signs treatment->monitoring euthanasia Euthanasia at Pre-determined Endpoints monitoring->euthanasia analysis Sample Collection & Analysis: - Lung Viral Titer - Lung Pathology euthanasia->analysis

Caption: Experimental workflow for this compound efficacy testing in mice.

Detailed Methodologies

2.3.1. Animal Handling and Acclimatization

  • Upon arrival, house mice in microisolator cages within a BSL-2 facility.

  • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Provide ad libitum access to food and water.

  • Randomly assign mice to treatment and control groups (n=10-20 mice per group is recommended).[7]

2.3.2. Virus Inoculation

  • Anesthetize mice via intraperitoneal injection of a ketamine/xylazine mixture or by inhalation of isoflurane.[4]

  • Inoculate mice intranasally with a predetermined dose of influenza virus (e.g., 200 CCID50) in a total volume of 20-50 µL of sterile PBS.[6][7]

2.3.3. This compound Administration

  • Prepare this compound solutions fresh daily in sterile PBS.

  • Administer this compound intranasally at doses ranging from 0.1 to 100 mg/kg/day.[5][8] Treatment is typically given twice daily for 5 days, starting 4 hours before or up to 24 hours after virus exposure.[7][8]

  • The control group should receive an equivalent volume of the vehicle (placebo).

2.3.4. Post-Infection Monitoring and Endpoints

  • Monitor mice daily for a period of 14-21 days for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy), and survival.[9]

  • At predetermined time points (e.g., day 3 or 5 post-infection), a subset of mice from each group can be euthanized for sample collection.[5][6]

  • Collect lungs for the determination of viral titers (e.g., by TCID50 assay on MDCK cells or qRT-PCR) and for histopathological analysis to assess lung damage.[6]

Data Presentation

The following tables summarize representative quantitative data on the efficacy of this compound from various studies.

Table 1: Effect of this compound on Survival Rate in Influenza-Infected Mice

Influenza StrainThis compound Dose (mg/kg/day)Administration RouteSurvival Rate (%)Reference
A/Victoria/3/75 (H3N2)1IntranasalPartially Protective[5]
A/Victoria/3/75 (H3N2)10Intranasal100[5]
A/NWS/33 (H1N1)0.1Intranasal60[5]
A/NWS/33 (H1N1)1Intranasal100[5]
A/NWS/33 (H1N1)10Intranasal100[5]
A/HK/156/97 (H5N1)10IntranasalIncreased Survivors[8]
A/HK/156/97 (H5N1)50Intranasal100[8]
A/Quail/HK/G1/97 (H9N2)10Intranasal100[8]

Table 2: Effect of this compound on Lung Viral Titer Reduction in Influenza-Infected Mice

Influenza StrainThis compound Dose (mg/kg/day)Administration RouteViral Titer ReductionReference
Influenza A1.56IntranasalSignificant (90.83%)[10]
Influenza A12.5IntranasalSignificant (99.13%)[10]
A/NWS/33 (H1N1)>1IntranasalSignificant[5]
H5N1, H6N1, H9N210, 50, 100IntranasalSignificant[8]
A/PR/8/342Intranasal1.7-fold decrease[6]

Table 3: Effect of this compound on Body Weight Loss in Influenza-Infected Mice

Influenza StrainThis compound Dose (mg/kg/day)Administration RouteEffect on Body WeightReference
A/Victoria/3/75 (H3N2)10IntranasalMinimal body weight loss[5]
A/PR/8/342IntranasalSignificantly less weight loss[6]

Influenza Virus Replication and this compound's Mechanism of Action

Influenza virus infection triggers a cascade of cellular signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, which the virus manipulates to support its replication.[11][12][13] this compound's antiviral activity stems from its ability to inhibit the viral neuraminidase enzyme, which is crucial for the release of newly synthesized virus particles from the host cell.[1][2][3]

The following diagram illustrates the influenza virus replication cycle and the point of intervention by this compound.

G cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm replication Viral RNA Replication & Transcription translation Protein Synthesis replication->translation entry Virus Entry (Endocytosis) uncoating Uncoating entry->uncoating uncoating->replication assembly Virion Assembly translation->assembly budding Budding assembly->budding released_virus New Virus Particles budding->released_virus Neuraminidase-mediated release influenza_virus Influenza Virus influenza_virus->entry This compound This compound This compound->budding Inhibits Neuraminidase

Caption: Influenza virus replication cycle and this compound's point of inhibition.

References

Application Note and Protocol: Zanamivir Permeability Assessment Using the Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a reliable in vitro method for predicting the oral absorption of drug candidates. This application note provides a detailed protocol for assessing the intestinal permeability of zanamivir, an antiviral neuraminidase inhibitor, using the Caco-2 cell monolayer model. This compound's transport across the intestinal epithelium is predominantly mediated by passive paracellular diffusion.[1][2] This protocol outlines the necessary steps for Caco-2 cell culture, monolayer formation on transwell inserts, execution of the permeability assay, and subsequent sample analysis.

Data Presentation

Table 1: Apparent Permeability (Papp) of this compound Across Caco-2 Monolayers

CompoundConcentration (µg/mL)Transport DirectionTransport BufferApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
This compound300Apical to Basolateral (A-B)HBSS0.043 ± 0.003[3]
This compound400Apical to Basolateral (A-B)HBSSNot specified, ratio to B-A is 0.97[2]
This compound300Basolateral to Apical (B-A)HBSS0.045 ± 0.004[3]
This compound400Basolateral to Apical (B-A)HBSSNot specified, ratio to A-B is 0.97[2]
This compound15Apical to Basolateral (A-B)HBSSgNot specified, used as control[4]
This compound (in presence of 0.25% Capmul MCM L8)15Apical to Basolateral (A-B)HBSSg5.2-fold increase vs. control[4]
This compound (in presence of 5% glycerol)15Apical to Basolateral (A-B)HBSSg5.6-fold increase vs. control[4]
This compoundNot SpecifiedApical to Basolateral (A-B)HBSS without Ca²⁺2.417 ± 0.161[3]
This compoundNot SpecifiedBasolateral to Apical (B-A)HBSS without Ca²⁺2.574 ± 0.206[3]

HBSS: Hank's Balanced Salt Solution HBSSg: HBSS supplemented with 10 mM HEPES and 15 mM D-glucose, pH 7.4

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Monolayer Formation cluster_1 Phase 2: Permeability Assay cluster_2 Phase 3: Sample Analysis & Data Interpretation culture Caco-2 Cell Culture (Passages 95-105) seeding Seed cells onto Transwell inserts (2.6 x 10^5 cells/cm²) culture->seeding differentiation Culture for 21 days (Medium change every 2-3 days) seeding->differentiation integrity_check Monolayer Integrity Check (TEER & Lucifer Yellow Assay) differentiation->integrity_check pre_incubation Pre-incubation with transport buffer (HBSS) integrity_check->pre_incubation Monolayers with TEER > 250 Ω·cm² add_this compound Add this compound solution to donor chamber (Apical or Basolateral) pre_incubation->add_this compound incubation Incubate at 37°C add_this compound->incubation sampling Collect samples from receiver chamber at defined time points incubation->sampling quantification Quantify this compound concentration (HPLC or LC-MS/MS) sampling->quantification calculation Calculate Apparent Permeability (Papp) quantification->calculation efflux_ratio Determine Efflux Ratio (Papp B-A / Papp A-B) calculation->efflux_ratio

Caption: Experimental workflow for the Caco-2 cell permeability assay of this compound.

Experimental Protocols

1. Caco-2 Cell Culture and Monolayer Formation

This protocol is for culturing Caco-2 cells and establishing a confluent monolayer on semi-permeable inserts.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% L-glutamine.[5]

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • T-75 cm² cell culture flasks

  • Transwell polycarbonate filter inserts (e.g., 0.4 µm pore size)

  • 12- or 24-well plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM. Change the medium every 2-3 days.[6][7]

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Seeding on Inserts: Resuspend the cell pellet in fresh medium and seed the Caco-2 cells onto the apical side of the Transwell inserts at a density of 2.6 x 10⁵ cells/cm².[6]

  • Differentiation: Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Replace the culture medium in both the apical and basolateral compartments every 2-3 days.[6][8]

2. Monolayer Integrity Assessment

Prior to the permeability assay, it is crucial to confirm the integrity of the Caco-2 cell monolayer.

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Lucifer Yellow (LY) solution

  • Transport buffer (HBSS)

Procedure:

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Equilibrate the cell monolayers in transport buffer.

    • Measure the electrical resistance across the monolayer using an EVOM.

    • Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.

    • Monolayers with TEER values above 250 Ω·cm² are typically used for permeability studies.[5]

  • Lucifer Yellow Permeability Assay:

    • Add LY solution to the apical chamber.

    • After incubation, measure the fluorescence in the basolateral chamber.

    • A low passage of LY (typically <1%) indicates a tight monolayer.[2]

3. This compound Permeability Assay

This protocol describes the bidirectional transport of this compound across the Caco-2 monolayer.

Materials:

  • This compound solution of known concentration in transport buffer (e.g., 300-400 µg/mL).[2]

  • Transport buffer (HBSS, pH 7.4).

  • 12- or 24-well plates with Caco-2 monolayers.

  • Incubator (37°C).

Procedure:

  • Pre-incubation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and pre-incubate at 37°C for 30-45 minutes.[9]

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the this compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for A-B transport.

  • Sample Storage: Store collected samples at -20°C or -80°C until analysis.

4. Quantification of this compound

The concentration of this compound in the collected samples is determined using a validated analytical method.

Analytical Method: High-Performance Liquid Chromatography (HPLC) [1][2][9]

  • Column: BDS Hypersil Cyano column (250 mm x 4.6 mm, 5 µm particle size).[2][9]

  • Mobile Phase: 98% (v/v) ultrapure water and 2% (v/v) acetonitrile.[1][2][9]

  • Flow Rate: 0.5 mL/min.[1][2][9]

  • Detection: UV at 230 nm.[2][9]

  • Quantification: A standard curve of this compound in the transport buffer is used for quantification.

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [5][10]

  • LC-MS/MS offers higher sensitivity and is suitable for lower concentrations of this compound.[10]

  • Specific instrument parameters (e.g., column, mobile phase gradient, mass transitions) should be optimized for this compound.

5. Data Analysis

The apparent permeability coefficient (Papp) is calculated to quantify the rate of this compound transport across the Caco-2 monolayer.

Calculation of Apparent Permeability (Papp):

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The steady-state flux (rate of appearance of this compound in the receiver chamber).

  • A: The surface area of the transwell insert (cm²).

  • C₀: The initial concentration of this compound in the donor chamber.

Calculation of Efflux Ratio:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8] For this compound, the efflux ratio is expected to be close to 1, indicating passive transport.[2]

Signaling Pathways

The transport of this compound across Caco-2 cell monolayers is primarily governed by passive diffusion through the paracellular pathway, which is the space between the cells.[1][2] This is supported by the observation that its permeability is not concentration-dependent and significantly increases when tight junctions are opened by removing calcium from the transport medium.[1][2] Therefore, a specific signaling pathway diagram is not applicable. The experimental workflow diagram above illustrates the logical progression of the assay.

References

Application Note: Unraveling Zanamivir-Neuraminidase Interactions Through Molecular Dynamics Simulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza virus remains a significant global health threat, primarily due to its rapid mutation rate, which can lead to seasonal epidemics and occasional pandemics. A key strategy in combating influenza is the inhibition of the neuraminidase (NA) enzyme, a critical glycoprotein on the virus surface that facilitates the release of newly formed virus particles from infected host cells. Zanamivir is a potent, rationally designed inhibitor that mimics the natural substrate of neuraminidase, sialic acid.[1][2]

Understanding the precise molecular interactions, conformational dynamics, and binding energetics between this compound and neuraminidase is crucial for optimizing current therapies and overcoming the challenge of drug resistance.[3][4] Molecular dynamics (MD) simulations have become an indispensable computational tool, offering atomic-level insights into the dynamic nature of protein-ligand complexes that are often inaccessible through static experimental methods alone.[5][6][7]

This application note provides a detailed protocol for performing an MD simulation of the this compound-neuraminidase complex, from system preparation to trajectory analysis. It also summarizes key quantitative data from relevant studies and presents visual workflows to guide researchers.

Experimental Protocols: Simulating the this compound-Neuraminidase Complex

This protocol outlines a generalized workflow for setting up, running, and analyzing an MD simulation of this compound bound to influenza neuraminidase using common software packages like GROMACS or AMBER.[8][9][10]

Step 1: System Preparation
  • Obtain Initial Structures: Download the crystal structure of neuraminidase in complex with this compound from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4B7Q, which represents the neuraminidase of the H1N1 2009 influenza virus.[1][8]

  • Prepare the Protein:

    • Remove all non-protein molecules from the PDB file, such as water, ions, and crystallization agents, except for those essential for structural integrity (e.g., a coordinated Ca2+ ion).[10]

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Determine the protonation states of titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., pH 6.5-7.0) using tools like PDB2PQR.[10]

  • Prepare the Ligand (this compound):

    • Generate the 3D coordinates of this compound if simulating an unbound state or a docked pose.

    • Calculate partial atomic charges for the ligand. The Restrained Electrostatic Potential (RESP) method is commonly used.[10]

    • Generate topology and parameter files for this compound using a suitable force field, such as the General Amber Force Field (GAFF).[8][10] Tools like AmberTools (Antechamber) can be used for this purpose.[1][8]

Step 2: Building the Simulation System
  • Force Field Selection: Choose an appropriate force field for the protein and solvent. The Amber ff14SB or Amber99SB-iLDN force fields are widely used for proteins.[8][10]

  • Solvation: Place the protein-ligand complex in a periodic simulation box (e.g., cubic or dodecahedral).[1][8][11] The box size should be set to ensure a minimum distance (e.g., 1.0 - 1.6 nm) between the complex and the box edge to avoid self-interaction artifacts.[1][8]

  • Add Water and Ions: Fill the simulation box with a pre-equilibrated water model, such as TIP3P.[1][8][9] Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system and mimic physiological salt concentrations (e.g., 150 mM).[10]

Step 3: Minimization and Equilibration
  • Energy Minimization: Perform energy minimization, typically using the steepest descent algorithm, to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.[1][8]

  • NVT Equilibration (Constant Volume):

    • Gently heat the system to the target temperature (e.g., 300 K) while restraining the positions of heavy atoms of the protein and ligand.

    • This allows the solvent molecules to equilibrate around the solute. A typical duration is 100-200 ps.[1][8]

  • NPT Equilibration (Constant Pressure):

    • Continue the simulation at the target temperature and pressure (e.g., 1 bar), again with restraints on the solute.

    • This step ensures the system reaches the correct density. A typical duration is 100 ps to 1 ns.[1][8] The restraints on the protein-ligand complex are gradually released during the final stages of equilibration.

Step 4: Production Molecular Dynamics
  • Production Run: After successful equilibration, remove all restraints and run the production MD simulation for a desired length of time. Simulation times can range from tens of nanoseconds to microseconds, depending on the specific research question.[1][8][12][13] For routine stability checks, 50-100 ns is often sufficient.[1][8]

  • Data Collection: Save the coordinates (trajectory) and energy data at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

Step 5: Trajectory Analysis
  • Stability and Fluctuation Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms with respect to the initial structure to assess the overall stability of the simulation.[12][13]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible regions of the protein.[12][13]

  • Interaction Analysis:

    • Hydrogen Bonds: Analyze the formation and persistence of hydrogen bonds between this compound and neuraminidase active site residues throughout the simulation.[3][14]

    • Non-bonded Contacts: Investigate other interactions, such as hydrophobic and electrostatic contacts.[3]

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to neuraminidase.[7][12][13]

    • For more rigorous (but computationally expensive) calculations, alchemical free energy methods can be employed.[7][15]

Quantitative Data Summary

The following tables summarize key parameters and results from molecular dynamics studies of the this compound-neuraminidase interaction.

Table 1: Common Simulation Parameters

Parameter Typical Value / Method Reference(s)
MD Software GROMACS, AMBER [1][8][10]
Protein Force Field Amber99SB-iLDN, ff14SB [1][8][10]
Ligand Force Field General Amber Force Field (GAFF) [1][8][10]
Water Model TIP3P [1][8][9]
Simulation Time 50 ns - 120 ns (or longer) [1][8][12][13]

| Binding Energy Method | MM-PBSA, Alchemical Free Energy |[12][13][15] |

Table 2: Calculated Binding Free Energy Changes (ΔΔG) for Resistant Mutants Note: A positive ΔΔG indicates that the mutation reduces the binding affinity of the drug.

Mutant Inhibitor Calculated ΔΔG (kcal/mol) Method Reference(s)
H274Y This compound +1.3 Alchemical Free Energy [15]
N294S This compound +2.2 Alchemical Free Energy [15]
H274Y Oseltamivir +4.1 Alchemical Free Energy [15]

| N294S | Oseltamivir | +2.3 | Alchemical Free Energy |[15] |

Table 3: Key Neuraminidase Residues Interacting with this compound Identified through hydrogen bond and non-bonded contact analysis.

Interaction Type Interacting Residues Reference(s)
Hydrogen Bonding R118, D151, R152, R224, E276, R292, R371 [3][15]

| Electrostatic/van der Waals | E119, W178, S179, I222, R224, E227, E277 |[3][15] |

Visualizing the Workflow and Molecular Mechanisms

Diagrams created using Graphviz (DOT language) help to clarify complex workflows and relationships.

MD_Workflow cluster_prep 1. System Preparation cluster_setup 2. Simulation Setup cluster_run 3. Simulation Execution cluster_analysis 4. Trajectory Analysis pdb Download PDB (e.g., 4B7Q) prep_prot Prepare Protein (Add H, Check Protonation) pdb->prep_prot prep_lig Prepare Ligand (Generate Parameters) pdb->prep_lig box Define Simulation Box solvate Solvate with Water box->solvate ions Add Ions solvate->ions minimize Energy Minimization ions->minimize equil NVT & NPT Equilibration minimize->equil md_run Production MD Run equil->md_run rmsd RMSD / RMSF md_run->rmsd hbond Hydrogen Bonds md_run->hbond energy Binding Free Energy (MM-PBSA) md_run->energy

Caption: MD simulation workflow for this compound-neuraminidase binding analysis.

Resistance_Mechanism cluster_wt WT Interaction cluster_mut Mutant Interaction wt Wild-Type (WT) Neuraminidase hbond_wt Stable H-Bond Network (e.g., with E276, D151) wt->hbond_wt loop_wt Stable 150-loop and 430-loop Interaction wt->loop_wt mut Q136K Mutant Neuraminidase hbond_mut Weakened H-Bond with E276 (due to K136-D151 interaction) mut->hbond_mut loop_mut Disturbed loop-loop Interaction mut->loop_mut zmr This compound binding_wt Effective Binding zmr->binding_wt Binds to binding_mut Reduced Binding Affinity (Drug Resistance) zmr->binding_mut Binds weakly to hbond_wt->binding_wt loop_wt->binding_wt hbond_mut->binding_mut loop_mut->binding_mut

Caption: Logical diagram of the Q136K mutation's effect on this compound binding.[3][4]

References

Generating Zanamivir-Resistant Influenza Mutants In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antiviral resistance is a significant concern in the management of influenza infections. Zanamivir, a neuraminidase (NA) inhibitor, is a crucial therapeutic option. Understanding the mechanisms of resistance and identifying mutations that confer reduced susceptibility is paramount for surveillance, drug development, and public health preparedness. This document provides detailed protocols and data for the in vitro generation and characterization of this compound-resistant influenza virus mutants. Two primary methodologies are described: serial passage under drug pressure and site-directed mutagenesis using reverse genetics.

Data Presentation: this compound Resistance Profiles of Influenza NA Mutations

The following tables summarize quantitative data on this compound resistance conferred by specific neuraminidase mutations in various influenza A virus subtypes. IC50 values represent the concentration of this compound required to inhibit 50% of the neuraminidase activity. Fold resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type (WT) virus.

Table 1: this compound Resistance in H1N1 Influenza A Viruses

Neuraminidase MutationWild-Type (WT) IC50 (nM)Mutant IC50 (nM)Fold Increase in ResistanceReference(s)
Q136K0.3 - 0.598.1 - 238.8~248 - 327[1][2][3]
E119VNot specifiedNot specified1,727 - 2,144[4]
H274Y + I222RNot specifiedNot specifiedup to 20[5]
N70SNot specifiedNot specified46[6]

Table 2: this compound Resistance in H3N2 Influenza A Viruses

Neuraminidase MutationWild-Type (WT) IC50 (nM)Mutant IC50 (nM)Fold Increase in ResistanceReference(s)
E119GNot specified~100High-level[3][6]
E119DNot specified~150High-level[3]

Table 3: this compound Resistance in H5N1 Influenza A Viruses

Neuraminidase MutationWild-Type (WT) IC50 (nM)Mutant IC50 (nM)Fold Increase in ResistanceReference(s)
E119GNot specifiedNot specified>1,300 - 1,400[7]
D198GNot specifiedNot specified44[7]

Table 4: this compound Resistance in Influenza B Viruses

Neuraminidase MutationWild-Type (WT) IC50 (nM)Mutant IC50 (nM)Fold Increase in ResistanceReference(s)
R152KNot specified~100Not specified[2][3]
E119ANot specifiedNot specified12,538[5]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Mutants by Serial Passage

This protocol describes the selection of this compound-resistant influenza viruses by serially passaging the virus in cell culture in the presence of increasing concentrations of the drug.

Materials:

  • Influenza virus stock of known titer (e.g., PFU/mL or TCID50/mL)

  • Madin-Darby Canine Kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Infection medium (e.g., serum-free DMEM with 1 µg/mL TPCK-treated trypsin)

  • This compound powder

  • Sterile, nuclease-free water or appropriate buffer for this compound dissolution

  • Sterile cell culture plates (e.g., 6-well or 12-well) and flasks (T-25 or T-75)

  • Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to achieve 90-95% confluency on the day of infection.

  • Virus Inoculation (Passage 1):

    • Prepare a virus inoculum at a multiplicity of infection (MOI) of 0.001 to 0.01 in infection medium.

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Inoculate the cells with the virus suspension.

    • Incubate for 1 hour at 37°C to allow for virus adsorption.

    • Remove the inoculum and add fresh infection medium containing this compound at a starting concentration equal to the IC50 of the wild-type virus. For subsequent passages, the this compound concentration will be incrementally increased.

  • Incubation and Observation: Incubate the infected cells at 37°C in a 5% CO2 incubator. Monitor the cells daily for cytopathic effect (CPE).

  • Virus Harvest: When 75-100% CPE is observed (typically 2-3 days post-infection), harvest the supernatant containing the progeny virus.

  • Virus Titration: Determine the titer of the harvested virus using a standard method such as a plaque assay or TCID50 assay.

  • Subsequent Passages:

    • Use the harvested virus from the previous passage to infect fresh MDCK cells at the same MOI.

    • For each subsequent passage, double the concentration of this compound in the infection medium.[8] If the virus fails to replicate (no CPE observed), reduce the this compound concentration by half for the next passage.

    • Repeat the process for a desired number of passages (e.g., 10-20 passages) or until a significant increase in the this compound IC50 is observed.

  • Analysis of Resistant Mutants:

    • Perform neuraminidase inhibition assays (Protocol 3) to determine the IC50 of the passaged virus population.

    • Extract viral RNA from the harvested virus and perform sequencing of the neuraminidase gene to identify mutations associated with resistance.

Protocol 2: Generation of this compound-Resistant Mutants by Reverse Genetics and Site-Directed Mutagenesis

This protocol describes the introduction of specific mutations into the neuraminidase gene of influenza virus using an eight-plasmid reverse genetics system.[9]

Materials:

  • pHW2000-based plasmids containing the eight gene segments of a reference influenza A virus strain (e.g., A/Puerto Rico/8/34).

  • Site-directed mutagenesis kit.

  • Custom-designed mutagenic primers for the desired NA mutation.

  • High-fidelity DNA polymerase.

  • E. coli competent cells for plasmid transformation and amplification.

  • Plasmid purification kit.

  • HEK 293T and MDCK cells.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Opti-MEM I Reduced Serum Medium.

  • Standard molecular biology and cell culture equipment.

Procedure:

  • Site-Directed Mutagenesis of the NA Plasmid:

    • Design and synthesize forward and reverse mutagenic primers containing the desired nucleotide change in the NA gene.

    • Perform PCR-based site-directed mutagenesis using the pHW2000-NA plasmid as a template and the mutagenic primers, following the manufacturer's protocol.[10][11] A typical reaction involves a small amount of template plasmid (e.g., 2 ng), primers, dNTPs, and a high-fidelity polymerase.[11] The cycling conditions generally include an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension.[11]

    • Digest the parental, non-mutated plasmid DNA with a methylation-dependent endonuclease (e.g., DpnI).

    • Transform the mutated plasmid into competent E. coli cells.

    • Select and grow a single colony, then isolate and purify the mutated pHW2000-NA plasmid.

    • Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.

  • Transfection and Virus Rescue:

    • On the day before transfection, seed a 6-well plate with a co-culture of HEK 293T and MDCK cells to be 80-90% confluent on the day of transfection.

    • Prepare the transfection mixture by combining 1 µg of each of the eight influenza virus plasmids (including the mutated pHW2000-NA plasmid) with a suitable transfection reagent in serum-free medium (e.g., Opti-MEM), according to the manufacturer's instructions.[11]

    • Add the transfection complex to the co-cultured cells and incubate at 37°C in a 5% CO2 incubator.

    • After 6-8 hours, replace the transfection medium with fresh infection medium.

  • Virus Amplification and Characterization:

    • Incubate the cells for 48-72 hours, monitoring for CPE.

    • Harvest the supernatant containing the rescued recombinant virus.

    • Amplify the virus stock by infecting fresh MDCK cells.

    • Confirm the presence of the introduced mutation by sequencing the NA gene of the rescued virus.

    • Characterize the phenotype of the mutant virus by performing a neuraminidase inhibition assay (Protocol 3).

Protocol 3: Neuraminidase Inhibition Assay

This protocol determines the concentration of this compound required to inhibit 50% of the viral neuraminidase activity (IC50).

Materials:

  • Virus stock (wild-type or mutant).

  • This compound stock solution of known concentration.

  • Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Assay buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5).

  • Stop solution (e.g., 0.1 M glycine in 25% ethanol, pH 10.7).

  • Black 96-well fluorescence microplates.

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).

Procedure:

  • Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a linear enzymatic reaction over the assay period. This is typically determined in a preliminary enzyme activity assay.

  • This compound Dilutions: Prepare a series of 2-fold or 10-fold dilutions of this compound in assay buffer, covering a range that is expected to span the IC50 value.

  • Assay Setup:

    • In a black 96-well plate, add 50 µL of the diluted virus to each well.

    • Add 50 µL of each this compound dilution to the corresponding wells. Include wells with virus and assay buffer only (no inhibitor control) and wells with assay buffer only (background control).

    • Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction:

    • Add 50 µL of MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of neuraminidase inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

experimental_workflow_serial_passage cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeated) cluster_analysis Analysis start Start with Wild-Type Influenza Virus mdck Prepare Confluent MDCK Cell Monolayer infect Infect MDCK Cells (Low MOI) mdck->infect add_drug Add this compound (Increasing Concentration) infect->add_drug incubate Incubate and Monitor for CPE add_drug->incubate harvest Harvest Virus Supernatant incubate->harvest titer Titer Virus harvest->titer ni_assay Neuraminidase Inhibition Assay (IC50) harvest->ni_assay sequencing Sequence NA Gene harvest->sequencing titer->infect Next Passage end This compound-Resistant Mutant Identified ni_assay->end sequencing->end

Caption: Workflow for generating this compound-resistant influenza mutants via serial passage.

experimental_workflow_reverse_genetics cluster_mutagenesis Site-Directed Mutagenesis cluster_rescue Virus Rescue and Characterization start Start with pHW2000-NA Plasmid mut_pcr Perform Mutagenic PCR start->mut_pcr digest Digest Parental Plasmid (DpnI) mut_pcr->digest transform Transform E. coli digest->transform purify Purify Mutated Plasmid transform->purify verify Sequence Verify Mutation purify->verify transfect Co-transfect 8 Plasmids into 293T/MDCK Cells verify->transfect rescue Harvest Rescued Recombinant Virus transfect->rescue amplify Amplify Virus in MDCK Cells rescue->amplify characterize Phenotypic Characterization (NI Assay) amplify->characterize end Characterized this compound- Resistant Mutant characterize->end

Caption: Workflow for generating this compound-resistant mutants using reverse genetics.

References

Application Notes and Protocols for Zanamivir in Antiviral Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the study of zanamivir in antiviral combination therapies. The protocols outlined below are intended to serve as a detailed guide for conducting in vitro and in vivo experiments to assess the synergistic, additive, or antagonistic effects of this compound when combined with other antiviral agents.

Introduction to this compound Combination Therapy

This compound is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses.[1] The rationale for its use in combination therapy is primarily to enhance antiviral efficacy, overcome or prevent the emergence of drug-resistant viral strains, and broaden the spectrum of activity against various respiratory viruses.[1][2] Studies have explored this compound in combination with other neuraminidase inhibitors like oseltamivir, RNA polymerase inhibitors such as favipiravir and baloxavir marboxil, and other investigational agents against influenza and other viruses like human parainfluenza virus (hPIV).[2][3][4][5]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from various studies on this compound combination therapy.

Table 1: In Vitro Synergy Analysis of this compound Combinations against Influenza Viruses

CombinationVirus Strain(s)Cell LineAssay TypeSynergy Analysis MethodKey FindingsReference(s)
This compound + OseltamivirOseltamivir-resistant H1N1MDCKViral Replication AssayNot SpecifiedCombination therapy was as effective as the most effective monotherapy at suppressing resistant viruses.[5]
This compound + BaloxavirBaloxavir-resistant (I38T mutant) and NAI-resistant (R292K mutant) H1N1MDCKCPE ReductionMacSynergy IIModerate to strong synergistic effects against both baloxavir- and NAI-resistant strains.[3]
This compound + BaloxavirInfluenza A (H1N1)pdm09 and A (H3N2)ST6GalI-MDCK & Human Airway Epithelium (HAE)Cell Viability & Viral Titer ReductionCombination Index (CI)Synergistic effects observed in both cell lines and the HAE model. CIwt for this compound + baloxavir against H1N1 was 0.40 and against H3N2 was 0.47.[6]
This compound + FavipiravirOseltamivir-sensitive and -resistant pandemic H1N1MDCKViral Yield ReductionMacSynergy IIRegions of synergy were observed for both oseltamivir-sensitive and -resistant strains.[7]

MDCK: Madin-Darby Canine Kidney; CPE: Cytopathic Effect; NAI: Neuraminidase Inhibitor; CIwt: Weighted Combination Index.

Table 2: In Vivo Efficacy of this compound Combination Therapy in Animal Models

CombinationVirusAnimal ModelKey Efficacy Endpoint(s)Key FindingsReference(s)
This compound + FavipiravirInfluenza BImmunocompromised child (case study)Viral ClearanceCombination therapy led to the final clearance of the infection where monotherapies had failed.[8]
This compound + OseltamivirOseltamivir-resistant H1N1 2009 pandemic influenzaMiceNot specifiedCombination therapy was comparable to this compound monotherapy and significantly better than oseltamivir monotherapy.[9]
This compound + Clarithromycin + Flufenamic AcidInfluenza A(H1N1)MiceSurvival, Inflammatory MarkersTriple combination improved survival and reduced inflammatory markers.[10]

Table 3: Clinical Trial Data on this compound Combination Therapy for Influenza

CombinationStudy DesignPatient PopulationPrimary Endpoint(s)Key FindingsReference(s)
This compound + OseltamivirRandomized, Placebo-ControlledAdults with seasonal influenza A (mainly H3N2)Proportion of patients with nasal influenza RT-PCR below 200 copies/µl at day 2Combination was less effective than oseltamivir monotherapy and not significantly more effective than this compound monotherapy.[1][11][12]
This compound + BaloxavirCase StudyHematopoietic stem cell transplant recipient with persistent influenza A and HCoV-OC43Viral ClearanceA 10-day regimen effectively controlled influenza replication and was associated with clearance of HCoV-OC43.[4][13]

RT-PCR: Reverse Transcription Polymerase Chain Reaction; HCoV: Human Coronavirus.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.[14][15]

Objective: To determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, or antagonistic effect of a drug combination.

Materials:

  • 96-well microtiter plates

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Virus stock of known titer

  • This compound and the second antiviral agent

  • Cell culture medium (e.g., DMEM with appropriate supplements)

  • Reagents for assessing cell viability or viral cytopathic effect (CPE), such as Neutral Red or Crystal Violet stain.[16][17]

Protocol:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.

  • Drug Dilution Preparation:

    • Prepare serial dilutions of this compound (Drug A) and the second antiviral (Drug B) in cell culture medium. Typically, two-fold serial dilutions are made.

    • The concentrations should range from well above to well below the known 50% effective concentration (EC50) of each drug.

  • Checkerboard Setup:

    • Add the diluted drugs to the 96-well plate in a checkerboard format. Drug A is serially diluted along the x-axis (columns), and Drug B is serially diluted along the y-axis (rows).

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone (monotherapy controls) and wells with no drugs (virus control). Also, include uninfected, untreated cell control wells.

  • Virus Inoculation: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for virus replication (e.g., 3-5 days for influenza virus).

  • Assessment of Antiviral Effect:

    • Visually inspect the plates for CPE.

    • Quantify cell viability using a method like the Neutral Red uptake assay or Crystal Violet staining, followed by spectrophotometric reading.[5]

  • Data Analysis:

    • The EC50 for each drug alone and for each combination is determined.

    • The FIC for each drug in a given combination is calculated as:

      • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

      • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism[15]

    • Software such as MacSynergy II or CalcuSyn can be used for more detailed synergy analysis.[3][18]

Hollow Fiber Infection Model (HFIM) System

The HFIM is a dynamic in vitro system that simulates human pharmacokinetics (PK) and allows for the study of pharmacodynamics (PD) of antimicrobial agents over an extended period.[18][19]

Objective: To evaluate the effect of drug combinations on viral replication and the emergence of resistance under simulated human PK profiles.

Materials:

  • Hollow fiber cartridge

  • Peristaltic pump

  • Central reservoir for media and drug

  • Fresh media reservoir

  • Waste reservoir

  • Tubing and connectors

  • Susceptible host cells and virus

  • This compound and the second antiviral agent

Protocol:

  • System Setup: Assemble the HFIM system in a sterile biosafety cabinet. The system consists of a central reservoir connected via a pump to a hollow fiber cartridge. Tubing for fresh media influx and waste efflux is also connected to the central reservoir.

  • Cell Seeding and Growth: Inoculate the extracapillary space (ECS) of the hollow fiber cartridge with host cells. Allow the cells to grow and reach a high density over several days.

  • Virus Infection: Infect the cells in the ECS with the virus.

  • Pharmacokinetic Simulation:

    • Administer this compound and the second drug into the central reservoir to simulate clinical dosing regimens (e.g., simulating oral or intravenous administration).

    • The system's pump continuously circulates the drug-containing medium through the intracapillary space of the fibers, allowing the drugs to diffuse into the ECS and interact with the infected cells.

    • Simulate drug clearance by continuously infusing fresh medium into the central reservoir while removing medium to a waste container, thus mimicking the drug's half-life in the human body.

  • Sampling: Collect samples from the ECS at various time points to measure viral load (e.g., by plaque assay or RT-qPCR) and to sequence the viral genome for resistance mutations.

  • Data Analysis: Plot viral load over time for each treatment regimen (monotherapy and combination therapy) to assess the antiviral effect. Analyze viral sequences to determine the emergence and frequency of resistance mutations.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Synergy Testing

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDCK) Plate_Seeding Seed 96-well Plates Cell_Culture->Plate_Seeding Virus_Stock Virus Stock Preparation Virus_Infection Infect Cells Virus_Stock->Virus_Infection Drug_Solutions Drug Solutions (this compound & Partner Drug) Drug_Addition Add Drug Dilutions (Checkerboard Format) Drug_Solutions->Drug_Addition Plate_Seeding->Drug_Addition Drug_Addition->Virus_Infection Incubation Incubate Plates Virus_Infection->Incubation CPE_Assessment Assess Cytopathic Effect (CPE) or Cell Viability Incubation->CPE_Assessment EC50_Calculation Calculate EC50 Values CPE_Assessment->EC50_Calculation FIC_Calculation Calculate FIC Index EC50_Calculation->FIC_Calculation Synergy_Determination Determine Synergy/ Additivity/Antagonism FIC_Calculation->Synergy_Determination

Caption: Workflow for determining antiviral synergy using the checkerboard assay.

Influenza Virus Neuraminidase Inhibition Pathway

neuraminidase_inhibition cluster_virus_lifecycle Influenza Virus Release Infected_Cell Infected Host Cell Budding_Virion Budding Virion Infected_Cell->Budding_Virion Virus Assembly Sialic_Acid Sialic Acid Receptor Budding_Virion->Sialic_Acid HA binds to Neuraminidase Neuraminidase (NA) Sialic_Acid->Neuraminidase is cleaved by Released_Virion Released Virion Neuraminidase->Released_Virion enables release This compound This compound This compound->Neuraminidase Inhibits Partner_Drug Partner Drug (e.g., Oseltamivir) Partner_Drug->Neuraminidase Inhibits

Caption: Inhibition of influenza virus release by neuraminidase inhibitors.

Logical Relationship for Combination Therapy Rationale

combination_rationale cluster_outcomes Potential Outcomes This compound This compound (Neuraminidase Inhibitor) Combination_Therapy Combination Therapy This compound->Combination_Therapy Partner_Drug Partner Antiviral (e.g., Polymerase Inhibitor) Partner_Drug->Combination_Therapy Increased_Efficacy Increased Antiviral Efficacy Combination_Therapy->Increased_Efficacy leads to Reduced_Resistance Reduced Emergence of Resistance Combination_Therapy->Reduced_Resistance leads to Broader_Spectrum Broader Spectrum of Activity Combination_Therapy->Broader_Spectrum leads to

Caption: Rationale and potential benefits of this compound combination therapy.

References

Application Notes and Protocols for Intravenous Zanamivir Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zanamivir is a potent neuraminidase inhibitor effective against both influenza A and B viruses. While clinically available as an inhaled powder, intravenous (IV) administration is a critical route for research in hospitalized or severe influenza models, as well as for pharmacokinetic and biodistribution studies. These application notes provide detailed protocols for the preparation and intravenous administration of this compound in rodent models, specifically mice and rats, based on currently available preclinical data.

I. Data Presentation

The following tables summarize key quantitative data for intravenous this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration

SpeciesDoseHalf-life (t½)Volume of Distribution (Vd)Clearance (CL)Primary Excretion RouteReference(s)
Human1 - 600 mg~2 hoursSimilar to extracellular water (~16 L)-~90% unchanged in urine[1][2]
Rat1 mg/kg~15 minutes--Primarily renal[3]
Mouse-~10 minutes--Primarily renal[4]

Table 2: Efficacy of Systemically Administered this compound in Animal Models of Influenza

Animal ModelVirus StrainRoute of AdministrationDosage RegimenEfficacy ReadoutsReference(s)
MouseInfluenza A/NWS/33 (H1N1)IntraperitonealAs low as 1 mg/kg/dayAntiviral activity observed[1]
MouseInfluenza A/Hong Kong/156/97 (H5N1)Intranasal0.4 mg/kgReduced lung viral titers[2]
MouseInfluenza A/California/04/2009 (H1N1)Intraperitoneal, Intramuscular10 mg/kg/day90-100% protection from mortality[5]

Table 3: Solubility of this compound

SolventSolubilityReference(s)
Water (25°C)36 mg/mL (108.33 mM)[6]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL[2]
Dimethyl sulfoxide (DMSO)66 mg/mL (198.6 mM)[6]

II. Experimental Protocols

This protocol describes the preparation of a this compound solution suitable for intravenous administration in rodents.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (NaCl) solution for injection

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the injection volume for the animal model (see Protocols 2 and 3), calculate the required concentration of the this compound solution. For initial studies, a dose range of 1-10 mg/kg is recommended based on effective intraperitoneal doses[1][5].

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Dissolution: Aseptically add the calculated volume of sterile 0.9% NaCl solution to the vial. This compound has good water solubility[6][7].

  • Mixing: Gently vortex the solution until the this compound is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: It is recommended to use the freshly prepared solution. Aqueous solutions of this compound should not be stored for more than one day[2].

Note on Formulation: this compound is commercially available as a solution for infusion for human use, which can also be a source for preclinical studies[8]. The excipients in such formulations should be considered for their potential effects in animal models.

This protocol details the procedure for a single bolus intravenous injection of this compound via the lateral tail vein in mice.

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needles

  • 1 mL sterile syringes

  • 70% ethanol

  • Sterile gauze

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. To facilitate vein visualization, warm the tail using a heat lamp or a warming pad for a few minutes.

  • Vein Dilation and Disinfection: Gently wipe the tail with 70% ethanol to disinfect the injection site and further enhance vein visibility.

  • Syringe Preparation: Load the syringe with the this compound solution, ensuring there are no air bubbles.

  • Injection: Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation may be indicated by a flash of blood in the needle hub.

  • Administration: Slowly inject the solution. The maximum recommended volume for a bolus injection in mice is 5 mL/kg.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Due to the short half-life of this compound in rodents, continuous infusion is the preferred method for maintaining steady-state plasma concentrations. This protocol requires surgical implantation of a catheter.

Materials:

  • Surgically prepared rats with jugular vein catheters

  • Prepared this compound solution

  • Infusion pump

  • Sterile tubing and connectors

  • Swivel system to allow free movement of the animal

Procedure:

  • Catheterization: Surgical implantation of a catheter into the jugular vein is a standard procedure that should be performed under anesthesia and aseptic conditions several days prior to the experiment to allow for recovery.

  • Connection to Infusion System: Connect the rat's catheter to the infusion pump via a swivel system that allows the animal to move freely in its cage.

  • Infusion Rate Calculation: The infusion rate should be calculated based on the desired steady-state concentration and the clearance of this compound in rats. Given the very short half-life, a continuous infusion is necessary to maintain therapeutic levels.

  • Initiation of Infusion: Start the infusion pump to deliver the this compound solution at the calculated rate.

  • Monitoring: Monitor the animal regularly for any signs of distress and to ensure the patency of the catheter.

  • Duration: The infusion can be maintained for the desired duration of the experiment, which is typically 5-10 days for influenza treatment studies.

III. Mandatory Visualization

zanamivir_mechanism cluster_virus_lifecycle Influenza Virus Lifecycle Virus_Attachment Virus Attachment (Hemagglutinin) Viral_Entry Viral Entry & Uncoating Virus_Attachment->Viral_Entry Viral_Replication Viral Replication (in Host Cell Nucleus) Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly & Budding Viral_Replication->Viral_Assembly Virus_Release Progeny Virus Release (Neuraminidase) Viral_Assembly->Virus_Release Neuraminidase Neuraminidase New_Infection New_Infection Virus_Release->New_Infection Infection of New Cells This compound This compound This compound->Inhibition Neuraminidase->Virus_Release Facilitates Inhibition->Neuraminidase Inhibition->New_Infection Blocks

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

in_vivo_workflow cluster_setup Experimental Setup cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring and Endpoints Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Infection Intranasal Infection with Influenza Virus Animal_Acclimatization->Infection Influenza_Virus_Stock Preparation of Influenza Virus Stock Influenza_Virus_Stock->Infection Treatment_Groups Randomization into Treatment Groups (IV this compound vs. Vehicle) Infection->Treatment_Groups IV_Administration Intravenous Administration (Bolus or Continuous Infusion) Treatment_Groups->IV_Administration Daily_Monitoring Daily Monitoring: - Body Weight - Clinical Signs IV_Administration->Daily_Monitoring Viral_Titer_Analysis Viral Titer Analysis (Lungs, BAL fluid) at defined time points Daily_Monitoring->Viral_Titer_Analysis Histopathology Histopathological Analysis of Lungs Viral_Titer_Analysis->Histopathology Survival_Analysis Survival Analysis Histopathology->Survival_Analysis

Caption: Workflow for an in vivo efficacy study of intravenous this compound.

logical_relationship Severe_Influenza Severe Influenza Models (e.g., pneumonia, ARDS) Inhalation_Limitations Limitations of Inhaled Delivery in Compromised Lungs Severe_Influenza->Inhalation_Limitations Systemic_Exposure_Need Need for Consistent Systemic Exposure Inhalation_Limitations->Systemic_Exposure_Need IV_Administration Intravenous Administration Systemic_Exposure_Need->IV_Administration PK_Studies Pharmacokinetic (PK) Studies Bioavailability_Determination Determination of Absolute Bioavailability PK_Studies->Bioavailability_Determination Bioavailability_Determination->IV_Administration

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of zanamivir. This compound, a potent neuraminidase inhibitor, is currently administered via inhalation due to its poor oral absorption (approximately 2%)[1]. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: this compound's low oral bioavailability is primarily due to its high polarity and hydrophilic nature, which results in poor permeability across the intestinal epithelium. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[2][3][4]

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: The main approaches investigated are:

  • Permeation Enhancers: Co-administration with substances that temporarily and reversibly increase the permeability of the intestinal membrane.

  • Nanoformulations: Encapsulating this compound in lipid-based nanocarriers like double emulsions or solid lipid nanoparticles (SLNs) to facilitate absorption.

  • Prodrugs: Chemically modifying the this compound molecule to create a more lipophilic version that can be absorbed and then converted back to the active drug in the body.

Q3: Have prodrug strategies been successful for this compound?

A3: While the concept is sound, some prodrug approaches for this compound have shown limited success in vivo, with oral bioavailability remaining low (F ≤ 3.7% in rats for certain amidoxime and N-hydroxyguanidine-based prodrugs)[5]. However, a modern approach targeting the PEPT1 transporter with an L-valyl amino acid ester prodrug of this compound has shown promise, demonstrating a three-fold higher uptake in PEPT1-expressing cells compared to this compound itself[6].

Q4: What are the common challenges when working with BCS Class III drugs like this compound?

A4: Common challenges include:

  • Low and variable absorption.

  • Difficulty in achieving therapeutic concentrations orally.

  • The potential for excipients in formulations to impact intestinal permeability, which requires careful selection and screening.

  • High aqueous solubility can make encapsulation into lipid-based carriers challenging.

Troubleshooting Guides

Issue 1: Low and inconsistent permeability in Caco-2 cell assays.

Possible Cause Troubleshooting Step
Cell monolayer integrity is compromised.Regularly measure Transepithelial Electrical Resistance (TEER) values to ensure they are within the acceptable range for your laboratory's established standards. Discard monolayers with low TEER values.
The compound has low intrinsic permeability.Consider screening a panel of generally recognized as safe (GRAS) permeation enhancers (e.g., sodium caprate, Capmul MCM L8, glycerol) at various concentrations to identify an effective enhancer.
Non-specific binding to the assay plate or accumulation in the cell monolayer.Calculate the percent recovery of the compound. If recovery is low, it may indicate issues with binding, metabolism by Caco-2 cells, or cellular accumulation.[7]
The compound is a substrate for efflux transporters (e.g., P-glycoprotein).Perform a bidirectional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio greater than 2 suggests active efflux.[7]

Issue 2: Poor in vivo oral bioavailability despite promising in vitro results.

Possible Cause Troubleshooting Step
Rapid degradation of the formulation or permeation enhancer in the gastrointestinal tract.For formulations with permeation enhancers, consider enteric-coated capsules to ensure release in the small intestine where absorption is maximal.
First-pass metabolism in the liver.While this compound itself undergoes negligible metabolism, prodrugs may be subject to first-pass metabolism. Analyze plasma for metabolites to understand the metabolic fate of the prodrug.
Insufficient concentration of the permeation enhancer at the site of absorption.Optimize the dose and concentration of the permeation enhancer in the formulation based on dose-ranging studies.
The animal model is not predictive of human absorption.While rat models are a good starting point, consider the physiological differences between species. Further studies in other preclinical models may be warranted.

Data Presentation: Comparative Efficacy of Bioavailability Enhancement Strategies

In Vitro Permeability Studies (Caco-2 Cell Monolayers)
Formulation Permeation Enhancer Enhancement Ratio (ER) Apparent Permeability (Papp) (cm/s)
This compound ControlNone1.0Varies by study (baseline)
This compound + Sodium Caprate (200 mM)Sodium Caprate13-fold increase in fluxSignificantly higher than control
This compound + 0.25% Capmul MCM L8Capmul MCM L85.2-fold increase in permeability-
This compound + 5% GlycerolGlycerol5.6-fold increase in permeability-
This compound-loaded Double Emulsions-Significantly increased transport-
In Vivo Pharmacokinetic Studies in Rats
Formulation Dose Absolute Bioavailability (%) Relative Bioavailability (%) Cmax (ng/mL) Tmax (h)
This compound Oral Control (PO-C)10 mg/kg2.04100136.80 ± 25.242
This compound with Sodium Caprate (PO-SC)10 mg/kg6.48317.65857.37 ± 51.650.5
This compound in PBS (Intraduodenal)1.5 mg/animal----
This compound in 50 µL Glycerol (Intraduodenal)1.5 mg/animal4.7-fold increase vs. PBS---
This compound in 50 µL Capmul MCM L8 (Intraduodenal)1.5 mg/animal23.7-fold increase vs. PBS-> 70000.083 (5 min)

Experimental Protocols

Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells on Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².

    • Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution (this compound with or without permeation enhancers) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

In Vivo Oral Bioavailability Study in Rats
  • Animal Model:

    • Use male Sprague-Dawley rats (or a similar strain) weighing 200-250g.

    • Fast the animals overnight before the experiment with free access to water.

  • Formulation Administration:

    • For oral administration, deliver the this compound formulation (e.g., control solution, formulation with permeation enhancer) via oral gavage at the desired dose (e.g., 10 mg/kg).

    • For intravenous administration (to determine absolute bioavailability), administer a solution of this compound (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect blood samples from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.

    • Calculate absolute bioavailability using the formula: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

    • Calculate relative bioavailability using the formula: %Frel = (AUCtest / AUCreference) * (Dosereference / Dosetest) * 100

Visualizations

Experimental_Workflow_Caco2_Permeability cluster_prep Cell Culture and Monolayer Preparation cluster_assay Permeability Assay cluster_data Data Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation Differentiation into Confluent Monolayer Seeding->Differentiation TEER TEER Measurement (Monolayer Integrity Check) Differentiation->TEER Dosing Apical Dosing with This compound Formulation TEER->Dosing Sampling Basolateral Sampling at Time Intervals Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Papp_Calc Calculate Papp (Apparent Permeability) Analysis->Papp_Calc ER_Calc Calculate Enhancement Ratio Papp_Calc->ER_Calc

Caption: Workflow for Caco-2 Cell Permeability Assay.

Experimental_Workflow_In_Vivo_Bioavailability cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling_analysis Sampling and Analysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Sprague-Dawley Rats Fasting Overnight Fasting Animal_Model->Fasting Oral_Gavage Oral Administration (Test Formulations) Fasting->Oral_Gavage IV_Injection Intravenous Administration (Reference) Fasting->IV_Injection Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling IV_Injection->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Separation->LCMS_Analysis PK_Parameters Calculate Cmax, Tmax, AUC LCMS_Analysis->PK_Parameters Bioavailability_Calc Calculate Absolute and Relative Bioavailability PK_Parameters->Bioavailability_Calc

Caption: Workflow for In Vivo Oral Bioavailability Study in Rats.

Logical_Relationship_Strategies cluster_s1 Mechanism cluster_s2 Mechanism cluster_s3 Mechanism Goal Improve Oral Bioavailability of this compound Strategy1 Permeation Enhancers Goal->Strategy1 Strategy2 Nanoformulations Goal->Strategy2 Strategy3 Prodrugs Goal->Strategy3 S1_Mech Temporarily open tight junctions in the intestinal epithelium Strategy1->S1_Mech How it works S2_Mech Encapsulate this compound to protect it and facilitate transport Strategy2->S2_Mech How it works S3_Mech Increase lipophilicity for passive diffusion or target specific transporters (e.g., PEPT1) Strategy3->S3_Mech How it works

Caption: Strategies to Enhance this compound's Oral Bioavailability.

References

Technical Support Center: Overcoming Zanamivir Resistance in Neuraminidase Q136K Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on zanamivir resistance in influenza neuraminidase (NA) with the Q136K mutation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance conferred by the Q136K mutation in neuraminidase?

A1: The Q136K mutation confers this compound resistance primarily through a combination of structural and electrostatic alterations within the neuraminidase active site. Although residue 136 is not in direct contact with this compound, its substitution from a neutral glutamine (Q) to a positively charged lysine (K) disrupts a critical hydrogen bond network.[1][2][3] This disruption leads to conformational changes in the 150-loop, a key flexible region that influences the shape of the active site.[1][2] The altered conformation of the 150-loop and the weakened electrostatic interactions between the drug and key residues like E276 and D151 result in a reduced binding affinity of this compound to the neuraminidase enzyme.[1]

Q2: Does the Q136K mutation also confer resistance to other neuraminidase inhibitors?

A2: No, the Q136K mutation exhibits selective resistance to this compound and peramivir, but not to oseltamivir.[1][3][4] Viruses with the Q136K mutation remain sensitive to oseltamivir.[1][3] This is attributed to the different chemical structures of the inhibitors. This compound and peramivir possess a guanidino group that is affected by the disrupted hydrogen bonding network, while oseltamivir's amino group interaction with the active site is not significantly compromised by the Q136K mutation.[3]

Q3: What is the impact of the Q136K mutation on viral fitness?

A3: The Q136K mutation has been shown to have a variable impact on viral fitness. Some studies suggest that the mutant virus may have reduced fitness in certain models, such as the guinea pig transmission model.[5] This can be due to reduced neuraminidase enzymatic activity and a lower incorporation of NA into viral particles. However, other studies have indicated that the Q136K mutant can display equivalent or even greater viral fitness compared to the wild-type virus in cell culture (MDCK cells).[3]

Q4: Can the Q136K mutation arise spontaneously during laboratory experiments?

A4: Yes, one of the significant challenges in studying this compound susceptibility is the potential for the Q136K mutation to arise during the passaging of influenza viruses in Madin-Darby canine kidney (MDCK) cells.[6][7] This can lead to misleading results in antiviral susceptibility testing, as the resistance may not be present in the original clinical specimen. It is crucial to sequence the neuraminidase gene of cultured viruses to confirm the absence of resistance-conferring mutations that may have been selected during laboratory passage.[6]

Troubleshooting Guides

Issue 1: Unexpected this compound Resistance in a Previously Susceptible Viral Isolate

  • Question: My influenza virus isolate, which was initially susceptible to this compound, is now showing resistance in a neuraminidase inhibition assay after a few passages in MDCK cells. What could be the cause?

  • Answer: The most likely cause is the selection of the Q136K mutation in the neuraminidase gene during cell culture.[6][7] This mutation is known to be preferentially selected in MDCK cells and confers this compound resistance.

    • Troubleshooting Steps:

      • Sequence the Neuraminidase Gene: Perform Sanger or next-generation sequencing on the NA gene of your passaged virus to check for the presence of the Q136K mutation or other known resistance mutations.

      • Use a Different Cell Line: Consider using MDCK-SIAT1 cells, which overexpress α2-6-linked sialic acid receptors. The Q136K mutant has been shown to be less well-supported in these cells compared to standard MDCK cells.[6][7]

      • Test the Original Clinical Specimen: If possible, perform neuraminidase inhibition assays on the virus directly from the original clinical specimen to confirm its initial susceptibility profile.

      • Low Multiplicity of Infection (MOI) Passaging: When propagating viruses, using a low MOI can sometimes delay the emergence of cell culture-selected variants.[7]

Issue 2: High Variability in IC50 Values in Neuraminidase Inhibition Assays

  • Question: I am observing significant well-to-well or day-to-day variability in my this compound IC50 values for the Q136K mutant. What are the potential sources of this variability?

  • Answer: Variability in neuraminidase inhibition assays can arise from several factors, including assay conditions, reagent quality, and the inherent properties of the mutant enzyme.

    • Troubleshooting Steps:

      • Standardize Virus Input: Ensure that the amount of virus used in each assay is consistent and falls within the linear range of the enzyme activity. Perform a virus titration prior to the inhibition assay to determine the optimal dilution.[8]

      • Check Reagent Stability: The fluorescent substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), can degrade over time, leading to high background fluorescence. Use a fresh batch of MUNANA if you suspect degradation.[8]

      • Optimize Incubation Times: Ensure consistent incubation times for both the virus-inhibitor pre-incubation and the enzyme-substrate reaction.

      • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate dispensing of inhibitors, virus, and substrate.

      • Plate Reader Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for the detection of 4-methylumbelliferone (4-MU).[8]

      • Data Analysis: Use a consistent and appropriate curve-fitting model to calculate the IC50 values. Ensure that the data points provide a good fit to the sigmoidal dose-response curve.

Quantitative Data Summary

Table 1: Neuraminidase Inhibitor Susceptibility of Wild-Type vs. Q136K Mutant Influenza Virus

Neuraminidase InhibitorWild-Type IC50 (nM)Q136K Mutant IC50 (nM)Fold Change in ResistanceReference
This compound0.3 - 0.598.1 - 124.2~300-fold[3][4]
Oseltamivir~1.0~1.0No significant change[3][4]
Peramivir~0.2~14.0~70-fold[3][4]

IC50 values are approximate and can vary depending on the specific virus strain and assay conditions.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay (MUNANA)

This protocol is adapted from established methods for assessing the susceptibility of influenza viruses to neuraminidase inhibitors.[8][9]

Materials:

  • Influenza virus isolate (wild-type and/or Q136K mutant)

  • This compound, Oseltamivir, Peramivir stock solutions

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., absolute ethanol and NaOH)

  • 96-well black flat-bottom plates

  • Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Virus Titration (NA Activity Assay):

    • Perform serial dilutions of the virus stock in assay buffer in a 96-well plate.

    • Add MUNANA substrate to each well and incubate at 37°C for 30-60 minutes.

    • Stop the reaction with the stop solution.

    • Measure the fluorescence and determine the virus dilution that gives a signal in the linear range of the assay.

  • Neuraminidase Inhibition Assay:

    • Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer in a 96-well plate.

    • Add the appropriately diluted virus to each well containing the inhibitor and incubate at room temperature for 30 minutes.

    • Add the MUNANA substrate to all wells and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no virus).

    • Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces neuraminidase activity by 50%).

Visualizations

Zanamivir_Resistance_Mechanism cluster_wildtype Wild-Type Neuraminidase cluster_mutant Q136K Mutant Neuraminidase WT_NA Neuraminidase (WT) Q136 Glutamine 136 (Q136) WT_NA->Q136 H_Bond_WT Intact Hydrogen Bond Network Q136->H_Bond_WT Loop150_WT 150-Loop (Stable) Binding_WT Effective Binding Loop150_WT->Binding_WT H_Bond_WT->Loop150_WT Zanamivir_WT This compound Zanamivir_WT->Binding_WT Inhibition Inhibition Binding_WT->Inhibition Neuraminidase Inhibition Mutant_NA Neuraminidase (Q136K) K136 Lysine 136 (K136) Mutant_NA->K136 H_Bond_Mutant Disrupted Hydrogen Bond Network K136->H_Bond_Mutant Loop150_Mutant 150-Loop (Deformed) Binding_Mutant Reduced Binding Loop150_Mutant->Binding_Mutant H_Bond_Mutant->Loop150_Mutant Zanamivir_Mutant This compound Zanamivir_Mutant->Binding_Mutant Resistance Resistance Binding_Mutant->Resistance This compound Resistance Q136K_Mutation Q136K Mutation Q136K_Mutation->K136 introduces positive charge

Caption: Mechanism of this compound resistance due to the Q136K mutation in neuraminidase.

NA_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Virus, Inhibitors, MUNANA, Buffers) start->prepare_reagents virus_titration Virus Titration (NA Activity Assay) prepare_reagents->virus_titration determine_dilution Determine Optimal Virus Dilution virus_titration->determine_dilution prepare_assay_plate Prepare Assay Plate (Serial Dilutions of Inhibitors) determine_dilution->prepare_assay_plate add_virus Add Diluted Virus to Plate prepare_assay_plate->add_virus pre_incubation Pre-incubate Virus and Inhibitors add_virus->pre_incubation add_substrate Add MUNANA Substrate pre_incubation->add_substrate reaction_incubation Incubate at 37°C add_substrate->reaction_incubation stop_reaction Add Stop Solution reaction_incubation->stop_reaction read_fluorescence Read Fluorescence (Fluorometer) stop_reaction->read_fluorescence data_analysis Data Analysis (Calculate IC50) read_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for a fluorescence-based neuraminidase inhibition assay.

References

Technical Support Center: Optimizing Zanamivir Delivery Using Hydrogel-Forming Microneedle Arrays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the delivery of zanamivir using hydrogel-forming microneedle arrays.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using hydrogel-forming microneedle arrays for this compound delivery?

Hydrogel-forming microneedle arrays offer a minimally invasive and painless method for the transdermal delivery of this compound, a drug that is otherwise limited by its oral inhalation route of administration.[1][2][3][4] This technology allows for controlled and sustained release of the drug, potentially improving patient compliance and reaching a broader patient population during an influenza outbreak.[1][3][4]

Q2: What are the key components of a this compound hydrogel-forming microneedle array system?

The system typically consists of two main components:

  • Hydrogel-Forming Microneedle Array (MA): These are arrays of microscopic needles made from crosslinked polymers that swell upon insertion into the skin by absorbing interstitial fluid. This swelling creates hydrophilic conduits for drug transport.[5][[“]]

  • This compound Reservoir: This is a separate component that contains the this compound formulation and is placed in contact with the base of the microneedle array.[1][2]

Q3: What materials are commonly used to fabricate the hydrogel-forming microneedle arrays?

A common and well-characterized hydrogel system for these microneedles consists of Gantrez® S-97 (a copolymer of methyl vinyl ether and maleic anhydride) crosslinked with polyethylene glycol (PEG) 10,000.[1][2][3][4]

Q4: What are some of the different this compound reservoir formulations that have been investigated?

Various formulations have been explored to optimize this compound delivery, including:

  • This compound hydrate[1][4]

  • This compound hydrochloride (HCl)[1][2][3][4]

  • Formulations containing excipients like CarraDres™, gelatin, trehalose, and/or alginate.[1][2][3][4]

Q5: How is the drug delivered from the reservoir through the microneedles?

Upon application to the skin, the hydrogel microneedles penetrate the stratum corneum and absorb interstitial fluid, causing them to swell and form continuous hydrogel conduits.[5][[“]] The this compound in the reservoir then diffuses through these aqueous channels into the dermal microcirculation for systemic absorption.[5][[“]]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Permeation Poor microneedle penetration into the skin. - Ensure proper application technique with sufficient pressure. - Verify the mechanical strength of the microneedles to prevent breakage during insertion.[7] - Optimize microneedle geometry (length, aspect ratio) for the target skin model.[8]
Inefficient drug release from the reservoir. - Optimize the reservoir formulation. For instance, the hydrochloride salt of this compound (ZAN HCl) has shown higher permeation compared to the hydrate form.[1] - Incorporate permeation enhancers or solubilizers in the reservoir.
Suboptimal hydrogel swelling. - Evaluate the crosslinking density of the hydrogel. Lower crosslinking may lead to higher swelling and potentially faster drug diffusion, but can compromise mechanical strength. - Ensure the hydrogel material is biocompatible and effectively interacts with interstitial fluid.
High Variability in Permeation Results Inconsistent microneedle array fabrication. - Standardize the fabrication process, including polymer concentration, crosslinker ratio, and curing conditions. - Perform quality control checks on microneedle geometry and integrity using microscopy.
Variability in the skin model used for in vitro studies. - Use skin samples from a consistent source and anatomical location. - Ensure proper skin preparation and storage to maintain its barrier integrity.
Inconsistent application of the microneedle patch. - Use a standardized application device or method to ensure consistent pressure and duration of application.
Microneedle Fracture During Application Insufficient mechanical strength of the hydrogel. - Increase the concentration of the polymer (e.g., Gantrez® S-97) in the formulation. - Optimize the concentration of the crosslinker (e.g., PEG 10,000).
Excessive application force. - Provide clear instructions and training on the proper application technique. - Develop an applicator that delivers a controlled insertion force.
Skin Irritation at the Application Site Reaction to the hydrogel material or drug formulation. - Conduct biocompatibility testing of the microneedle materials and the final product. - Evaluate the pH and osmolarity of the drug reservoir formulation to ensure it is physiologically compatible.
Mechanical trauma from microneedle insertion. - Optimize microneedle design to be as minimally invasive as possible while still achieving effective penetration.[8]

Quantitative Data Summary

Table 1: In Vitro this compound Permeation Studies

Reservoir FormulationHydrogel SystemSkin ModelPermeation AmountDelivery EfficiencyTimeReference
This compound HCl, Gelatin, Trehalose (lyophilized)Gantrez® S-97-PEG 10,000Not SpecifiedUp to 33 mg~75%24 hours[1][3][4]
This compound HydrateGantrez® S-97-PEG 10,000Not Specified~0.6 mg>20%24 hours[1]

Table 2: In Vivo Pharmacokinetic Studies

Animal ModelReservoir FormulationPlasma Concentration (Steady State)Time to Reach Steady StateDuration of Sustained LevelsReference
PigsCarraDres™ this compound HCl~120 ng/mL (efficacious levels)Within 2 hours50 - 250 ng/mL over 5 days[1][2][3][4]
RatsCarraDres™ this compound HClNot specifiedNot specifiedNot specified[1][2][3][4]

Experimental Protocols

Preparation of Hydrogel-Forming Microneedle Arrays

This protocol is based on the use of Gantrez® S-97 and PEG 10,000.[1]

Materials:

  • Gantrez® S-97 BF polymer

  • Polyethylene glycol (PEG), MW = 10,000

  • Deionized water

  • Micromolds with desired needle geometry

Procedure:

  • Prepare a solution of 20–30 wt% of Gantrez® S-97 polymer in deionized water.

  • Add 7.5 wt% of PEG 10,000 to the polymer solution.

  • Mix thoroughly until a homogeneous solution is formed.

  • Cast the solution into the micromolds.

  • Centrifuge the molds to ensure the solution completely fills the needle cavities.

  • Dry the arrays under controlled temperature and humidity conditions to induce thermal crosslinking.

  • Carefully demold the dried microneedle arrays.

Preparation of a this compound Reservoir (Example: CarraDres™)

This is a general guideline for preparing a this compound-containing reservoir.

Materials:

  • This compound Hydrate or this compound HCl

  • CarraDres™ (or other hydrogel/excipient)

  • Benzyl alcohol (as a preservative)

  • Deionized water

Procedure:

  • Prepare a 1% benzyl alcohol solution in deionized water to inhibit microbial growth.

  • Suspend the desired amount of this compound (e.g., concentrations of 150 mg/mL or 375 mg/mL) in the benzyl alcohol solution.[1]

  • Incorporate the this compound suspension into the CarraDres™ or other reservoir material according to the manufacturer's instructions or established lab protocols.

  • Ensure the final reservoir has a uniform distribution of this compound.

In Vitro Permeation Study

This protocol outlines a general method for assessing this compound permeation across a skin model.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., neonatal porcine skin)

  • Phosphate-buffered saline (PBS) as the receptor medium

  • Hydrogel-forming microneedle array

  • This compound reservoir

  • HPLC system for this compound quantification

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain it at 37°C with constant stirring.

  • Apply the hydrogel-forming microneedle array to the skin surface, followed by the this compound reservoir.

  • At predetermined time intervals, collect samples from the receptor compartment.

  • Replace the withdrawn volume with fresh PBS.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Application Application & Delivery cluster_Analysis Analysis Prep_MA 1. Prepare Microneedle Array Application 3. Apply MA & Reservoir to Skin Prep_MA->Application Prep_Reservoir 2. Prepare this compound Reservoir Prep_Reservoir->Application Swelling 4. Microneedle Swelling Application->Swelling Diffusion 5. This compound Diffusion Swelling->Diffusion Sampling 6. Sample Receptor Medium Diffusion->Sampling PK_Study 8. In Vivo Pharmacokinetic Study Diffusion->PK_Study HPLC 7. HPLC Analysis Sampling->HPLC

Caption: Experimental workflow for this compound delivery using hydrogel-forming microneedle arrays.

Troubleshooting_Logic Start Low this compound Permeation Check_Penetration Check Microneedle Penetration Start->Check_Penetration Check_Release Check Drug Release Start->Check_Release Check_Swelling Check Hydrogel Swelling Start->Check_Swelling Optimize_Application Optimize Application Technique Check_Penetration->Optimize_Application Improve_Strength Improve Mechanical Strength Check_Penetration->Improve_Strength Optimize_Reservoir Optimize Reservoir Formulation Check_Release->Optimize_Reservoir Adjust_Crosslinking Adjust Hydrogel Crosslinking Check_Swelling->Adjust_Crosslinking

Caption: Troubleshooting logic for addressing low this compound permeation.

References

troubleshooting low sensitivity in zanamivir bioanalytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low sensitivity in zanamivir bioanalytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common causes of low sensitivity in this compound bioanalytical assays?

Low sensitivity in this compound assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), can stem from several factors throughout the analytical process. The most common culprits include:

  • Inefficient Sample Preparation: this compound is a polar compound, which can make its extraction from biological matrices like plasma challenging. Poor recovery during solid-phase extraction (SPE) or protein precipitation is a frequent cause of low signal intensity.[1][2]

  • Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate and imprecise results.[3][4] This is a significant concern in LC-MS/MS bioanalysis.[3]

  • Suboptimal Chromatographic Conditions: Poor peak shape, inadequate retention, or co-elution with interfering substances can all reduce the signal-to-noise ratio and, consequently, the sensitivity of the assay.[2]

  • Incorrect Mass Spectrometry Parameters: Improperly optimized mass spectrometer settings, such as source temperature, collision energy, or ion transitions, can significantly diminish the detector response for this compound.[5][6]

  • Analyte Stability Issues: Degradation of this compound in the biological matrix during sample collection, storage, or processing can lead to lower measured concentrations.[6][7]

Q2: My this compound recovery is low after Solid-Phase Extraction (SPE). How can I improve it?

Low recovery during SPE is often due to breakthrough, where this compound does not adequately retain on the sorbent, or incomplete elution.[1] this compound's polarity is a key factor to consider.

  • Select the Right Sorbent: For a polar drug like this compound, strong cation exchange (SCX) sorbents have been shown to provide better recovery compared to mixed-mode cartridges.[1]

  • Optimize Wash and Elution Solvents: Ensure the wash solvent is strong enough to remove interferences without prematurely eluting the this compound. The elution solvent must be strong enough to fully desorb the analyte from the sorbent. A common mobile phase for elution consists of a mixture of acetonitrile and 0.1% formic acid.[2]

  • Control Flow Rates: Loading, washing, and eluting too quickly can reduce the interaction time between the analyte and the sorbent, leading to poor recovery.

  • Ensure Complete Drying: For some SPE protocols, thoroughly drying the sorbent bed under vacuum can minimize matrix effects, which can indirectly impact the perceived recovery.[1]

Below is a troubleshooting workflow for low SPE recovery:

G start Low this compound Recovery in SPE check_sorbent Is the SPE sorbent appropriate for a polar compound? (e.g., SCX) start->check_sorbent check_ph Is the pH of the loading solution optimized for retention? check_sorbent->check_ph check_breakthrough Analyze wash and waste fractions for this compound. check_ph->check_breakthrough breakthrough_found This compound found in waste? (Breakthrough) check_breakthrough->breakthrough_found no_breakthrough No this compound in waste. breakthrough_found->no_breakthrough No optimize_loading Decrease organic content or adjust pH of loading solution. breakthrough_found->optimize_loading Yes check_elution Is the elution solvent strong enough? no_breakthrough->check_elution end Improved Recovery optimize_loading->end optimize_elution Increase organic content or add modifier (e.g., acid/base) to elution solvent. check_elution->optimize_elution Yes check_binding Analyte irreversibly bound? check_elution->check_binding No optimize_elution->end new_sorbent Consider a different sorbent type. check_binding->new_sorbent Yes new_sorbent->end

Caption: Troubleshooting workflow for low SPE recovery.

Q3: How can I identify and mitigate matrix effects?

Matrix effects are a common challenge in LC-MS/MS bioanalysis and can cause ion suppression or enhancement.[3][4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS like ¹³C-¹⁵N₂-zanamivir co-elutes with the analyte and experiences similar ionization effects, thus normalizing the response.[1][8]

  • Post-Column Infusion Experiment: To identify regions of ion suppression or enhancement in your chromatogram, infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. Dips or rises in the baseline signal indicate matrix effects at specific retention times.[1]

  • Quantitative Assessment: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte concentration in a neat solution. A significant difference indicates the presence of matrix effects.[1]

  • Improve Sample Cleanup: More rigorous sample preparation, such as using SPE instead of protein precipitation, can remove many of the interfering matrix components like phospholipids.[9]

  • Optimize Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components is a crucial step. Hydrophilic Interaction Liquid Chromatography (HILIC) has been successfully used for the polar this compound molecule.[1]

Q4: What are typical LC-MS/MS parameters for sensitive this compound detection?

Optimizing LC-MS/MS parameters is critical for achieving high sensitivity. Most methods utilize an electrospray ionization (ESI) source in positive ion mode.[1][2][5]

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.[2]

  • Multiple Reaction Monitoring (MRM): This is the preferred scan mode for quantification due to its high selectivity and sensitivity.

  • Ion Transitions: A common MRM transition for this compound is m/z 333.3 → 93.4.[6]

  • Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (like ammonium formate or formic acid) is typical.[2][5] For example, a mobile phase of MeOH:Ammonium Formate (30:70 v/v) has been reported.[6][10][11]

  • Chromatographic Column: C18 columns are frequently used.[2] HILIC columns can also be effective for retaining and separating the polar this compound molecule.[1]

Quantitative Data Summary

The following tables summarize key parameters from published this compound bioanalytical methods.

Table 1: Comparison of LC-MS/MS Method Parameters for this compound Quantification

ParameterMethod 1[1]Method 2[2]Method 3[6][10]
Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Volume 50 µLNot SpecifiedNot Specified
Internal Standard Stable Isotope-Labeled this compoundLedipasvirRemdesivir
Sample Prep Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Protein Precipitation
LC Column ZIC-HILICThermo-BDS Hypersil C18Not Specified
Mobile Phase Acetonitrile/Ammonium Formate0.1% Formic Acid and Acetonitrile (35:65)MeOH and Ammonium Formate (30:70)
Linearity Range 1 - 50,000 ng/mL2.15 - 64.5 ng/mL4 - 80 ng/mL
LLOQ 1 ng/mL2.15 ng/mL4 ng/mL
Recovery 90 - 100%~93-95%>99%

Experimental Protocols

Protocol: this compound Quantification in Human Plasma using LC-MS/MS

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][6] Researchers should perform their own validation according to regulatory guidelines (e.g., FDA).[1][2]

1. Preparation of Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of this compound in water.

  • Prepare a stock solution of the internal standard (e.g., SIL-zanamivir) at 1 mg/mL in water.

  • Perform serial dilutions of the stock solutions in water or an appropriate solvent to create working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and QCs

  • Spike blank human plasma with the appropriate working solutions to create a calibration curve (typically 6-8 non-zero points) and at least three levels of QC samples (low, mid, high).

3. Sample Extraction (SPE Method)

  • Pre-treat 50 µL of plasma sample (calibrator, QC, or unknown) by adding the internal standard solution.

  • Condition an SPE cartridge (e.g., strong cation exchange) with methanol followed by water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., water or a weak organic mix) to remove interferences.

  • Elute this compound and the internal standard with an appropriate elution solvent (e.g., a mixture of acetonitrile and formic acid).[2]

  • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

4. LC-MS/MS Analysis

  • HPLC System: Waters Alliance HPLC or equivalent.[5][10]

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[5][10]

  • Column: A suitable column such as a ZIC-HILIC or C18 column.[1][2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium formate).[2]

  • Flow Rate: Typically 0.7 - 1.0 mL/min.[2][6]

  • Injection Volume: 5 - 10 µL.[5][6]

  • Ionization: ESI in positive mode.[2]

  • Detection: Monitor the specific MRM transitions for this compound and the internal standard.

5. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Workflow and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add Internal Standard (e.g., SIL-Zanamivir) plasma->add_is extract Perform Extraction (SPE or Protein Precipitation) add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject separate Chromatographic Separation (e.g., HILIC or C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: General experimental workflow for this compound bioanalysis.

References

refining zanamivir chemical synthesis to improve yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chemical synthesis of zanamivir to improve yield and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis, and how do they impact the overall yield?

A1: The most common starting material for this compound synthesis is N-acetylneuraminic acid (Neu5Ac), also known as sialic acid.[1][2][3] Syntheses starting from Neu5Ac have reported overall yields in the range of 30-50% after improvements to the original methods.[1] Other starting materials include D-glucono-δ-lactone and D-araboascorbic acid, which offer alternative routes that may avoid certain hazardous reagents, with reported overall yields of around 8.3% to 18%.[4][5] The choice of starting material influences the number of steps, the complexity of the synthesis, and ultimately, the achievable yield.

Q2: How can I improve the yield of the guanidinylation step in this compound synthesis?

A2: The introduction of the guanidine group at the C-4 position is a critical step. A common method involves the conversion of a primary amine to the guanidine derivative using a reagent like 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea with a promoter such as mercury(II) chloride (HgCl₂).[1][2] To improve yield, ensure the complete conversion of the amine and optimize reaction conditions such as temperature and reaction time. Alternative, more modern guanidinylating agents that may offer higher yields and milder reaction conditions are continuously being developed.

Q3: Are there azide-free methods for introducing the amino group at the C-4 position to improve safety?

A3: Yes, due to the potential hazards associated with using azides (e.g., azidotrimethylsilane can generate explosive hydrazoic acid), azide-free methods have been developed.[4] One such approach utilizes an asymmetric aza-Henry reaction, using a nitro group as a latent amino group, to establish the nitrogen-containing substituent at C4.[6] This method provides an efficient way to construct the dihydropyran core of this compound without the use of hazardous azide reagents.

Q4: What are the main challenges in the purification of this compound and its intermediates?

A4: A significant challenge in this compound synthesis is the purification of intermediates, which are often polar and water-soluble. While some intermediates can be purified by recrystallization, which is ideal for large-scale synthesis, others may require ion-exchange chromatography or desalting and freeze-drying.[4][5] To improve the overall efficiency and yield, synthetic routes that favor the formation of crystalline intermediates are preferred as they streamline the purification process.[4]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of the Azide Intermediate from the Oxazoline Precursor
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider increasing the reaction time or temperature slightly. Ensure the nucleophile (e.g., lithium azide or azidotrimethylsilane) is of high purity and added in the correct stoichiometry.[4]
Side reactions The oxazoline intermediate is susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reaction conditions The choice of solvent and temperature can significantly impact the yield. Experiment with different aprotic solvents. Low temperatures may be required to minimize side reactions.
Issue 2: Poor Diastereoselectivity in the Introduction of the C4-substituent
Potential Cause Troubleshooting Step
Steric hindrance The stereochemical outcome of the nucleophilic attack on the oxazoline or a similar intermediate is crucial. The use of bulky protecting groups on the glycerol side chain can influence the direction of the incoming nucleophile. Consider modifying the protecting group strategy.
Reaction mechanism The reaction of the oxazoline with an azide source typically proceeds via a backside nucleophilic attack.[1][2] Ensure the reaction conditions favor an SN2-type mechanism.
Catalyst choice In some synthetic routes, the choice of Lewis acid or catalyst can influence the stereoselectivity. Screen different catalysts to find the optimal one for the desired diastereomer.
Issue 3: Difficulty in Deprotection Steps Leading to Product Degradation
Potential Cause Troubleshooting Step
Harsh deprotection conditions This compound and its precursors can be sensitive to strong acidic or basic conditions. Use milder deprotection reagents. For example, for Boc-protecting groups, trifluoroacetic acid (TFA) is commonly used, but the reaction time and temperature should be carefully controlled.[1]
Multiple protecting groups A complex protecting group strategy can lead to challenges in selective deprotection. Plan the synthesis with orthogonal protecting groups that can be removed under different, non-interfering conditions.
Product instability The final this compound product is a zwitterion and can be sensitive to pH. Ensure the workup and purification steps are performed at an appropriate pH to maintain product stability.

Data Presentation

Table 1: Comparison of Different this compound Synthetic Routes

Starting Material Key Features Number of Steps Overall Yield Reference
N-acetylneuraminic acid (Neu5Ac)Original route, later improved for large-scale production.Variable30-50% (improved)[1]
D-glucono-δ-lactoneAvoids some hazardous reagents.98.3%[4]
D-araboascorbic acidUtilizes organocatalysis.1318%[5]
(E)-4-methoxy-benzyloxy-2-butanalAsymmetric Henry reaction is a key step.N/AHigh enantioselectivity reported.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound from N-acetylneuraminic acid (Neu5Ac) (von Itzstein and coworkers, improved)
  • Esterification: Neu5Ac is first converted to its ethyl ester by treatment with ethanol in the presence of an acid catalyst.

  • Acetylation: The hydroxyl groups are then protected as acetates by reacting the ethyl ester with acetic anhydride in acetic acid with a catalytic amount of concentrated sulfuric acid.

  • Oxazoline Formation and Azide Introduction: The per-O-acetylated sialic acid derivative is treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form an intermediate oxazoline. This is followed by a ring-opening reaction with trimethylsilyl azide, which proceeds via a backside nucleophilic attack to introduce the azide group at the C4 position.[1][2]

  • Hydrogenation: The azide is then reduced to a primary amine via hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Guanidinylation: The resulting amine is converted to the guanidine derivative by treatment with 1,3-bis(tert-butoxycarbonyl)-2-methylthiopseudourea and a promoter like HgCl₂.[1][2]

  • Deprotection: Finally, the protecting groups (acetates and Boc groups) are removed. Saponification removes the acetate groups, and trifluoroacetic acid (TFA) is used to remove the Boc groups, yielding this compound.[1]

Visualizations

Zanamivir_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Key Synthesis Steps cluster_end Final Product start N-acetylneuraminic acid (Neu5Ac) esterification Esterification start->esterification EtOH, H+ acetylation Acetylation esterification->acetylation Ac₂O, H₂SO₄ oxazoline_azide Oxazoline Formation & Azide Introduction acetylation->oxazoline_azide 1. TMSOTf 2. TMSN₃ hydrogenation Hydrogenation (Azide to Amine) oxazoline_azide->hydrogenation H₂, Pd/C guanidinylation Guanidinylation hydrogenation->guanidinylation Guanidinylating Agent deprotection Deprotection guanidinylation->deprotection 1. Saponification 2. TFA end_product This compound deprotection->end_product

Caption: A simplified workflow of this compound synthesis starting from N-acetylneuraminic acid.

Troubleshooting_Logic cluster_investigation Problem Investigation cluster_solution Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Verify Reagent Purity start->check_purity check_conditions Review Reaction Conditions (Temperature, Solvent, Atmosphere) start->check_conditions optimize_time_temp Optimize Reaction Time/Temperature check_reaction->optimize_time_temp purify_reagents Purify/Replace Reagents check_purity->purify_reagents modify_conditions Modify Solvent/Atmosphere check_conditions->modify_conditions

Caption: A logical workflow for troubleshooting low yield in a chemical synthesis step.

References

addressing poor aqueous solubility of zanamivir in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of zanamivir in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is generally considered to have poor to moderate aqueous solubility. Its solubility is pH-dependent. At a neutral pH of 7.2, the solubility of this compound in PBS is approximately 5 mg/mL.[1] In water, its solubility is reported to be around 10 mg/mL.

Q2: Can I use organic solvents to dissolve this compound?

Yes, Dimethyl Sulfoxide (DMSO) is a commonly used organic solvent for preparing this compound stock solutions. Solubility in DMSO has been reported to be as high as 66 mg/mL.[2] However, it is crucial to ensure the final concentration of DMSO in the assay is low, as it can have physiological effects on cells.[1]

Q3: How does pH affect the solubility of this compound?

Q4: How should I store this compound stock solutions?

For long-term stability, it is recommended to store this compound powder at -20°C, where it can be stable for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to a year, or at -20°C for up to a month.[4][5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage for more than one day.[1]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when preparing a stock solution.

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.

Solution:

  • Verify Solubility Limits: Refer to the solubility data table below to ensure you are not exceeding the known solubility of this compound in your chosen solvent.

  • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.

  • Sonication: Use a sonicator bath to help break down any aggregates and enhance solubilization.

  • Switch Solvents: If solubility in an aqueous buffer is insufficient, consider preparing a concentrated stock solution in DMSO.

Issue 2: this compound precipitates when diluting a DMSO stock solution into aqueous buffer or cell culture medium.

Possible Cause: The high concentration of this compound in the DMSO stock is not soluble in the final aqueous environment. This is a common issue when "crashing out" a compound from an organic solvent into an aqueous medium.

Solution:

  • Stepwise Dilution: Perform serial dilutions of the DMSO stock in the aqueous buffer or medium rather than a single large dilution.

  • Vortexing during Dilution: Add the this compound stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Lower Stock Concentration: Prepare a less concentrated DMSO stock solution to minimize the solvent-shifting effect upon dilution.

  • Consider Formulation Strategies: For persistent precipitation issues, more advanced formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations may be necessary.[6][7][8]

Issue 3: Inconsistent results in cell-based assays.

Possible Cause: Poor solubility or precipitation of this compound is leading to inaccurate and variable concentrations of the active compound in the assay.

Solution:

  • Visual Inspection: Before adding to cells, carefully inspect the final diluted solution for any signs of precipitation. A clear solution is essential for accurate results.

  • Pre-solubilization Check: Perform a solubility test of this compound in your specific cell culture medium at the desired final concentration before proceeding with the experiment.

  • Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates.[5]

Quantitative Data Summary

The following tables summarize the reported solubility of this compound in various solvents.

Table 1: this compound Solubility Data

SolventSolubility (mg/mL)Molar Equivalent (mM)Source
Water1030.1
DMSO66198.6[2]
DMSO~0.13~0.39[1]
PBS (pH 7.2)~5~15.0[1]

Note: Solubility can vary between different batches and suppliers of the compound.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution to 37°C or sonicate for a few minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all the this compound has completely dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended.

Visualizations

Below are diagrams illustrating key workflows and concepts related to addressing this compound solubility.

Zanamivir_Solubilization_Workflow This compound Solubilization Workflow start Start: this compound Powder weigh Weigh this compound start->weigh choose_solvent Choose Solvent aqueous Aqueous Buffer (e.g., PBS, Water) choose_solvent->aqueous Low Concentration Needed dmso DMSO choose_solvent->dmso High Concentration Stock add_solvent Add Solvent aqueous->add_solvent dmso->add_solvent weigh->choose_solvent dissolve Attempt to Dissolve (Vortex, Gentle Heat, Sonicate) add_solvent->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved solution_ready Stock Solution Ready (Store appropriately) is_dissolved->solution_ready Yes troubleshoot Troubleshoot is_dissolved->troubleshoot No dilute Dilute to Working Concentration in Aqueous Medium solution_ready->dilute troubleshoot->choose_solvent Consider alternative solvent check_precipitation Precipitation Observed? dilute->check_precipitation final_solution Final Solution Ready for Assay (Filter if necessary) check_precipitation->final_solution No troubleshoot_dilution Troubleshoot Dilution check_precipitation->troubleshoot_dilution Yes troubleshoot_dilution->dilute e.g., Use stepwise dilution

Caption: A decision workflow for preparing this compound solutions.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation precipitation Precipitation Observed at_stock_prep During Stock Preparation precipitation->at_stock_prep on_dilution Upon Dilution into Aqueous Buffer precipitation->on_dilution solution1_stock 1. Check solubility limit at_stock_prep->solution1_stock solution2_stock 2. Apply gentle heat (37°C) at_stock_prep->solution2_stock solution3_stock 3. Use sonication at_stock_prep->solution3_stock solution4_stock 4. Switch to a better solvent (e.g., DMSO) at_stock_prep->solution4_stock solution1_dilution 1. Perform stepwise dilution on_dilution->solution1_dilution solution2_dilution 2. Vortex while adding stock on_dilution->solution2_dilution solution3_dilution 3. Lower the stock concentration on_dilution->solution3_dilution solution4_dilution 4. Consider formulation aids (e.g., co-solvents) on_dilution->solution4_dilution

Caption: Troubleshooting guide for this compound precipitation issues.

References

Technical Support Center: Enhancing Zanamivir Cmax in Oral Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the maximum plasma concentration (Cmax) of zanamivir in oral drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: this compound exhibits poor oral bioavailability, typically less than 5%, due to its high polarity and hydrophilic nature.[1][2][3][4] The molecule possesses a polar guanidino group and multiple hydrogen bond donors and acceptors, which limit its ability to passively diffuse across the lipid-rich intestinal epithelium.[3][5] It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability.[3]

Q2: What are the primary strategies being investigated to improve the oral Cmax of this compound?

A2: The main strategies focus on overcoming the intestinal permeability barrier and include:

  • Permeability Enhancers: Utilizing excipients that transiently open the tight junctions between intestinal cells or fluidize the cell membrane to allow for increased paracellular or transcellular transport.[1][2]

  • Prodrug Approaches: Chemically modifying the this compound molecule to create a more lipophilic derivative or to target specific intestinal transporters.[5][6][7][8]

  • Lipid-Based Nanoformulations: Encapsulating this compound in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions to facilitate its transport across the intestinal mucosa.[3][4][9][10]

  • Ion-Pairing: Forming a neutral complex by pairing the charged this compound molecule with a lipophilic counter-ion to enhance its membrane permeability.[1]

Q3: Is targeting lung tissue possible with oral this compound formulations?

A3: Yes, studies in rats have shown that by enhancing the plasma bioavailability of this compound through oral formulations, it is possible to achieve therapeutic concentrations in the lungs, the primary site of influenza virus replication.[2][11] An oral formulation containing sodium caprate demonstrated that increased plasma concentrations of this compound led to detectable and potentially effective levels in lung tissue.[2][11]

Troubleshooting Guides

Issue 1: Low Permeability in Caco-2 Cell Monolayer Assays

Symptoms:

  • The apparent permeability coefficient (Papp) of your this compound formulation is not significantly higher than that of the control (this compound solution alone).

  • High variability in Papp values between experimental runs.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Ineffective Permeability Enhancer Concentration Perform a concentration-response study with your chosen permeability enhancer(s).The efficacy of permeability enhancers is often concentration-dependent. A suboptimal concentration may not be sufficient to significantly alter monolayer permeability. Conversely, excessively high concentrations can lead to cytotoxicity.
Cytotoxicity of the Formulation Conduct a cell viability assay (e.g., MTT, LDH) on the Caco-2 cells after exposure to your formulation.The formulation components, including the permeability enhancer, may be toxic to the cells, compromising the integrity of the monolayer and leading to unreliable permeability data.
Poor Monolayer Integrity Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the permeability experiment.A significant drop in TEER indicates compromised tight junctions, which could be due to cytotoxicity or an overly aggressive permeation enhancement strategy. This can lead to an overestimation of paracellular transport.
Inadequate Incubation Time Vary the incubation time of the formulation with the Caco-2 monolayer.The effect of some permeability enhancers is time-dependent. A longer or shorter incubation period may be required to observe a significant change in permeability.
Issue 2: Low In Vivo Bioavailability and Cmax Despite Promising In Vitro Results

Symptoms:

  • In vivo pharmacokinetic studies in animal models (e.g., rats) show minimal improvement in Cmax and AUC compared to the control group, despite encouraging Caco-2 cell permeability data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
In vivo Degradation of the Prodrug or Formulation Analyze plasma and tissue samples for the presence of the intact prodrug and the parent this compound. Assess the stability of your formulation in simulated gastric and intestinal fluids.The prodrug may be prematurely hydrolyzed in the gastrointestinal tract or rapidly metabolized in the liver (first-pass metabolism). The formulation may not be stable in the harsh environment of the GI tract.
Dilution of Permeability Enhancer in the GI Tract Consider enteric-coated capsules or softgels for targeted release in the small intestine.[1]Permeability enhancers are most effective when present at a high concentration at the site of absorption. Dilution in the stomach can render them ineffective.[1]
Insufficient Lipophilicity of the Prodrug Synthesize a series of prodrugs with varying degrees of lipophilicity and evaluate their in vivo performance.While a certain level of lipophilicity is required to cross the intestinal membrane, excessively lipophilic compounds may have poor aqueous solubility or become trapped in the lipid bilayer.
Mismatch between In Vitro and In Vivo Conditions Utilize an in situ intestinal perfusion model to better mimic the in vivo environment.Caco-2 cells, while a useful screening tool, do not fully replicate the complexity of the in vivo intestinal environment, which includes mucus layers, digestive enzymes, and dynamic fluid flow.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound with Different Oral Formulations in Rats

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (hr·ng/mL)Absolute Bioavailability (%)Reference
This compound in PBS (Intraduodenal)1.5 mg1120.171561.1[1]
This compound in Glycerol (Intraduodenal)1.5 mg7540.087817.53[1]
This compound in Capmul MCM L8 (Intraduodenal)1.5 mg72000.08400537.7[1]
This compound Control (Oral Gavage)10 mg/kg136.80 ± 25.242528.30 ± 189.282.04[2]
This compound with Sodium Caprate (Oral Gavage)10 mg/kg857.37 ± 51.650.51678.1 ± 247.056.48[2]

Experimental Protocols

Caco-2 Cell Monolayer Permeability Assay

Objective: To assess the in vitro intestinal permeability of this compound formulations.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Assessment: The transepithelial electrical resistance (TEER) of the monolayer is measured before the experiment to ensure its integrity.

  • Permeability Study:

    • The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • The this compound formulation is added to the apical chamber.

    • Samples are collected from the basolateral chamber at predetermined time intervals (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of this compound across the monolayer.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of this compound in the donor chamber.

In Situ Rat Intestinal Perfusion Study

Objective: To evaluate the intestinal absorption of this compound formulations in a model that more closely resembles the in vivo environment.

Methodology:

  • Animal Preparation: A male Sprague-Dawley rat is anesthetized, and the abdomen is opened through a midline incision.

  • Intestinal Segment Isolation: A segment of the jejunum is isolated and cannulated at both ends.

  • Perfusion: The intestinal segment is perfused with a solution containing the this compound formulation at a constant flow rate.

  • Sample Collection: The perfusate is collected at the outlet at specific time intervals.

  • Sample Analysis: The concentration of this compound in the collected perfusate is determined.

  • Calculation of Permeability: The effective permeability (Peff) is calculated based on the disappearance of this compound from the perfusate.

Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_insitu In Situ Evaluation cluster_invivo In Vivo Validation formulation Formulation Development (e.g., Prodrug, Nanoformulation) caco2 Caco-2 Permeability Assay formulation->caco2 viability Cell Viability Assay caco2->viability Cytotoxicity Check perfusion In Situ Intestinal Perfusion caco2->perfusion Promising Candidates pk_study Pharmacokinetic Study (Animal Model) perfusion->pk_study analysis Cmax, AUC Analysis pk_study->analysis

Caption: Experimental workflow for evaluating oral this compound formulations.

troubleshooting_low_bioavailability start Low In Vivo Cmax check_invitro Promising in vitro data? start->check_invitro re_evaluate_invitro Re-evaluate in vitro strategy check_invitro->re_evaluate_invitro No check_stability Assess in vivo stability check_invitro->check_stability Yes degradation Degradation Issue? check_stability->degradation yes_degradation Improve formulation stability (e.g., enteric coating) degradation->yes_degradation Yes no_degradation Investigate other factors degradation->no_degradation No dilution GI dilution of enhancer? no_degradation->dilution lipophilicity Suboptimal lipophilicity? no_degradation->lipophilicity targeted_delivery Consider targeted delivery dilution->targeted_delivery optimize_lipo Optimize prodrug lipophilicity lipophilicity->optimize_lipo

Caption: Troubleshooting low in vivo bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Systemic Circulation prodrug This compound Prodrug transporter Peptide Transporter (e.g., hPepT1) prodrug->transporter enhancer Permeability Enhancer tight_junction Tight Junctions enhancer->tight_junction Opens nano Nanoformulation enterocyte Enterocyte nano->enterocyte Endocytosis/Fusion transporter->enterocyte This compound This compound tight_junction->this compound Paracellular Transport conversion Enzymatic Conversion enterocyte->conversion conversion->this compound

Caption: this compound oral absorption pathways.

References

challenges in developing reliable cell-based assays for zanamivir susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cell-based assays for zanamivir susceptibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound susceptibility testing.

Issue Potential Cause Recommended Solution
High Variability in IC50 Values Inconsistent virus input between wells or experiments.It is essential to accurately quantify the virus stock and use a standardized amount for each assay.[1]
Cell monolayer is not confluent or is unhealthy.Ensure cells are seeded at the correct density and are healthy and confluent at the time of infection.
Pipetting errors.Use calibrated pipettes and proper technique to ensure accurate dispensing of virus, cells, and reagents.
Low or No Neuraminidase (NA) Activity Detected Some clinical isolates naturally have low NA activity.[1][2]Consider using a more sensitive detection method, such as a chemiluminescent neuraminidase assay.[1]
Incorrect assay buffer pH.The optimal pH for seasonal influenza NA activity is 6.5. Ensure the assay buffer is correctly prepared and buffered.[3]
Insufficient virus replication.Optimize the multiplicity of infection (MOI) and incubation time to allow for sufficient viral replication and NA expression.
Apparent this compound Insensitivity in Plaque Reduction Assays Some influenza isolates plaque poorly in certain cell lines, forming diffuse plaques that are difficult to count.[1]Test alternative respiratory cell lines that have α-2-6 sialic acid receptor specificity, which may be more representative of the respiratory tract.[1]
High background or non-specific cell death.Optimize the concentration of the staining solution (e.g., crystal violet) and the fixing agent (e.g., glutaraldehyde) to improve plaque visualization.[1]
Discrepancy Between In Vitro and In Vivo Results Cell-based assays may not fully recapitulate the conditions of an in vivo infection.The neuraminidase (NA) enzyme assay is currently considered the most reliable in vitro predictor of in vivo susceptibility to this compound.[1][2]
Cell culture-induced mutations.Propagation of viruses in cell lines like MDCK can sometimes lead to mutations in the NA gene that alter susceptibility.[4] Sequence the NA gene of the virus stock to confirm the absence of resistance-conferring mutations.

Frequently Asked Questions (FAQs)

1. What is the principle behind a cell-based this compound susceptibility assay?

Cell-based this compound susceptibility assays measure the ability of this compound to inhibit the replication of influenza virus in a cell culture system. This compound is a neuraminidase inhibitor.[5] Neuraminidase is an enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected host cell.[3] By blocking neuraminidase, this compound prevents the spread of the virus to new cells.[5][6]

2. Which type of assay is most reliable for determining this compound susceptibility?

While various methods exist, including plaque reduction assays and cell-based enzyme-linked immunosorbent assays (ELISAs), the neuraminidase (NA) inhibition assay is currently considered the most predictive of in vivo susceptibility to this compound.[1][2] However, newer optimized cell-based assays that measure nascent neuraminidase activity on the surface of infected cells are also showing promise.[7]

3. Why do some influenza isolates show low neuraminidase activity?

The level of neuraminidase activity can vary between different influenza strains and clinical isolates.[1] This can make it challenging to accurately determine the 50% inhibitory concentration (IC50) of this compound in standard assays. For isolates with low NA activity, a more sensitive detection method, such as a chemiluminescent assay, may be necessary.[1]

4. Can this compound-resistant viruses emerge during an experiment?

While the emergence of this compound resistance in clinical settings is rare, prolonged exposure of the virus to the drug in vitro can lead to the selection of resistant variants.[1] These variants often have mutations in the hemagglutinin (HA) or neuraminidase (NA) genes.[1]

5. What are the key parameters to standardize in a this compound susceptibility assay?

To ensure reproducibility and reliability, it is crucial to standardize the following:

  • Virus input: The amount of virus used to infect the cells will influence the outcome of the assay.[1]

  • Cell type and conditions: The choice of cell line and its growth conditions can affect virus replication and susceptibility.[8]

  • Assay buffer composition and pH: The pH of the assay buffer can impact neuraminidase activity.[3]

  • Incubation times and temperatures: Consistent incubation periods and temperatures are critical for reliable results.

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on the principle that the influenza neuraminidase enzyme cleaves a substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to produce a fluorescent product, 4-methylumbelliferone (4-MU).[3][6] The inhibition of this activity by this compound is quantified.

Materials:

  • Influenza virus isolate

  • This compound

  • MUNANA substrate

  • Assay buffer (32.5 mM MES, pH 6.5, 4 mM CaCl2)[1]

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Virus Titration: Serially dilute the virus stock to determine the concentration that yields a linear rate of NA activity.

  • This compound Dilution: Prepare a series of this compound dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add equal volumes of the diluted virus and each this compound dilution.

    • Include virus-only wells (no inhibitor) and blank wells (buffer only).

    • Pre-incubate the plate at room temperature for 30 minutes.[1]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the MUNANA substrate (final concentration 100 µM) to all wells.[1]

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Fluorescence Measurement:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for 4-MU.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells).

    • Calculate the percentage of NA inhibition for each this compound concentration relative to the virus-only control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the NA activity.

Plaque Reduction Assay

This assay assesses the ability of this compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Influenza virus isolate

  • This compound

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Glutaraldehyde

  • Carbol fuchsin or crystal violet stain

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the confluent cell monolayers with a standardized amount of virus.

  • This compound Treatment:

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Overlay the cells with a medium containing various concentrations of this compound and either low-melting-point agarose or methylcellulose to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.[1]

  • Plaque Visualization:

    • Fix the cells with 5% glutaraldehyde.[1]

    • Stain the cell monolayer with carbol fuchsin or crystal violet to visualize the plaques.[1]

  • Data Analysis:

    • Count the number of plaques at each this compound concentration.

    • Calculate the percentage of plaque reduction compared to the untreated control.

    • Determine the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.[1]

Visualizations

Zanamivir_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Virus_Stock Virus Stock Infection Infection of Cells Virus_Stock->Infection Cell_Culture Cell Culture Cell_Culture->Infection Zanamivir_Dilutions This compound Dilutions Treatment Treatment with this compound Zanamivir_Dilutions->Treatment Infection->Treatment Incubation Incubation Treatment->Incubation NA_Activity Neuraminidase Activity Assay Incubation->NA_Activity Plaque_Assay Plaque Reduction Assay Incubation->Plaque_Assay IC50 IC50 Determination NA_Activity->IC50 Plaque_Assay->IC50

Caption: Workflow for a cell-based this compound susceptibility assay.

Zanamivir_Mechanism_of_Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibition by this compound Virus_Entry 1. Virus Entry Replication 2. Viral Replication Virus_Entry->Replication Assembly 3. Virion Assembly Replication->Assembly Budding 4. Virion Budding Assembly->Budding Release 5. Virion Release Budding->Release Release->Virus_Entry Spread to new cells This compound This compound Inhibition Inhibition of Neuraminidase This compound->Inhibition Neuraminidase Neuraminidase Neuraminidase->Inhibition Inhibition->Release Blocks

Caption: Mechanism of action of this compound in inhibiting influenza virus release.

Troubleshooting_Flowchart Start High Variability in IC50? Check_Virus_Input Standardize Virus Input Start->Check_Virus_Input Yes Low_NA_Activity Low NA Activity? Start->Low_NA_Activity No Check_Cell_Health Assess Cell Health & Confluency Check_Virus_Input->Check_Cell_Health Check_Pipetting Verify Pipetting Accuracy Check_Cell_Health->Check_Pipetting Check_Pipetting->Low_NA_Activity Use_Sensitive_Assay Use Chemiluminescent Assay Low_NA_Activity->Use_Sensitive_Assay Yes Apparent_Resistance Apparent Resistance? Low_NA_Activity->Apparent_Resistance No Check_pH Verify Buffer pH (6.5) Use_Sensitive_Assay->Check_pH Check_pH->Apparent_Resistance Test_Alt_Cells Test Alternative Cell Lines Apparent_Resistance->Test_Alt_Cells Yes End Reliable Results Apparent_Resistance->End No Sequence_NA_Gene Sequence Neuraminidase Gene Test_Alt_Cells->Sequence_NA_Gene Sequence_NA_Gene->End

Caption: Troubleshooting flowchart for this compound susceptibility assays.

References

Technical Support Center: Optimizing Permeation Enhancers for Oral Zanamivir Transport

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working on the oral delivery of zanamivir using permeation enhancers.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments to evaluate the oral transport of this compound with permeation enhancers.

Problem / Observation Potential Cause Recommended Solution
Low or no enhancement of this compound transport in Caco-2 assays despite using a permeation enhancer. 1. Suboptimal enhancer concentration.[1] 2. Enhancer instability or degradation in the experimental medium. 3. Compromised Caco-2 cell monolayer integrity.[2][3] 4. Inaccurate quantification of this compound.1. Perform a dose-response study to determine the optimal, non-toxic concentration of the permeation enhancer.[1] 2. Verify the stability of the enhancer in the transport buffer under experimental conditions (37°C, incubation time). 3. Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop may indicate cytotoxicity. Also, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.[2][4] 4. Validate your analytical method (e.g., HPLC, LC-MS/MS) for accuracy, precision, and linearity in the transport medium.
High variability in apparent permeability (Papp) values between replicate experiments. 1. Inconsistent Caco-2 cell monolayer differentiation.[5] 2. Variation in experimental conditions (e.g., temperature, pH, incubation time). 3. Pipetting errors or inconsistent sampling volumes.1. Standardize Caco-2 cell culture conditions, including seeding density, passage number (typically between 20 and 110), and differentiation time (usually 18-22 days).[6] 2. Ensure strict control over all experimental parameters. Use a calibrated incubator and pre-warm all solutions. 3. Use calibrated pipettes and ensure consistent and careful sampling from the donor and receiver compartments.
Low mass balance (% recovery) in Caco-2 transport studies. 1. Non-specific binding of this compound or the enhancer to the assay plates or apparatus.[2][7] 2. This compound metabolism by Caco-2 cells.[6] 3. Accumulation of this compound within the Caco-2 cell monolayer.[6] 4. Poor solubility of the test compound.[7]1. Use low-binding plates and centrifuge tubes. Include a control experiment without cells to assess binding to the apparatus. 2. While this compound metabolism is generally low, consider analyzing cell lysates for metabolites if significant loss is observed. 3. At the end of the transport study, wash and lyse the Caco-2 cells to quantify the amount of intracellularly accumulated this compound. 4. Assess the solubility of this compound and the enhancer in the transport buffer. If solubility is an issue, consider the use of co-solvents, ensuring they do not affect cell viability.[3]
Permeation enhancer shows significant cytotoxicity at effective concentrations. 1. The enhancer concentration is too high, leading to irreversible membrane damage.[8] 2. The chosen enhancer has an inherently narrow therapeutic window.1. Perform a thorough cytotoxicity assessment (e.g., MTT, LDH assays) to determine the maximum non-toxic concentration.[9] 2. Explore alternative permeation enhancers with a better safety profile. Consider enhancers that are Generally Regarded As Safe (GRAS). 3. Investigate synergistic effects of combining lower, non-toxic concentrations of different enhancers.
Observed this compound transport is bidirectional, suggesting active efflux. 1. This compound may be a substrate for efflux transporters (e.g., P-glycoprotein, BCRP) expressed on Caco-2 cells.[2][6]1. To confirm active efflux, perform the Caco-2 permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[2][6] 2. Use specific inhibitors of known efflux transporters (e.g., verapamil for P-gp, fumitremorgin C for BCRP) to identify the transporter involved. A significant reduction in the efflux ratio in the presence of an inhibitor confirms its role.[2]

Data Presentation

Table 1: In Vitro Permeability of this compound with Different Permeation Enhancers across Caco-2 Cell Monolayers

Permeation EnhancerConcentrationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Enhancement Ratio (ER)Reference
Control (PBS)-~0.41.0[1]
Capmul MCM L80.25%~2.085.2[1][10]
Glycerol5%~2.245.6[1][10]
Sodium Caprate10-200 mMConcentration-dependent increaseUp to 13-fold[11]

Table 2: In Vivo Bioavailability of this compound with Permeation Enhancers in Rats

FormulationAbsolute Bioavailability (%)Cmax (ng/mL)Tmax (min)Reference
This compound in PBS (Intraduodenal)<2%--[1]
This compound with Glycerol (Intraduodenal)~9.4%--[1]
This compound with Capmul MCM L8 (Intraduodenal)~47.4%>70005[1]
This compound with Sodium Caprate (Oral)Relative BA of 317.65% compared to control~156 (in lungs)30[11]

Experimental Protocols

Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in the presence and absence of permeation enhancers.

Materials:

  • Caco-2 cells (passage 20-50)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound stock solution

  • Permeation enhancer stock solution

  • Lucifer Yellow solution

  • TEER meter (e.g., Millicell® ERS-2)

Methodology:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a 5% CO₂ humidified atmosphere. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells on the Transwell® inserts for 18-22 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the transport experiment, measure the TEER of the monolayers. Only use monolayers with TEER values above 300-500 Ω·cm². Perform a Lucifer Yellow permeability assay to confirm tight junction integrity; the permeability should be less than 1% per hour.[12]

  • Transport Experiment:

    • Wash the monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30-45 minutes at 37°C.[12]

    • Prepare the donor solution containing this compound at the desired concentration, with or without the permeation enhancer, in HBSS.

    • Add the donor solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh, pre-warmed HBSS.[12]

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer (µg/s).
    • A is the surface area of the membrane (cm²).
    • C₀ is the initial concentration of the drug in the donor chamber (µg/mL).

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of permeation enhancers on Caco-2 cells.

Materials:

  • Caco-2 cells

  • 96-well plates

  • DMEM with supplements

  • Permeation enhancer solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Methodology:

  • Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Replace the medium with fresh medium containing various concentrations of the permeation enhancer. Include a vehicle control (no enhancer) and a positive control (e.g., Triton X-100).

  • Incubate for the same duration as the transport experiment (e.g., 2-4 hours).

  • Remove the treatment solutions and add 100 µL of MTT solution (0.5 mg/mL in HBSS) to each well.[12]

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

This compound Quantification by HPLC

Objective: To quantify the concentration of this compound in samples from permeability studies.

Methodology (example): [7][13]

  • Chromatographic System: HPLC with UV detection.

  • Column: BDS Hypersil Cyano column (250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: 98% ultrapure water and 2% acetonitrile (v/v).[13]

  • Flow Rate: 0.5 mL/min.[13]

  • Detection Wavelength: 230 nm.[13]

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare this compound standards in the same matrix as the samples (e.g., HBSS) over a concentration range of 0.1-10 µg/mL.[13]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (T-75 Flasks) Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation Monolayer Differentiation (18-22 days) Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Differentiation->Integrity_Check Cytotoxicity Cytotoxicity Assay (MTT / LDH) Differentiation->Cytotoxicity Transport_Exp Transport Experiment (Apical to Basolateral) Integrity_Check->Transport_Exp Sampling Sample Collection (Basolateral Chamber) Transport_Exp->Sampling Quantification This compound Quantification (HPLC / LC-MS) Sampling->Quantification Papp_Calc Papp Calculation Quantification->Papp_Calc Data_Interpretation Data Interpretation & Conclusion Papp_Calc->Data_Interpretation Cytotoxicity->Data_Interpretation

Caption: Experimental workflow for assessing this compound permeability with enhancers.

signaling_pathway cluster_enhancer Permeation Enhancer Action cluster_cell Epithelial Cell Signaling cluster_tj Tight Junction Modulation Enhancer Permeation Enhancer (e.g., Sodium Caprate) PKC Protein Kinase C (PKC) Activation Enhancer->PKC MLCK Myosin Light Chain Kinase (MLCK) Activation PKC->MLCK TJ_Proteins TJ Protein Redistribution (ZO-1, Occludin, Claudin-5) PKC->TJ_Proteins MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Actomyosin Actomyosin Ring Contraction MLC_P->Actomyosin Actomyosin->TJ_Proteins Paracellular_Perm Increased Paracellular Permeability TJ_Proteins->Paracellular_Perm

Caption: Signaling pathway for paracellular permeability enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound without enhancers? A1: The oral bioavailability of this compound is very low, typically less than 2%, due to its high polarity and poor membrane permeability.[1]

Q2: How do permeation enhancers increase the oral transport of this compound? A2: Permeation enhancers primarily increase paracellular transport by transiently opening the tight junctions between intestinal epithelial cells.[14][15] This involves the activation of intracellular signaling pathways, such as those involving Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK), which leads to the reorganization of tight junction proteins like occludin, claudins, and ZO-1.[12][16][17][18] Some enhancers may also act via the transcellular route by fluidizing the cell membrane.

Q3: Are the effects of permeation enhancers reversible? A3: Yes, for an enhancer to be considered safe, its effects on tight junctions should be transient and fully reversible.[14] Studies have shown that for enhancers like sodium caprate, the decrease in transepithelial resistance is reversible upon removal of the enhancer.[15] Similarly, the absorption enhancement effect of Capmul MCM L8 and glycerol is temporary, lasting less than two hours in rat models.[1]

Q4: What are the regulatory considerations when using permeation enhancers in a drug formulation? A4: A key advantage of using GRAS (Generally Regarded As Safe) permeation enhancers is that it may reduce the regulatory challenges compared to modifying the drug structure itself.[1] However, extensive safety and toxicity studies are still required to ensure that the enhancer does not cause irreversible damage to the intestinal mucosa.[19][20]

Q5: Besides chemical enhancers, are there other strategies to improve oral this compound delivery? A5: Yes, other approaches include the development of prodrugs that target intestinal transporters like hPepT1, or the use of novel formulation technologies such as double emulsions to encapsulate and protect the drug, thereby enhancing its absorption.[18]

References

mitigating matrix effects in zanamivir quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of zanamivir by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of matrix effects in this compound quantification?

Matrix effects in this compound quantification by LC-MS/MS are primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, sputum, nasal wash) that interfere with the ionization of this compound and its internal standard in the mass spectrometer's ion source.[1][2][3] this compound is a highly polar compound, which can make it susceptible to interference from other polar molecules in the sample.[4][5] Common interfering substances include phospholipids, salts, and other small molecules present in the biological sample.[2] These substances can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[3][6][7]

Q2: How can I assess the presence and extent of matrix effects in my assay?

Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][8] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.

  • Post-Extraction Addition: This quantitative method compares the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution.[4][9] The matrix factor (MF) is calculated as:

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The FDA recommends that the precision of the matrix factor across different lots of matrix be ≤15% CV.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

The choice of sample preparation is critical for removing interfering components. For this compound analysis, the following techniques have proven effective:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[4][5][10] Both reversed-phase (C18) and hydrophilic interaction liquid chromatography (HILIC) based SPE cartridges can be used. SPE provides high recovery and cleaner extracts compared to protein precipitation.[10]

  • Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile or methanol.[11][12] While effective at removing proteins, it may not remove other interfering substances like phospholipids, which can still cause significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique can also be used but may be less effective for a polar compound like this compound unless appropriate solvent systems are employed.

Q4: Which type of internal standard is best for compensating for matrix effects?

A stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[4] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. This co-elution allows for accurate correction of any variations in the analytical process, including extraction recovery and matrix effects.[4][6] If a SIL-IS is not available, a structural analogue can be used, but it may not co-elute perfectly and therefore may not compensate for matrix effects as effectively.[10][11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation or contamination. - Co-eluting interferences.- Adjust mobile phase pH to ensure this compound is in a single ionic state. - Use a guard column and/or flush the analytical column. - Improve sample cleanup with a more rigorous SPE protocol.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Significant and variable matrix effects between samples. - Instrument instability.- Automate sample preparation if possible.[4] - Use a stable isotope-labeled internal standard.[4] - Evaluate matrix effects across multiple lots of blank matrix. - Perform system suitability tests to ensure instrument performance.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte instability during sample processing.- Optimize the SPE or LLE method (e.g., change sorbent, elution solvent). - Investigate this compound stability under the employed extraction and storage conditions.[4]
Ion Suppression/Enhancement - Co-elution of matrix components. - Inadequate sample cleanup.- Optimize chromatographic conditions to separate this compound from the interfering peaks. This can involve changing the column, mobile phase composition, or gradient profile.[7] - Implement a more effective sample preparation method, such as SPE.[5][10] - Dilute the sample to reduce the concentration of interfering matrix components.[9]
Inconsistent Internal Standard Response - Degradation of the internal standard. - Precipitation of the internal standard in the sample. - Variable matrix effects impacting the IS differently than the analyte (if not a SIL-IS).- Check the stability of the internal standard stock and working solutions. - Ensure the internal standard is soluble in the final sample extract. - Switch to a stable isotope-labeled internal standard.[4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for this compound quantification in human plasma.[4][10]

  • Sample Pre-treatment: To 50 µL of plasma, add the internal standard solution.

  • Protein Precipitation (Optional but recommended): Add a protein precipitating agent like acetonitrile, vortex, and centrifuge. Use the supernatant for the next step.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes typical LC-MS/MS parameters for this compound quantification.

Parameter Condition 1: HILIC [4]Condition 2: Reversed-Phase [10]
LC Column ZIC-HILIC (100 x 2.1 mm, 5 µm)C18 Thermo-BDS Hypersil (50 x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile with 0.1% Formic Acid0.1% Formic Acid in Water
Mobile Phase B Water with 0.1% Formic AcidAcetonitrile
Gradient Isocratic or GradientGradient
Flow Rate 0.3 - 0.5 mL/min0.7 mL/min
Injection Volume 5 - 10 µL5 µL
Ionization Mode ESI PositiveESI Positive
MS/MS Transitions This compound: Varies by instrumentThis compound: Varies by instrument
Internal Standard: Varies by instrumentInternal Standard: Varies by instrument

Quantitative Data Summary

The following tables present a summary of validation parameters from published methods for this compound quantification.

Table 1: Linearity and Sensitivity

Method Matrix Linear Range (ng/mL) LLOQ (ng/mL) Reference
HILIC-MS/MSHuman Plasma1 - 50,0001[4]
LC-MS/MSHuman Plasma2.15 - 64.52.15[10]
LC-MS/MSHuman Plasma4 - 804[11][12]

Table 2: Accuracy and Precision

Method Matrix Accuracy (%) Precision (%RSD) Reference
HILIC-MS/MSHuman PlasmaWithin ±6% of nominal<15%[4]
LC-MS/MSHuman Plasma96.49 - 103.88≤6.81%[10]
LC-MS/MSHuman PlasmaNot explicitly statedNot explicitly stated[11][12]

Table 3: Recovery and Matrix Effect

Method Matrix Extraction Recovery (%) Matrix Effect (%CV of MF) Reference
HILIC-MS/MSHuman PlasmaNot explicitly statedMethod is free from matrix effects[4]
LC-MS/MSHuman Plasma92.8 - 94.7≤5.02%[10]
LC-MS/MSHuman Plasma>99%0.83%[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute & Reconstitute spe->elute lcms LC-MS/MS System elute->lcms data Data Acquisition lcms->data quant Quantification data->quant report Report Results quant->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results check_me Assess Matrix Effects (Post-column infusion or Post-extraction addition) start->check_me me_present Matrix Effects Present? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., instrument issues, standard prep errors) me_present->no_me No optimize_lc Optimize Chromatography (e.g., change column, gradient) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end Accurate Results use_sil_is->end no_me->end

Caption: Troubleshooting decision tree for matrix effects.

References

Zanamivir Stock Solutions: A Technical Guide to Long-Term Stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing zanamivir, maintaining the integrity and stability of stock solutions is paramount for reproducible and reliable experimental outcomes. This guide provides detailed information on the long-term stability of this compound stock solutions, including troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the intended application and desired storage duration.

  • For short-term use (up to 24 hours): Aqueous buffers such as Phosphate Buffered Saline (PBS) at pH 7.2 are suitable. The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[1] However, it is not recommended to store aqueous solutions for more than one day.[1]

  • For long-term storage: Dimethyl sulfoxide (DMSO) can be used, with a solubility of approximately 0.13 mg/mL.[1] For cell culture experiments, it is crucial to ensure the final DMSO concentration is not cytotoxic. A specific protocol for a neuraminidase inhibition assay recommends dissolving this compound in a buffer containing 33.3 mM MES and 4 mM CaCl₂, at pH 6.5, for master stocks that can be stored at -20°C for up to 12 months.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] For stock solutions intended for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles. One source suggests that stock solutions in an appropriate buffer can be stored at -20°C for up to 12 months. Stock solutions prepared in DMSO can be stored at -20°C for one year or -80°C for two years.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A change in color, such as turning yellow, can be an indicator of degradation. It is recommended to discard any solution that shows visual signs of degradation. To investigate the cause, consider potential exposure to light, improper storage temperature, or contamination.

Q4: I am seeing precipitate in my thawed this compound stock solution. What should I do?

A4: Precipitate formation upon thawing can occur, especially with concentrated stocks in aqueous buffers. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate insolubility at that concentration or degradation. It is advisable to prepare a fresh solution.

Q5: How can I assess the stability of my this compound stock solution?

A5: The stability of your this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact this compound from its degradation products, allowing for the quantification of the active compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound solutions.

Issue Potential Cause Troubleshooting Steps
Reduced drug activity in experiments Degradation of this compound in the stock solution.1. Prepare a fresh stock solution from solid this compound. 2. Verify the storage conditions (temperature, light protection). 3. Assess the stability of the stock solution using a validated HPLC method.
Inconsistent experimental results Inaccurate concentration of the stock solution or degradation.1. Re-measure the concentration of the stock solution. 2. Prepare fresh dilutions from a newly prepared stock solution for each experiment. 3. Ensure the solution is completely thawed and mixed before use.
Precipitation after adding to cell culture media Poor solubility or interaction with media components.1. Ensure the final solvent concentration (e.g., DMSO) is compatible with your cell culture media. 2. Prepare an intermediate dilution in a solvent compatible with the media before final dilution.

Experimental Protocols

Preparation of this compound Stock Solution for Long-Term Storage

This protocol is adapted from a method for preparing this compound stocks for neuraminidase inhibition assays.

Materials:

  • This compound (crystalline solid)

  • 2-(N-morpholino)ethanesulfonic acid (MES)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Sterile, purified water

  • Sterile, conical tubes

  • 0.22 µm sterile filter

Procedure:

  • Prepare 2x Assay Buffer:

    • Dissolve MES to a final concentration of 66.6 mM and CaCl₂ to a final concentration of 8 mM in sterile, purified water.

    • Adjust the pH to 6.5 using NaOH.

  • Prepare this compound Stock Solution (e.g., 300 µM):

    • Weigh the appropriate amount of this compound solid (MW = 332.31 g/mol ). For a 300 µM solution, this would be approximately 1 mg per 10 mL.

    • Dissolve the this compound in the 2x Assay Buffer.

  • Sterilization and Storage:

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot the sterile stock solution into smaller volumes in sterile conical tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 12 months.

Stability-Indicating HPLC Method for this compound

This method provides a framework for assessing the stability of this compound solutions. A study by Bavaskar et al. (2024) describes a stability-indicating RP-HPLC method for this compound.[2]

Chromatographic Conditions (Example):

  • Column: Hypersil C8 (150 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: Sodium phosphate monobasic and monohydric buffer and acetonitrile (65:35) with a pH of 4.2[2]

  • Flow Rate: 1 mL/min[2]

  • Detection Wavelength: 260 nm[2]

  • Column Temperature: 30 °C[2]

Method Validation:

The method should be validated according to ICH guidelines (Q2(R1)) to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.[2]

This compound Degradation Profile

Forced degradation studies help to understand the intrinsic stability of a drug and identify potential degradation pathways. A study was conducted on this compound under various stress conditions as per ICH guidelines.[2]

Stress Condition Observation
Acid Hydrolysis Degradation observed.
Base Hydrolysis Significant degradation with multiple degradant peaks observed.[2]
Neutral Hydrolysis Degradation observed.
Oxidative Degradation Degradation observed.
Photolytic Degradation Degradation observed.
Thermal Degradation Degradation observed.

Note: The specific percentage of degradation and the identity of the degradation products require further detailed analysis of the study by Bavaskar et al. (2024).

Visualizing Experimental Workflows and Pathways

This compound Stock Solution Preparation and Stability Testing Workflow

G cluster_prep Stock Solution Preparation cluster_stability Stability Testing weigh Weigh this compound Solid dissolve Dissolve in Appropriate Solvent/Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store sample Retrieve Stored Aliquot store->sample At specified time points thaw Thaw and Mix sample->thaw hplc Analyze by Stability-Indicating HPLC thaw->hplc data Quantify this compound and Degradants hplc->data

Caption: Workflow for preparing and testing the stability of this compound stock solutions.

Potential Degradation Pathways of this compound

G This compound This compound Hydrolysis Hydrolysis (Acid/Base/Neutral) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Thermal Thermal Stress This compound->Thermal Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal->Degradation_Products G start Reduced Activity Observed check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage prep_fresh Prepare Fresh Stock Solution check_prep->prep_fresh check_storage->prep_fresh hplc_analysis Analyze Old Stock by HPLC check_storage->hplc_analysis retest Retest in Assay prep_fresh->retest activity_restored Activity Restored? retest->activity_restored degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed problem_solved Problem Solved activity_restored->problem_solved Yes further_investigation Further Investigation Needed (Assay components, etc.) activity_restored->further_investigation No discard_old Discard Old Stock degradation_confirmed->discard_old Yes degradation_confirmed->further_investigation No discard_old->problem_solved

References

Technical Support Center: Zanamivir Resistance in Influenza H1N1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the molecular mechanisms of zanamivir resistance in influenza H1N1.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of this compound resistance in H1N1 influenza virus?

A1: this compound resistance in H1N1 influenza primarily arises from amino acid substitutions in the viral neuraminidase (NA) protein, the target of the drug. These mutations can alter the conformation of the NA active site, reducing the binding affinity of this compound. Additionally, mutations in the hemagglutinin (HA) protein can contribute to resistance by modulating the balance between HA's receptor-binding activity and NA's receptor-cleaving activity.

Q2: Which specific neuraminidase (NA) mutations are most commonly associated with this compound resistance in H1N1?

A2: Several key mutations in the N1 neuraminidase have been identified to confer reduced susceptibility to this compound. Notable mutations include Q136K, Y155H, and various substitutions at position E119 (e.g., E119V, E119G, E119D). The well-known H275Y mutation, which confers high-level resistance to oseltamivir, generally does not significantly impact this compound susceptibility on its own but can contribute to resistance in combination with other mutations.[1][2][3]

Q3: How do hemagglutinin (HA) mutations contribute to this compound resistance?

A3: HA mutations can indirectly lead to reduced this compound susceptibility by altering the functional balance between receptor binding (HA) and receptor cleavage (NA).[4][5] For instance, a mutation like D225G in HA can decrease the avidity of the virus for its sialic acid receptor on the host cell.[6] This reduced binding affinity means that less NA activity is required for efficient viral release, making the virus functionally less dependent on NA and thus appearing more resistant to NA inhibitors like this compound in cell-based assays.[6][7]

Q4: What is the role of permissive or secondary mutations in the development of this compound resistance?

A4: Primary resistance mutations in NA can sometimes impair the enzyme's natural function, leading to a loss of viral fitness. Permissive or secondary mutations are compensatory changes that can arise elsewhere in the NA protein. These mutations may not directly affect drug binding but can restore the enzymatic activity or stability of the NA protein, thereby allowing the virus to tolerate the primary resistance mutation without a significant fitness cost.

Q5: Can this compound-resistant H1N1 viruses emerge in the absence of drug pressure?

A5: While antiviral pressure is a major driver for the selection of resistant variants, some resistance-associated mutations have been detected in circulating viruses from untreated individuals, albeit at a low frequency. This suggests that these mutations can arise spontaneously. However, their fixation and spread in a population are more likely to occur under the selective pressure of antiviral use.

Troubleshooting Guides for Experimental Assays

Neuraminidase (NA) Inhibition Assay

This assay is crucial for determining the 50% inhibitory concentration (IC50) of neuraminidase inhibitors.

Problem: High variability in IC50 values between replicate experiments.

  • Possible Cause 1: Inconsistent virus concentration. The enzymatic activity of the virus stock can vary.

    • Solution: Always re-titer your virus stock before performing the assay to ensure a consistent amount of NA activity is used in each experiment.

  • Possible Cause 2: Pipetting errors. Small volume inaccuracies can lead to significant differences in inhibitor concentrations.

    • Solution: Use calibrated pipettes and perform serial dilutions of the inhibitor carefully. Consider using a master mix for each inhibitor concentration to be distributed across replicate wells.

  • Possible Cause 3: Substrate degradation. The fluorescent substrate (e.g., MUNANA) can be sensitive to light and temperature.

    • Solution: Prepare the substrate solution fresh for each experiment and protect it from light. Ensure consistent incubation times and temperatures.

Problem: No or very low NA activity detected in the control wells (virus only).

  • Possible Cause 1: Inactive virus. The virus stock may have lost its enzymatic activity due to improper storage or multiple freeze-thaw cycles.

    • Solution: Use a fresh, low-passage virus stock. Aliquot virus stocks to minimize freeze-thaw cycles.

  • Possible Cause 2: Incorrect assay buffer conditions. The pH and ion concentration of the buffer are critical for NA activity.

    • Solution: Ensure the assay buffer is at the optimal pH (typically around 6.5) and contains the correct concentration of Ca2+.

Problem: Unexpectedly high IC50 values for a supposedly sensitive virus.

  • Possible Cause 1: Contamination of virus stock. The stock may be contaminated with a resistant variant.

    • Solution: Plaque-purify the virus stock to ensure a homogenous population. Sequence the NA and HA genes to confirm the absence of resistance-associated mutations.

  • Possible Cause 2: Issues with the inhibitor. The inhibitor may have degraded.

    • Solution: Prepare fresh inhibitor solutions from a reliable source. Include a known sensitive and a known resistant virus as controls in your assay.

Plaque Reduction Assay

This cell-based assay assesses the ability of an antiviral to inhibit virus replication.

Problem: No plaques are forming in the control wells (virus only).

  • Possible Cause 1: Low virus titer. The initial virus inoculum may be too low to produce visible plaques.

    • Solution: Titer the virus stock accurately using a reliable method (e.g., TCID50 or a preliminary plaque assay) to ensure an appropriate number of plaque-forming units (PFU) are added to each well.

  • Possible Cause 2: Unhealthy or non-permissive cells. The cell monolayer may not be optimal for viral infection and plaque formation.

    • Solution: Ensure cells are healthy, within a low passage number, and form a confluent monolayer. Use a cell line known to be permissive for your influenza strain (e.g., MDCK cells).

  • Possible Cause 3: Inactive trypsin. Trypsin is required for the cleavage of the HA protein, which is essential for viral entry in subsequent rounds of infection.

    • Solution: Use a fresh, active stock of TPCK-treated trypsin in the overlay medium.

Problem: Plaques are fuzzy, indistinct, or merge.

  • Possible Cause 1: Overlay is too liquid. A semi-solid overlay is necessary to restrict viral spread to adjacent cells.

    • Solution: Ensure the correct concentration of agarose or Avicel is used in the overlay. Allow the overlay to solidify completely before moving the plates.

  • Possible Cause 2: Incubation time is too long. Over-incubation can lead to the expansion and merging of plaques.

    • Solution: Optimize the incubation time for your specific virus and cell line to allow for the formation of distinct plaques.

  • Possible Cause 3: High virus inoculum. Too many initial infectious events will lead to confluent lysis of the cell monolayer.

    • Solution: Perform serial dilutions of the virus to achieve a countable number of well-isolated plaques.

Problem: Inconsistent results in drug-treated wells.

  • Possible Cause 1: Uneven drug distribution. The antiviral compound may not be evenly mixed in the overlay.

    • Solution: Ensure the drug is thoroughly mixed into the overlay medium before it is added to the wells.

  • Possible Cause 2: Cytotoxicity of the compound. At high concentrations, the drug may be toxic to the cells, leading to cell death that can be mistaken for viral plaques.

    • Solution: Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound on the specific cell line used in the plaque assay.

Reverse Genetics

This powerful technique allows for the generation of recombinant viruses with specific mutations.

Problem: Failure to rescue infectious virus.

  • Possible Cause 1: Poor plasmid quality. The purity and integrity of the plasmids encoding the viral genes are critical.

    • Solution: Use high-purity plasmid preparations (e.g., endotoxin-free). Verify the sequence of each plasmid to ensure there are no unintended mutations.

  • Possible Cause 2: Inefficient transfection. The delivery of all necessary plasmids into the host cells is essential.

    • Solution: Optimize the transfection protocol for your specific cell line (e.g., 293T cells). Use a reliable transfection reagent and optimize the DNA-to-reagent ratio. Co-culturing 293T and MDCK cells can improve rescue efficiency.[8]

  • Possible Cause 3: Lethal mutation. The introduced mutation may be detrimental to viral replication.

    • Solution: If a specific mutation is suspected to be lethal, consider introducing compensatory mutations or using a helper virus system.

Problem: Rescued virus has reverted to wild-type or acquired additional mutations.

  • Possible Cause 1: Instability of the introduced mutation. Some mutations may be unstable and revert during viral replication.

    • Solution: Passage the rescued virus at a low multiplicity of infection (MOI) to minimize selective pressure. Sequence the viral genome after a limited number of passages to confirm the presence of the desired mutation.

  • Possible Cause 2: Contamination. Contamination with a wild-type virus can lead to its overgrowth.

    • Solution: Maintain strict aseptic techniques throughout the entire process. Use separate incubators and biosafety cabinets for work with different viruses.

Data Presentation: this compound Susceptibility of H1N1 Neuraminidase Mutants

The following tables summarize the in vitro susceptibility of various H1N1 neuraminidase mutants to this compound, presented as 50% inhibitory concentrations (IC50) and the fold-increase in IC50 compared to the wild-type virus.

Table 1: this compound IC50 Values for H1N1 Neuraminidase Mutants

Neuraminidase MutationWild-Type IC50 (nM)Mutant IC50 (nM)Fold Increase in IC50Reference(s)
Q136K~0.3 - 0.5~85 - 238~300[9]
Y155H~1.0>100>100[6]
E119VNot specifiedNot specifiedNot specified[10]
E119GNot specifiedNot specifiedHighly Reduced Inhibition[10]
E119D~0.5~415~830[11]
H275Y~0.5~0.5 - 1.0~1-2[12]
I223R + H275YNot specifiedIncreased resistanceNot specified[1]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Table 2: Impact of Hemagglutinin Mutations on this compound Susceptibility in Plaque Reduction Assays

Virus Genotype (HA + NA)This compound IC50 in MDCK cells (nM)This compound IC50 in SIAT cells (nM)Reference(s)
HAwt + NAwt2.5 - 51.25 - 2.5[6]
HAD225G + NAY155H10 - 205 - 10[6]
HAD225N + NAV114I5 - 105 - 10[6]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from standard methods and is intended for the determination of NA inhibitor susceptibility.

Materials:

  • Virus stocks (wild-type and mutants)

  • This compound powder

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)

  • 96-well black flat-bottom plates

  • Fluorometer

Procedure:

  • Virus Dilution: Dilute virus stocks in assay buffer to a concentration that gives a linear fluorescent signal over the course of the assay. This needs to be determined empirically for each virus stock.

  • Inhibitor Dilution: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions of the this compound stock in the 96-well plate to achieve a range of final concentrations.

  • Incubation with Inhibitor: Add the diluted virus to each well containing the serially diluted inhibitor. Include control wells with virus only (no inhibitor) and buffer only (no virus). Incubate the plate at 37°C for 30 minutes.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes in the dark.

  • Stopping the Reaction: Add the stop solution to all wells.

  • Fluorescence Reading: Read the fluorescence in a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Subtract the background fluorescence (buffer only wells). Plot the percentage of NA inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the NA activity by 50%.

Plaque Reduction Assay

This assay measures the inhibition of viral replication in a cell culture system.

Materials:

  • Confluent monolayer of MDCK cells in 12-well plates

  • Virus stocks

  • This compound

  • Infection Medium (e.g., MEM with 1 µg/mL TPCK-treated trypsin)

  • Overlay Medium (e.g., 2X MEM mixed with 1.2% Avicel or 0.6% agarose, containing TPCK-treated trypsin)

  • Fixing Solution (e.g., 10% formaldehyde)

  • Staining Solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Seed MDCK cells in 12-well plates to obtain a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to obtain a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Wash the cell monolayers with PBS and inoculate with the virus dilutions. Incubate at 37°C for 1 hour to allow for viral adsorption.

  • Drug Treatment: Prepare the overlay medium containing different concentrations of this compound.

  • Overlay: After the 1-hour incubation, remove the virus inoculum and add the overlay medium containing the desired drug concentration to each well.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Fixation and Staining: Fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with the staining solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 is the drug concentration that reduces the number of plaques by 50%.

Plasmid-Based Reverse Genetics

This protocol outlines the general steps for generating recombinant influenza H1N1 viruses.

Materials:

  • Eight plasmids encoding the eight gene segments of the H1N1 virus (PB2, PB1, PA, HA, NP, NA, M, NS) under the control of a Pol I promoter.

  • Expression plasmids for the viral polymerase proteins (PB2, PB1, PA) and nucleoprotein (NP) under the control of a Pol II promoter.

  • Human embryonic kidney (293T) cells and Madin-Darby canine kidney (MDCK) cells.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Opti-MEM or other serum-free medium.

  • TPCK-treated trypsin.

Procedure:

  • Cell Seeding: Co-culture 293T and MDCK cells in 6-well plates. 293T cells are highly transfectable, while MDCK cells are permissive for influenza virus replication.

  • Plasmid Transfection: On the day of transfection, mix the eight viral gene plasmids and the four protein expression plasmids in a serum-free medium. Add the transfection reagent to the plasmid mixture, incubate, and then add the complex to the co-cultured cells.

  • Incubation: Incubate the transfected cells at 37°C.

  • Media Change: After 6-8 hours, replace the transfection medium with fresh Opti-MEM.

  • Addition of Trypsin: At 24 hours post-transfection, replace the medium with Opti-MEM containing 1 µg/mL TPCK-treated trypsin.

  • Virus Harvest: Incubate the cells for an additional 48-72 hours. Harvest the supernatant containing the rescued recombinant virus.

  • Virus Amplification and Characterization: Amplify the rescued virus by infecting fresh MDCK cells. Confirm the presence of the desired mutations by sequencing the NA and HA genes. Titer the virus stock using a plaque assay or TCID50 assay.

Visualizations

Signaling Pathways and Experimental Workflows

Zanamivir_Resistance_Mechanism cluster_virus Influenza H1N1 Virus cluster_drug Antiviral Drug cluster_host Host Cell Wild-Type Virus Wild-Type Virus Resistant Virus Resistant Virus Wild-Type Virus->Resistant Virus NA/HA Mutations (e.g., Q136K, Y155H, D225G) Host Cell Receptor Host Cell Receptor Wild-Type Virus->Host Cell Receptor Binds via HA Resistant Virus->Host Cell Receptor Viral Release Viral Release Resistant Virus->Viral Release Reduced NA Inhibition This compound This compound This compound->Viral Release Inhibits NA Infection Infection Host Cell Receptor->Infection Viral Release->Wild-Type Virus NA Cleavage Infection->Viral Release Progeny Virus

Caption: Molecular mechanism of this compound resistance in H1N1.

NA_Inhibition_Assay_Workflow start Start prep_virus Prepare Virus Dilution start->prep_virus incubate_inhibitor Incubate Virus with this compound (37°C, 30 min) prep_virus->incubate_inhibitor prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->incubate_inhibitor add_substrate Add MUNANA Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate for Enzymatic Reaction (37°C, 60 min) add_substrate->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction read_fluorescence Read Fluorescence (Ex:365nm, Em:450nm) stop_reaction->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Reverse_Genetics_Workflow start Start plasmids 8 Viral Gene Plasmids (Pol I) + 4 Protein Expression Plasmids (Pol II) start->plasmids transfection Co-transfect 293T/MDCK Cells plasmids->transfection incubation Incubate (37°C) transfection->incubation media_change Change to Serum-Free Medium incubation->media_change trypsin_addition Add TPCK-Trypsin media_change->trypsin_addition virus_rescue Harvest Recombinant Virus Supernatant trypsin_addition->virus_rescue amplification Amplify Virus in MDCK Cells virus_rescue->amplification characterization Sequence and Titer Virus Stock amplification->characterization end End characterization->end

Caption: Workflow for plasmid-based reverse genetics of influenza virus.

References

Validation & Comparative

Zanamivir vs. Oseltamivir for Influenza B: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the neuraminidase inhibitors zanamivir and oseltamivir, with a specific focus on their efficacy in treating influenza B infections. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Mechanism of Action

Both this compound and oseltamivir are potent and specific inhibitors of the neuraminidase (NA) enzyme of influenza A and B viruses.[1][2] This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells.[2][3] By blocking the active site of the neuraminidase, these drugs prevent the cleavage of sialic acid residues, leading to the aggregation of virions on the cell surface and reducing the spread of the infection.[1][3]

cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_intervention Neuraminidase Inhibitor Intervention virus_entry 1. Virus Entry & Replication progeny_virions 2. Progeny Virions Budding virus_entry->progeny_virions Viral Replication virus_release 3. Virus Release progeny_virions->virus_release Neuraminidase Action neuraminidase_inhibitors This compound / Oseltamivir inhibition Inhibition of Neuraminidase neuraminidase_inhibitors->inhibition inhibition->virus_release outcome Prevents Virus Release & Spread inhibition->outcome

Caption: Mechanism of action of neuraminidase inhibitors.

Comparative Clinical Efficacy

Clinical studies have shown that while both drugs are effective in treating influenza, this compound may have a slight advantage over oseltamivir in the context of influenza B infections.

Duration of Fever

A key metric for assessing the efficacy of influenza antivirals is the time to resolution of fever. Multiple studies have indicated that this compound leads to a faster defervescence in patients with influenza B compared to oseltamivir.

Study PopulationThis compound (Mean duration of fever ± SD, hours)Oseltamivir (Mean duration of fever ± SD, hours)p-valueReference
Adults & Adolescents35.8 ± 22.452.7 ± 31.3<0.001[4]
Adults & Adolescents36.2 ± 19.746.8 ± 29.6<0.001[5]
Adults (Pandemic H1N1)43.250.40.0157[6]
Children1.67 days (40.1 hours)1.86 days (44.6 hours)Not statistically significant[7][8]

As the data indicates, in adult and adolescent populations, this compound therapy resulted in a significantly shorter duration of fever for influenza B infections.[4][5] One study also found that temperature normalization was significantly faster in patients taking this compound during the H1N1 pandemic.[6] However, in pediatric populations, the difference in the duration of the febrile period between the two treatments was not statistically significant.[7][8][9] A network meta-analysis of 26 randomized clinical trials also found that this compound was associated with the shortest time to alleviation of influenza symptoms.[10]

Resistance Profiles

Resistance to neuraminidase inhibitors in influenza B viruses is relatively rare.[11]

  • Oseltamivir: While resistance can emerge, it has been more commonly associated with influenza A viruses, particularly the H275Y mutation in the N1 neuraminidase.[11][12] Transmission of oseltamivir-resistant influenza B virus strains is considered rare.[13]

  • This compound: Resistance to this compound is extremely rare for both influenza A and B viruses.[11][14] This is partly attributed to its structural similarity to the natural substrate of the neuraminidase enzyme, sialic acid.[14]

  • Cross-resistance: Dual resistance to both oseltamivir and this compound is very rare but has been reported, primarily in immunocompromised patients.[11][14]

Experimental Protocols

The susceptibility of influenza viruses to neuraminidase inhibitors is primarily assessed using enzyme inhibition assays. A common method is the fluorescence-based neuraminidase inhibition assay.[15][16]

Fluorescence-Based Neuraminidase Inhibition Assay

This assay quantifies the ability of a drug to inhibit the enzymatic activity of influenza neuraminidase. The IC50 value is determined, which is the concentration of the inhibitor required to reduce the neuraminidase activity by 50%.[15][16]

Materials:

  • Influenza virus isolates

  • Neuraminidase inhibitors (this compound, Oseltamivir carboxylate)

  • 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Fluorometer

Procedure:

  • Virus Titration: The neuraminidase activity of the virus isolates is determined by serial dilution and incubation with the MUNANA substrate to identify the appropriate virus concentration for the inhibition assay.[15]

  • Inhibitor Dilution: Serial dilutions of this compound and oseltamivir carboxylate are prepared.

  • Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitors.

  • Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixtures. The neuraminidase cleaves the MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[15][16]

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis virus_prep Virus Titration incubation Incubation of Virus and Inhibitor virus_prep->incubation drug_prep Serial Dilution of Inhibitors drug_prep->incubation substrate_add Addition of MUNANA Substrate incubation->substrate_add measurement Fluorescence Measurement substrate_add->measurement calculation IC50 Calculation measurement->calculation

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

Conclusion

Both this compound and oseltamivir are effective treatments for influenza B. However, the available data suggests that this compound may offer a modest clinical advantage in terms of a shorter duration of fever in adult and adolescent populations.[4][5] Furthermore, the development of resistance to this compound appears to be rarer than to oseltamivir.[11] The choice of antiviral may also depend on the patient's age, underlying health conditions, and the route of administration, with this compound being an inhaled medication and oseltamivir being orally administered.[2]

References

A Comparative Analysis of Zanamivir and Other Neuraminidase Inhibitors for Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of zanamivir and other commercially available neuraminidase inhibitors (NAIs)—oseltamivir, peramivir, and laninamivir. The following sections objectively compare their efficacy, resistance profiles, safety, and pharmacokinetic properties, supported by experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics.

Mechanism of Action of Neuraminidase Inhibitors

Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[1] This enzyme is crucial for the release of newly formed viral particles from the surface of infected host cells.[2] By binding to the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues on the host cell, which in turn traps the budding viruses on the cell surface.[1][2] This action effectively halts the spread of the virus to other cells, thereby reducing the overall viral load and mitigating the severity and duration of the illness.[1] All neuraminidase inhibitors, including this compound, oseltamivir, peramivir, and laninamivir, share this fundamental mechanism of action and are effective against both influenza A and B viruses.[3][4]

G cluster_virus_lifecycle Influenza Virus Lifecycle cluster_nai_action NAI Mechanism of Action Virus Attachment & Entry Virus Attachment & Entry Viral Replication Viral Replication Virus Attachment & Entry->Viral Replication 1. Infection Viral Budding Viral Budding Viral Replication->Viral Budding 2. Assembly Virus Release Virus Release Viral Budding->Virus Release 3. Neuraminidase Action Further Infection Further Infection Virus Release->Further Infection 4. Spread Neuraminidase Inhibitors Neuraminidase Inhibitors Block Neuraminidase Block Neuraminidase Neuraminidase Inhibitors->Block Neuraminidase Virus Trapped Virus Trapped Block Neuraminidase->Virus Trapped Inhibition Reduced Viral Load Reduced Viral Load Virus Trapped->Reduced Viral Load

Mechanism of action of neuraminidase inhibitors.

Comparative Efficacy

Clinical studies have demonstrated that neuraminidase inhibitors can modestly reduce the duration of influenza symptoms. Treatment with oseltamivir or this compound has been shown to shorten the duration of illness in healthy children and adults by approximately one day.[5][6] A meta-analysis indicated that peramivir might offer a superior reduction in the time to symptom alleviation compared to other NAIs.[7][8] Laninamivir has also been shown to be effective, with one study demonstrating a significant reduction in the duration of illness in children with oseltamivir-resistant influenza A/H1N1.[5]

Neuraminidase Inhibitor Administration Route Key Efficacy Findings References
This compound InhaledReduces duration of symptoms by approximately 0.6 to 1 day in adults and children.[5][6][9]
Oseltamivir OralReduces duration of symptoms by about 1 day in adults and up to 36 hours in children.[5][6][9]
Peramivir IntravenousMay be superior to other NAIs in reducing time to symptom alleviation.[7][8][10]
Laninamivir InhaledEffective in a single dose; has shown efficacy against oseltamivir-resistant strains.[5][11]

In Vitro Inhibitory Activity

The in vitro inhibitory activity of neuraminidase inhibitors is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity. These values can vary depending on the influenza virus strain and the specific assay used.

Influenza Strain This compound IC50 (nM) Oseltamivir IC50 (nM) Peramivir IC50 (nM) Laninamivir IC50 (nM) References
A/H1N1 0.921.34Not widely reported in comparative studiesNot widely reported in comparative studies[12]
A/H3N2 2.280.67Not widely reported in comparative studiesNot widely reported in comparative studies[12]
Influenza B 4.1913Not widely reported in comparative studiesNot widely reported in comparative studies[12]
H5N1 SusceptibleSusceptibleSusceptibleSusceptible[13]
H7N9 Potent inhibitorLess potent, resistance observedPotent inhibitorPotent inhibitor[14][15]

Note: IC50 values are highly dependent on the specific virus isolate and the assay methodology.

Resistance Profiles

The emergence of drug-resistant influenza strains is a significant public health concern. Resistance to oseltamivir, particularly in seasonal H1N1 viruses, has been more frequently reported than resistance to this compound.[16] Peramivir and laninamivir have demonstrated activity against some oseltamivir-resistant strains.[14][16] Mutations in the neuraminidase enzyme, such as the H274Y substitution in N1 neuraminidases, can confer resistance to oseltamivir while retaining susceptibility to this compound.[17]

Neuraminidase Inhibitor Common Resistance Mutations Key Resistance Characteristics References
This compound E119G/D/A, D198NResistance remains relatively low.[16][17]
Oseltamivir H274Y (in N1), R292K (in N2)Resistance has been more widespread, especially in past H1N1 strains.[14][16]
Peramivir H274Y can reduce susceptibility.Generally active against many oseltamivir-resistant strains.[16][17]
Laninamivir Not as extensively studiedAppears to have a higher barrier to resistance.[14][16]

Pharmacokinetics and Safety

The pharmacokinetic properties of neuraminidase inhibitors differ significantly, largely due to their different routes of administration.

Parameter This compound Oseltamivir Peramivir Laninamivir References
Administration InhaledOral (prodrug)IntravenousInhaled (prodrug)[3][4][11]
Bioavailability 4-17% (systemic)~80% (as active metabolite)100%Not applicable (local action)[3]
Metabolism Excreted unchangedProdrug hydrolyzed to active formExcreted unchangedProdrug hydrolyzed to active form[3][11]
Half-life 2.5-5.1 hours6-10 hours (active metabolite)Long half-lifeLong-lasting in respiratory tract[3][4][11]
Common Adverse Events Bronchospasm (in patients with underlying respiratory disease)Nausea, vomiting, headacheDiarrheaGenerally well-tolerated[6][8][18][19]

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

A common method for determining the IC50 values of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.[20][21]

Principle: This assay measures the ability of a neuraminidase inhibitor to block the enzymatic activity of viral neuraminidase. The enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[20][21]

Detailed Methodology:

  • Virus Preparation: Influenza virus stocks are diluted in an appropriate assay buffer to achieve a suitable level of neuraminidase activity.[20]

  • Inhibitor Dilution: A serial dilution of the neuraminidase inhibitors (e.g., this compound, oseltamivir carboxylate) is prepared in a 96-well plate.[21]

  • Incubation: The diluted virus is added to the wells containing the inhibitor dilutions and incubated to allow for the binding of the inhibitor to the neuraminidase enzyme.[22]

  • Substrate Addition: The fluorogenic substrate MUNANA is added to each well, and the plate is incubated at 37°C.[20]

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., a high pH buffer).[20]

  • Fluorescence Reading: The fluorescence of the product, 4-MU, is measured using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm.[20][21]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]

G cluster_workflow Neuraminidase Inhibition Assay Workflow Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Add Diluted Virus Add Diluted Virus Prepare Inhibitor Dilutions->Add Diluted Virus 1. Incubate (Inhibitor-Enzyme Binding) Incubate (Inhibitor-Enzyme Binding) Add Diluted Virus->Incubate (Inhibitor-Enzyme Binding) 2. Add MUNANA Substrate Add MUNANA Substrate Incubate (Inhibitor-Enzyme Binding)->Add MUNANA Substrate 3. Incubate (Enzymatic Reaction) Incubate (Enzymatic Reaction) Add MUNANA Substrate->Incubate (Enzymatic Reaction) 4. Add Stop Solution Add Stop Solution Incubate (Enzymatic Reaction)->Add Stop Solution 5. Read Fluorescence Read Fluorescence Add Stop Solution->Read Fluorescence 6. Calculate IC50 Calculate IC50 Read Fluorescence->Calculate IC50 7.

Workflow for a fluorescence-based neuraminidase inhibition assay.

Logical Framework for NAI Selection

The choice of a specific neuraminidase inhibitor depends on several factors, including the patient's age and clinical status, the route of administration, and local resistance patterns.

Decision framework for selecting a neuraminidase inhibitor.

References

Zanamivir's Efficacy Against Oseltamivir-Resistant Influenza: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of oseltamivir-resistant influenza strains presents a significant challenge to seasonal and pandemic influenza preparedness. This guide provides a comprehensive comparison of zanamivir and oseltamivir, with a focus on this compound's effectiveness against oseltamivir-resistant influenza. The information is supported by experimental data from in vitro studies, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound, a neuraminidase inhibitor, has demonstrated consistent efficacy against influenza A and B viruses, including strains that have developed resistance to oseltamivir. The primary mechanism of oseltamivir resistance in influenza A (H1N1) viruses is the H275Y mutation in the neuraminidase (NA) protein. This mutation alters the configuration of the NA active site, hindering the binding of oseltamivir. However, this compound's binding to the active site is not significantly affected by this mutation, allowing it to maintain its inhibitory activity. This guide presents data from neuraminidase inhibition assays that quantitatively demonstrate this compound's retained potency against these resistant variants.

Data Presentation: Neuraminidase Inhibitor Susceptibility

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and oseltamivir against wild-type and oseltamivir-resistant influenza A viruses. A higher IC50 value indicates lower susceptibility to the antiviral drug.

Influenza A Virus StrainNeuraminidase (NA) GenotypeOseltamivir IC50 (nM)This compound IC50 (nM)Fold-change in Oseltamivir IC50 (Resistant vs. Wild-Type)
A/California/04/09 (H1N1)pdm09Wild-Type~1~0.5N/A
A/California/04/09 (H1N1)pdm09H275Y Mutant>300~0.5>300[1]
A/Brisbane/59/2007-like (H1N1)Wild-Type~0.90~1.14N/A
A/Brisbane/59/2007-like (H1N1)H275Y Mutant~400~1.5~444[2]
A(H3N2)Wild-Type~0.73~2.09N/A
Influenza BWild-Type~11.53~4.15N/A

Note: IC50 values can vary between studies depending on the specific assay conditions.

Experimental Protocols

Fluorescence-Based Neuraminidase Inhibition Assay

This assay is a widely used method to determine the susceptibility of influenza viruses to neuraminidase inhibitors.

Principle: The assay measures the ability of a neuraminidase inhibitor to block the enzymatic activity of the influenza neuraminidase. The enzyme's activity is detected using a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified. The concentration of the inhibitor that reduces neuraminidase activity by 50% is the IC50 value.[3]

Materials:

  • Influenza virus isolates (wild-type and resistant strains)

  • Neuraminidase inhibitors (this compound, Oseltamivir carboxylate)

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl2)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Virus Preparation: Virus stocks are diluted in assay buffer to a concentration that yields a linear fluorescent signal over the course of the reaction.

  • Serial Dilution of Inhibitors: this compound and oseltamivir carboxylate are serially diluted in the assay buffer to create a range of concentrations.

  • Incubation with Virus: 50 µL of each inhibitor dilution is added to the wells of a 96-well plate, followed by the addition of 50 µL of the diluted virus. The plate is incubated to allow the inhibitor to bind to the viral neuraminidase.

  • Substrate Addition: 50 µL of MUNANA substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence Reading: The plate is incubated at 37°C, and the fluorescence is measured at appropriate time points using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • IC50 Calculation: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Plaque Reduction Assay

This cell-based assay assesses the ability of an antiviral compound to inhibit the replication of influenza virus.

Principle: A monolayer of susceptible cells, such as Madin-Darby canine kidney (MDCK) cells, is infected with a known amount of influenza virus in the presence of varying concentrations of the antiviral drug. The virus replicates and spreads to adjacent cells, forming localized areas of cell death known as plaques. The number and size of these plaques are reduced in the presence of an effective antiviral. The concentration of the drug that reduces the number of plaques by 50% is the EC50 (50% effective concentration).

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Influenza virus stocks

  • Antiviral compounds (this compound, Oseltamivir)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: MDCK cells are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[4]

  • Virus Infection: The cell monolayer is washed and then infected with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Antiviral Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (containing agarose or Avicel) containing serial dilutions of the antiviral drug.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.[5]

  • Plaque Visualization: The cells are fixed and stained with crystal violet. The plaques appear as clear zones against a background of stained, uninfected cells.

  • EC50 Determination: The plaques are counted for each drug concentration, and the percentage of plaque inhibition is calculated relative to a no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

Influenza_Replication_Cycle cluster_cell Host Cell cluster_inhibition Neuraminidase Inhibition Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (Nucleus) Uncoating->Replication Translation 4. Protein Synthesis (Ribosomes) Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release Budding->Release This compound This compound Release->this compound Inhibits Oseltamivir Oseltamivir Release->Oseltamivir Inhibits Virus_Progeny Progeny Virus Release->Virus_Progeny New Virions Virus Influenza Virus Virus->Entry

Caption: Influenza Virus Replication Cycle and Point of Neuraminidase Inhibition.

NA_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Virus_Dilution Dilute Virus Stock Incubation Incubate Virus with Inhibitors Virus_Dilution->Incubation NAI_Dilution Serially Dilute This compound & Oseltamivir NAI_Dilution->Incubation Substrate_Addition Add MUNANA Substrate Incubation->Substrate_Addition Fluorescence_Reading Read Fluorescence Substrate_Addition->Fluorescence_Reading IC50_Calc Calculate IC50 Values Fluorescence_Reading->IC50_Calc

Caption: Experimental Workflow for the Neuraminidase Inhibition Assay.

Conclusion

The presented data and experimental protocols underscore the continued viability of this compound as a crucial antiviral agent, particularly in the context of oseltamivir resistance. The H275Y mutation, a common marker for oseltamivir resistance in H1N1 strains, does not significantly impact the inhibitory activity of this compound. This makes this compound a critical tool in the clinical management of influenza and a vital component of pandemic preparedness strategies. For researchers and drug development professionals, the methodologies outlined provide a framework for the continued surveillance of antiviral resistance and the evaluation of new antiviral candidates.

References

Cross-Resistance Profiles of Zanamivir and Peramivir in Influenza Neuraminidase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance between the neuraminidase inhibitors zanamivir and peramivir reveals distinct patterns dictated by specific amino acid substitutions in the influenza neuraminidase (NA) protein. While both drugs target the same active site of the NA enzyme, variations in their chemical structures lead to differential binding affinities and susceptibility profiles in the presence of mutations. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Cross-Resistance

The susceptibility of influenza viruses to this compound and peramivir is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of each drug. A significant increase in the IC50 value for a mutant virus compared to the wild-type virus indicates reduced susceptibility or resistance. The following tables summarize the impact of key NA mutations on the efficacy of this compound and peramivir, presented as fold-changes in IC50 values.

Neuraminidase MutationInfluenza Virus Subtype(s)Fold Increase in this compound IC50Fold Increase in Peramivir IC50Key Observations
H274Y (N1 numbering) A(H1N1), A(H5N1)No significant changeHigh-level resistance (100 to >400-fold)This is a common oseltamivir resistance mutation that confers significant resistance to peramivir but not to this compound.[1][2][3]
R292K A(H3N2), A(H7N9)Moderate resistance (<50-fold)High-level resistanceConfers high-level resistance to oseltamivir and peramivir, with a smaller but still significant reduction in this compound susceptibility.[1][4]
E119G A(H3N2), A(H5N1)High-level resistance (>1,300-fold)Minimal to no effectPrimarily confers high-level resistance to this compound with little impact on peramivir or oseltamivir susceptibility.[2][5]
Q136K A(H1N1)High-level resistance (~300-fold)Moderate resistance (~70-fold)This mutation significantly reduces susceptibility to both this compound and peramivir, though the effect is more pronounced for this compound.[2][6]
D198G A(H5N1)Moderate resistance (~44-fold)Low-level resistance (~4-fold)This mutation, identified after this compound passage, also reduced oseltamivir susceptibility.[5]
I222M + H274Y A(H5N1)No significant changeVery high-level resistance (>3,000-fold)The double mutation dramatically increases peramivir resistance compared to H274Y alone, while this compound susceptibility is maintained.[5]
A245T Influenza BModerate resistance (~32-fold)Low-level resistance (~5-fold)This mutation also affects oseltamivir sensitivity.[7]

Experimental Protocols

The evaluation of cross-resistance between this compound and peramivir predominantly relies on in vitro neuraminidase inhibition assays. The following provides a generalized methodology for these key experiments.

Neuraminidase Inhibition Assay (Fluorometric/Chemiluminescent)

Objective: To determine the concentration of a neuraminidase inhibitor (NAI) required to inhibit 50% of the neuraminidase activity (IC50) of a given influenza virus.

Materials:

  • Influenza virus isolates (wild-type and mutant strains)

  • Neuraminidase inhibitors: this compound and Peramivir of known concentrations

  • Fluorogenic or chemiluminescent substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) or a similar substrate.

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Microplates (96-well, black for fluorescence or white for chemiluminescence)

  • Fluorometer or luminometer

Procedure:

  • Virus Preparation: Virus stocks are diluted in assay buffer to a concentration that yields a linear reaction rate for the duration of the assay.

  • Serial Dilution of Inhibitors: this compound and peramivir are serially diluted in the assay buffer to cover a range of concentrations.

  • Incubation with Inhibitors: A fixed amount of the diluted virus is pre-incubated with the various concentrations of the inhibitors in the microplate wells for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: The fluorogenic or chemiluminescent substrate (e.g., MUNANA) is added to each well to initiate the enzymatic reaction.

  • Enzymatic Reaction: The plate is incubated at 37°C for a specific time (e.g., 60 minutes). The neuraminidase cleaves the substrate, releasing a fluorescent or luminescent product.

  • Reaction Termination and Signal Detection: The reaction is stopped by adding a stop solution (e.g., NaOH for MUNANA). The fluorescence or luminescence is then measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the workflow of the neuraminidase inhibition assay and the logical relationships of cross-resistance patterns between this compound and peramivir.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis virus_prep Virus Dilution pre_incubation Pre-incubation: Virus + NAI virus_prep->pre_incubation nai_prep NAI Serial Dilution (this compound & Peramivir) nai_prep->pre_incubation substrate_add Add Substrate (e.g., MUNANA) pre_incubation->substrate_add reaction Enzymatic Reaction (37°C) substrate_add->reaction stop_reaction Stop Reaction reaction->stop_reaction read_signal Measure Signal (Fluorescence/Luminescence) stop_reaction->read_signal calc_inhibition % Inhibition Calculation read_signal->calc_inhibition ic50_determination IC50 Determination (Dose-Response Curve) calc_inhibition->ic50_determination

Caption: Workflow of a Neuraminidase Inhibition Assay.

G cluster_mutations Neuraminidase Mutations cluster_this compound This compound Susceptibility cluster_peramivir Peramivir Susceptibility H274Y H274Y Zan_S Susceptible H274Y->Zan_S Per_R Resistant H274Y->Per_R R292K R292K Zan_R Resistant R292K->Zan_R R292K->Per_R E119G E119G E119G->Zan_R Per_S Susceptible E119G->Per_S Q136K Q136K Q136K->Zan_R Q136K->Per_R Moderately

Caption: Cross-Resistance Patterns of Key NA Mutations.

References

comparative pharmacokinetics of inhaled versus intravenous zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Pharmacokinetics of Inhaled versus Intravenous Zanamivir

Introduction

This compound is an antiviral medication that acts as a neuraminidase inhibitor, effective against both influenza A and B viruses.[1] It is available in two primary formulations for administration: a dry powder for oral inhalation and an aqueous solution for intravenous infusion.[2] While the inhaled route targets the respiratory tract directly, the intravenous route provides systemic circulation for treating severe influenza infections.[3] This guide provides a detailed comparison of the pharmacokinetic profiles of inhaled and intravenous this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Data

The route of administration significantly influences the systemic exposure and local concentrations of this compound in the respiratory tract. The following tables summarize the key pharmacokinetic parameters for intravenous and inhaled this compound from studies in healthy adult subjects.

Table 1: Serum Pharmacokinetic Parameters of Intravenous this compound
Parameter100 mg (q12h)200 mg (q12h)600 mg (q12h)Continuous Infusion (42 mg total)
Cmax (ng/mL) 3,0906,36018,700130
Tmax (h) 1.01.01.012.0
AUC0-12 (ng·h/mL) 6,68013,90044,7001,220
t1/2 (h) 2.62.52.5Not Reported
CL (L/h) 15.014.413.4Not Reported

Data sourced from a study in healthy adult subjects. Cmax and Tmax are reported as median values. AUC0-12 is the area under the concentration-time curve from 0 to 12 hours. t1/2 is the elimination half-life. CL is the systemic clearance.[4][5]

Table 2: Serum Pharmacokinetic Parameters of Inhaled this compound
Parameter10 mg (q12h)
Cmax (ng/mL) 21.2
Tmax (h) 1.75
AUC0-12 (ng·h/mL) Not Reported
t1/2 (h) Not Reported
Bioavailability 4-17%[6]

Data sourced from a study in healthy adult subjects. Cmax and Tmax are reported as median values. Due to low and variable serum concentrations in the terminal phase, AUC and half-life were not accurately estimated for the inhaled route.[4]

Table 3: this compound Concentrations in Epithelial Lining Fluid (ELF)
Administration RouteDoseMedian ELF Concentration (ng/mL)
Intravenous (Intermittent) 100 mg (q12h)74
200 mg (q12h)146
600 mg (q12h)419
Inhaled 10 mg (q12h)891 (first collection), 326 (subsequent collections)

ELF concentrations were measured 12 hours after the last dose. For the inhaled route, corresponding serum concentrations were undetectable at the time of ELF measurement.[7][8]

Pharmacokinetic Pathways and Disposition

The following diagram illustrates the distinct pharmacokinetic pathways of inhaled and intravenous this compound, from administration to elimination.

G Inhaled Oral Inhalation (10 mg) Oropharynx Oropharynx Deposition (~78%) Inhaled->Oropharynx Lungs Lung Deposition (~13%) Inhaled->Lungs Systemic_Inhaled Systemic Circulation (Low Bioavailability: 4-17%) Lungs->Systemic_Inhaled Absorption Distribution Distribution to Tissues (Vd ≈ 16 L) Low Protein Binding (<10%) Systemic_Inhaled->Distribution IV Intravenous Infusion (e.g., 600 mg) Systemic_IV Systemic Circulation (100% Bioavailability) IV->Systemic_IV Systemic_IV->Distribution Elimination Renal Excretion (>90% Unchanged) Distribution->Elimination

Caption: Comparative pharmacokinetic pathways of inhaled and intravenous this compound.

Experimental Protocols

The data presented in this guide is primarily derived from an open-label, non-randomized, multiple-dose pharmacokinetic study conducted in healthy adult subjects.[4][7]

Study Design and Population
  • Design: The study was an open-label, non-randomized, single-period, multiple-dose pharmacokinetic evaluation.[4]

  • Participants: Healthy adult subjects were enrolled in different cohorts for each administration regimen.[7] Each regimen was administered to six healthy subjects.[4]

Dosing Regimens
  • Intravenous (Intermittent): this compound was administered as an intravenous infusion at doses of 100 mg, 200 mg, or 600 mg every 12 hours for two doses.[8]

  • Intravenous (Continuous): A 6 mg loading dose was administered over 2 minutes, followed by a continuous infusion at a rate of 3 mg/h for 12 hours.[7]

  • Oral Inhaled: this compound was administered as 10 mg (two 5-mg inhalations) via a Rotadisk/Diskhaler device every 12 hours for two doses.[4]

Pharmacokinetic Sampling and Analysis
  • Serum Sampling: Serial blood samples were collected at specified time points to determine the serum concentrations of this compound.[5]

  • Pulmonary Sampling: A single bronchoalveolar lavage (BAL) was performed at various time points for each subject to calculate the drug concentrations in the epithelial lining fluid (ELF).[8]

  • Analytical Method: this compound concentrations in serum and BAL fluid were quantified using a validated analytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[2]

Summary of Findings

  • Systemic Exposure: Intravenous administration results in complete bioavailability and dose-proportional systemic exposure, with a half-life of approximately 2.5 hours.[5] In contrast, inhaled this compound has low systemic bioavailability (4-17%), leading to significantly lower serum concentrations.[6]

  • Pulmonary Concentrations: Despite low systemic absorption, oral inhalation delivers high concentrations of this compound directly to the epithelial lining fluid of the lungs, exceeding those achieved with even high-dose intravenous administration.[8]

  • Distribution and Elimination: this compound exhibits a low volume of distribution, roughly equivalent to the extracellular water volume, and has minimal protein binding (<10%).[9][10] It is not metabolized and is primarily eliminated unchanged by the kidneys.[9][10] Therefore, dose adjustments may be necessary for patients with renal impairment.[11]

Conclusion

The choice between inhaled and intravenous this compound is guided by the clinical context. Inhaled this compound is suitable for treating uncomplicated influenza by delivering high drug concentrations to the primary site of infection in the respiratory tract with minimal systemic side effects.[12] Intravenous this compound is reserved for hospitalized patients with severe influenza, where high systemic drug levels are necessary to ensure adequate penetration into the pulmonary compartment and other tissues.[3] The pharmacokinetic data clearly demonstrates that while intravenous administration provides predictable and high systemic exposure, direct inhalation is more efficient at achieving high local concentrations in the lungs.

References

Zanamivir Efficacy: A Comparative Analysis Against H1N1 and H3N2 Influenza Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the neuraminidase inhibitor, zanamivir, against two common influenza A subtypes: H1N1 and H3N2. The information presented is collated from a range of in vitro and clinical studies to support research and development in the field of antiviral therapeutics.

In Vitro Efficacy: Neuraminidase Inhibition

The in vitro efficacy of this compound is primarily determined by its ability to inhibit the neuraminidase (NA) enzyme of the influenza virus, a critical step in viral replication. This is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the NA enzyme activity.

A study of influenza viruses circulating in France found that influenza A/H1N1 viruses were more sensitive to this compound than A/H3N2 viruses. The mean IC50 value for H1N1 was 0.92 nM, whereas the mean IC50 for H3N2 was 2.28 nM[1]. Conversely, H3N2 viruses were found to be more sensitive to oseltamivir[1]. Other research has shown IC50 values for this compound against H1N1 to be approximately 0.19 µM and 15.93 µM for H3N2 in a plaque reduction assay[2].

Influenza SubtypeMean IC50 (nM) of this compoundReference
A/H1N10.92[1]
A/H3N22.28[1]

Note: IC50 values can vary depending on the specific viral strains tested and the assay methodology used.

Clinical Efficacy

Clinical studies have evaluated the effectiveness of this compound in treating uncomplicated influenza infections. In a large, double-blind, placebo-controlled study, this compound was shown to reduce the median time to alleviation of major symptoms by one day compared to a placebo in an intent-to-treat population that included patients with H1N1, H3N2, and influenza B[3]. The study noted no significant difference in treatment effect between influenza A and B[4].

A comparative study in children found no statistically significant difference in the total febrile period or the duration of fever after starting treatment between oseltamivir and this compound for both H1N1 and H3N2 infections[5]. Another study in children comparing this compound and laninamivir octanoate for H3N2 and influenza B infections found that the duration of fever was longer in patients with influenza B than in those with H3N2[6].

While direct head-to-head clinical trials focusing solely on this compound's efficacy in H1N1 versus H3N2 are limited, the available data suggest that this compound is effective against both subtypes.

This compound Resistance

The emergence of drug-resistant influenza strains is a significant concern. While resistance to oseltamivir, another neuraminidase inhibitor, has been more frequently reported, particularly in H1N1 strains with the H275Y mutation, this compound has generally retained its activity against these variants[7][8][9].

Studies have shown that 100% of the 2009 H1N1 viruses tested during the 2013-2014 season were susceptible to this compound[10]. The development of resistance to this compound during treatment has been identified but is considered rare[10]. Some mutations, such as E119V/G and Q136K in the neuraminidase of A(H1N1)pdm09 viruses, have been shown to confer resistance to this compound[8]. For H3N2, the R292K mutation can lead to reduced susceptibility to both oseltamivir and this compound[7]. Overall, the rate of NAI resistance for H3N2 has remained low, generally below 0.5%[11].

Experimental Protocols

Neuraminidase (NA) Inhibition Assay (Fluorometric)

This assay is a standard method for determining the in vitro susceptibility of influenza viruses to neuraminidase inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of the neuraminidase activity of H1N1 and H3N2 viruses (IC50).

Materials:

  • Influenza virus isolates (H1N1 and H3N2)

  • This compound (serial dilutions)

  • Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer (e.g., MES buffer with CaCl2)

  • Stop solution (e.g., NaOH in ethanol)

  • Fluorometer

Procedure:

  • Virus Preparation: Clinical isolates of influenza A (H1N1 and H3N2) are propagated in a suitable cell line, such as Madin-Darby canine kidney (MDCK) cells[12]. The virus titer is determined and adjusted to a standardized concentration for the assay.

  • Assay Setup: The assay is performed in a 96-well plate format.

  • Inhibitor Addition: Serial half-log dilutions of this compound (e.g., from 10 µM to 0.01 nM) are added to the wells[13].

  • Virus Incubation: A standardized amount of the influenza virus is added to the wells containing the diluted this compound and incubated for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Reaction: The fluorogenic substrate MUNANA is added to each well, and the plate is incubated at 37°C for a specified time (e.g., 60 minutes). The viral neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone.

  • Reaction Termination: The enzymatic reaction is stopped by adding a stop solution[14].

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of neuraminidase inhibition is calculated for each this compound concentration relative to a no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Randomized Controlled Clinical Trial for Influenza Treatment

This protocol outlines the general design for a clinical trial to evaluate the efficacy of this compound.

Objective: To compare the efficacy and safety of this compound to a placebo in the treatment of acute influenza in adults.

Study Design: Double-blind, randomized, placebo-controlled, multicenter, parallel-group study[3].

Inclusion Criteria:

  • Adult patients presenting with an influenza-like illness.

  • Onset of symptoms within a specified timeframe (e.g., less than 48 hours)[4].

  • Presence of fever and at least two characteristic influenza symptoms (e.g., headache, myalgia, cough, sore throat).

Exclusion Criteria:

  • Known contraindications to this compound.

  • Concurrent use of other antiviral medications.

  • Severe underlying medical conditions that could confound the results.

Procedure:

  • Patient Screening and Enrollment: Eligible patients who provide informed consent are enrolled in the study.

  • Randomization: Patients are randomly assigned to receive either this compound or a placebo[3]. The randomization is blinded to both the patients and the investigators.

  • Treatment Administration: Patients self-administer the assigned treatment (e.g., inhaled this compound 10 mg or placebo) twice daily for a specified duration (e.g., five days)[4].

  • Symptom Monitoring: Patients record the severity of their influenza symptoms daily in a diary.

  • Virological Assessment: Nasal or throat swabs are collected at baseline and at specified follow-up times to confirm influenza infection by laboratory methods (e.g., RT-PCR or viral culture) and to assess viral shedding.

  • Primary Endpoint: The primary measure of efficacy is the time to alleviation of major influenza symptoms[3][4].

  • Secondary Endpoints: These may include the duration of fever, severity of symptoms, time to return to normal activities, and incidence of influenza-related complications.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The data from the this compound and placebo groups are compared using appropriate statistical methods to determine if there is a significant difference in the primary and secondary endpoints.

Visualizations

G cluster_workflow In Vitro NA Inhibition Assay Workflow prep Virus & Drug Preparation assay Assay Plate Setup (Virus + this compound) prep->assay substrate Add MUNANA Substrate assay->substrate incubate Incubate at 37°C substrate->incubate stop Stop Reaction incubate->stop read Measure Fluorescence stop->read analyze Calculate IC50 read->analyze G cluster_comparison This compound Susceptibility Comparison This compound This compound h1n1 H1N1 Subtype This compound->h1n1 Inhibits NA h3n2 H3N2 Subtype This compound->h3n2 Inhibits NA h1n1_susc Generally More Susceptible (Lower IC50) h1n1->h1n1_susc h3n2_susc Generally Less Susceptible (Higher IC50) h3n2->h3n2_susc

References

A Head-to-Head Clinical Trial Design Comparing Zanamivir and Oseltamivir in the Treatment of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of zanamivir and oseltamivir, two neuraminidase inhibitors used for the treatment of influenza. The comparison is based on data from head-to-head clinical trials, with a focus on efficacy and safety. Detailed experimental protocols and visual diagrams of the drug's mechanism of action and a typical clinical trial workflow are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the quantitative data from a head-to-head clinical trial comparing the efficacy and safety of oseltamivir and this compound in patients with influenza.[1]

Table 1: Comparison of Efficacy Between Oseltamivir and this compound [1]

Efficacy EndpointOseltamivir (n=40)This compound (n=40)P-value
Time to Temperature Normalization (hours) 50.443.20.0157
Time to Symptom Disappearance (hours) 157.2163.2> 0.05
Time to Resuming Work (hours) 158.4145.2> 0.05

Table 2: Comparison of Adverse Events Between Oseltamivir and this compound [1]

Adverse EventOseltamivir (n=40)This compound (n=40)P-value
Drowsiness 37.5% (15 patients)22.5% (9 patients)> 0.05
Nausea 25% (10 patients)15% (6 patients)> 0.05
Psychiatric Problems 7.5% (3 patients)5% (2 patients)> 0.05
Respiratory Distress 0% (0 patients)12.5% (5 patients)< 0.05

Experimental Protocols

The following is a detailed methodology for a randomized, double-blind, placebo-controlled head-to-head clinical trial comparing oseltamivir and this compound, adapted from a similar study design.[2][3][4]

1. Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Adult outpatients presenting with influenza-like illness for less than 36 hours, a positive influenza A or B rapid test, and at least one respiratory symptom (cough, sore throat) and one systemic symptom (fever, headache, myalgia).
  • Exclusion Criteria: Pregnancy, severe underlying chronic illness, and recent influenza vaccination.

3. Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either oseltamivir or this compound. A double-dummy design is used to maintain blinding, where patients in the oseltamivir group receive active oseltamivir and a placebo inhaler, and patients in the this compound group receive active this compound and a placebo capsule.

4. Treatment:

  • Oseltamivir Group: 75 mg oseltamivir orally twice daily for 5 days.
  • This compound Group: 10 mg this compound (two 5 mg inhalations) twice daily for 5 days.

5. Data Collection:

  • Baseline: Demographic data, medical history, and baseline symptom scores are recorded. A nasal swab is collected for RT-PCR confirmation of influenza.
  • Daily: Patients record their symptoms in a diary.
  • Follow-up Visits: Patients are assessed on days 3, 7, and 14 for symptom resolution, adverse events, and virological clearance (via nasal swabs).

6. Endpoints:

  • Primary Endpoint: Time to alleviation of all influenza symptoms.
  • Secondary Endpoints:
  • Time to resolution of fever.
  • Viral load reduction from baseline.
  • Incidence of influenza-related complications.
  • Incidence and severity of adverse events.

7. Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat population with confirmed influenza. Time-to-event endpoints are analyzed using Kaplan-Meier methods and log-rank tests.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Neuraminidase Inhibitors

Influenza_Lifecycle cluster_cell Host Cell cluster_inhibition Inhibition Viral_Entry 1. Viral Entry (Attachment & Penetration) Uncoating 2. Uncoating (Viral RNA release) Viral_Entry->Uncoating Replication 3. Replication (Viral RNA & Protein Synthesis) Uncoating->Replication Assembly 4. Assembly (New Virus Particles) Replication->Assembly Budding 5. Budding Assembly->Budding Release 6. Release Budding->Release Influenza_Virus Influenza Virus Release->Influenza_Virus New Virions Neuraminidase_Inhibitors This compound & Oseltamivir (Neuraminidase Inhibitors) Neuraminidase_Inhibitors->Release Inhibit Neuraminidase Influenza_Virus->Viral_Entry Infection Infects New Cell Influenza_Virus->Infection Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Zanamivir_Arm This compound Treatment Arm (Active this compound + Placebo Capsule) Randomization->Zanamivir_Arm Oseltamivir_Arm Oseltamivir Treatment Arm (Active Oseltamivir + Placebo Inhaler) Randomization->Oseltamivir_Arm Data_Collection Data Collection (Symptoms, Virological Samples, Adverse Events) Zanamivir_Arm->Data_Collection Oseltamivir_Arm->Data_Collection Follow_Up Follow-up Period Data_Collection->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

References

In Vitro Inhibitory Efficacy: A Comparative Analysis of Zanamivir and Laninamivir

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro inhibitory concentrations of two key neuraminidase inhibitors, zanamivir and laninamivir, used in the treatment of influenza. The data presented is compiled from multiple research studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The inhibitory activities of this compound and laninamivir are typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral neuraminidase (NA) enzyme activity in vitro. A lower IC50 value indicates greater potency.

The following table summarizes the comparative IC50 values of this compound and laninamivir against various influenza virus neuraminidase subtypes as reported in published literature.

Neuraminidase SubtypeThis compound (IC50, nM)Laninamivir (IC50, nM)Key Observations
Group 1 NA (N5) 0.59[1]0.90[1]Both inhibitors are highly effective, with this compound showing slightly higher potency.[1]
Atypical Group 1 NA (p09N1) 1.11[1]1.83[1]This compound is approximately 1.65-fold more potent against this subtype.[1]
Group 2 NA (p57N2) 1.36[1]3.12[1]This compound is about 2.29-fold more potent against this group 2 NA.[1]
Influenza A (General) 0.95 (median)[2]Not specifiedThis compound demonstrates potent inhibition against influenza A clinical isolates.[2]
Influenza B (General) 2.7 (median)[2]<4[3]Both inhibitors are effective, though generally require slightly higher concentrations for influenza B compared to some influenza A subtypes.[2][3][4]
Avian Influenza (Various NA subtypes) 2.2 - 30.1 (range)[5]Not specifiedThis compound's efficacy varies across different avian NA subtypes.[5]

Note: Laninamivir is a 7-methoxy derivative of this compound.[6] While their core structures and binding modes are similar, the additional methoxy group in laninamivir can influence its interaction with the NA active site, leading to differences in inhibitory activity.[1] Both drugs are generally more effective against group 1 NAs than group 2 NAs.[1]

Experimental Protocols

The in vitro inhibitory concentrations (IC50 values) cited in this guide are primarily determined using a fluorescence-based neuraminidase inhibition assay. This method is a standard for assessing the susceptibility of influenza viruses to NA inhibitors.[7][8]

Principle of the Assay: The assay quantifies the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. The NA enzyme cleaves a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), releasing a fluorescent product, 4-methylumbelliferone (4-MU).[7][9] The concentration of the inhibitor that reduces the fluorescent signal by 50% is determined as the IC50 value.[7]

Detailed Methodology (Compiled from multiple sources):

  • Preparation of Reagents:

    • Inhibitor Stock Solutions: Master stocks of this compound and laninamivir are prepared at a concentration of 300 µM by dissolving the powdered drug in an appropriate assay buffer (e.g., 66.6 mM MES, 8 mM CaCl2, pH 6.5).[7] These stocks can be stored at -20°C.[7]

    • Substrate Solution: A working solution of MUNANA is prepared (e.g., 300 µM) in the assay buffer.[7] This solution should be protected from light.[7]

    • Virus Samples: Clinical isolates or laboratory strains of influenza virus are cultured, often in Madin-Darby canine kidney (MDCK) cells, and the culture supernatants containing the virus are harvested.[8]

  • Assay Procedure:

    • Inhibitor Dilution: The neuraminidase inhibitors are serially diluted in the assay buffer in a 96-well microplate to create a range of concentrations for testing.

    • Incubation with Virus: A standardized amount of the virus sample is added to each well containing the diluted inhibitors and incubated (e.g., for 30 minutes at 37°C) to allow the inhibitor to bind to the viral neuraminidase.

    • Enzymatic Reaction: The MUNANA substrate solution is added to all wells, and the plate is incubated for a specific period (e.g., 1 hour at 37°C) to allow the enzymatic reaction to proceed.[4]

    • Stopping the Reaction: The reaction is terminated by adding a stop solution (e.g., a high pH buffer like NaOH).[4]

  • Data Acquisition and Analysis:

    • Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer with appropriate excitation (e.g., 365 nm) and emission (e.g., 450 nm) wavelengths.[4]

    • IC50 Calculation: The fluorescence readings are plotted against the inhibitor concentrations. A dose-response curve is generated using non-linear regression analysis to calculate the IC50 value, which is the drug concentration that causes a 50% reduction in fluorescence compared to the no-inhibitor control.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the fluorescence-based neuraminidase inhibition assay used to determine the IC50 values for this compound and laninamivir.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Virus Virus Sample Incubation1 Incubate Virus with Inhibitors Virus->Incubation1 Inhibitors This compound / Laninamivir Stock Solutions Dilution Serial Dilution of Inhibitors Inhibitors->Dilution Substrate MUNANA Substrate AddSubstrate Add MUNANA Substrate Substrate->AddSubstrate Dilution->Incubation1 Incubation1->AddSubstrate Incubation2 Incubate for Enzymatic Reaction AddSubstrate->Incubation2 Stop Stop Reaction Incubation2->Stop Measure Measure Fluorescence (4-MU product) Stop->Measure Calculate Calculate IC50 Value (Dose-Response Curve) Measure->Calculate

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

References

The Ferret Model: Validating In Vivo Zanamivir Susceptibility for Influenza Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The ferret (Mustela putorius furo) stands as a premier animal model for investigating influenza virus infection and the efficacy of antiviral agents.[1] Its value lies in the close parallels it shares with human influenza, as ferrets are susceptible to human influenza strains without the need for viral adaptation, exhibit similar clinical symptoms such as fever and sneezing, and can transmit the virus to other ferrets.[1][2][3] This guide provides an objective comparison of the ferret model with other alternatives and presents experimental data and protocols that underscore its validation for in vivo zanamivir susceptibility studies.

Comparison of In Vivo Models for Influenza Research

While various animal models are utilized in influenza research, the ferret model offers distinct advantages, particularly for evaluating antiviral effectiveness where clinical outcomes are a primary focus.

FeatureFerret ModelMouse Model
Susceptibility to Human Strains High, no prior viral adaptation required.[1][2]Often requires mouse-adapted virus strains.
Clinical Symptoms Exhibits human-like symptoms (fever, sneezing, lethargy, nasal discharge).[2]Generally lacks clinical symptoms, limiting extrapolation to human clinical trials.[2]
Virus Transmission Efficiently transmits influenza viruses to naive contacts.[1][3]Transmission is not a consistently reliable feature.
Respiratory Tract Anatomy Similar to humans, with ciliated respiratory epithelium and submucosal glands.Differs significantly from the human respiratory tract.
Immunological Reagents Limited availability of ferret-specific reagents.[1]Wide availability of reagents for immunological studies.
Cost and Husbandry Higher cost and more complex husbandry requirements.Lower cost and simpler husbandry.
Primary Use in Antiviral Studies Efficacy studies measuring reduction in viral load, transmission, and clinical symptoms.[1]Initial screening, studies on viral pathogenesis and host immune response.[4]

This compound Susceptibility Studies in the Ferret Model: A Data-Driven Overview

Studies utilizing the ferret model have been instrumental in understanding the in vivo efficacy of this compound and the potential for the emergence of drug-resistant influenza strains.

One key study sought to induce in vivo resistance to this compound and amantadine in ferrets infected with influenza A/LosAngeles/1/87 (H3N2). While amantadine treatment rapidly produced drug-resistant viruses within six days, a similar course of this compound treatment showed no evidence of reduced susceptibility.[5][6] Even after passaging the virus from this compound-treated ferrets to a new group, no clones exhibited reduced susceptibility in neuraminidase (NA) inhibition assays.[5][7]

However, research on highly pathogenic avian influenza A(H5N1) viruses has shown that resistance can emerge under specific conditions. In ferrets infected with A/Vietnam/1203/2004 and treated with a high dose of this compound (1.0 mg/kg twice daily), one viral isolate was found with a 350-fold higher IC50 for this compound.[8] This reduced susceptibility was linked to a Q136L mutation in the neuraminidase protein.[8]

The following table summarizes key quantitative data from these representative studies.

Study ParameterFerret GroupVirus StrainKey FindingsReference
Resistance Development This compound-treatedA/LosAngeles/1/87 (H3N2)No evidence of reduced susceptibility after a single course of treatment. No clones showed reduced susceptibility in NA inhibition assays.[5][6][7]
Resistance Development Amantadine-treatedA/LosAngeles/1/87 (H3N2)Resistance generated within 6 days with characteristic M2 gene mutations.[5][6]
Resistance Emergence (H5N1) This compound-treated (1.0mg/kg twice daily)A/Vietnam/1203/2004 (H5N1)One isolate showed a 350-fold increase in this compound IC50 and a 26-fold increase in oseltamivir IC50. A Q136L mutation in neuraminidase was identified.[8]
Assay Correlation Paired isolates before and during this compound therapyClinical influenza isolatesNeuraminidase inhibition (NAI) assay results correlated with in vivo susceptibility in ferrets, while plaque reduction assays (PRA) showed variable results.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are summarized protocols from key ferret model studies on this compound susceptibility.

General Ferret Model Protocol for Antiviral Resistance Study[6]
  • Animals: 5–6-week-old castrated male ferrets were used.

  • Virus: Influenza virus A/LosAngeles/1/87 (H3N2) was propagated and diluted to the desired titer.

  • Inoculation: Ferrets were infected intranasally (0.5 mL per naris) with 1 mL of the virus solution.

  • This compound Administration: this compound was resuspended in sterile water. Treatment involved intranasal administration at varying doses for a specified number of days (e.g., 9 days).

  • Sample Collection: Daily nasal washes were collected from all ferrets.

  • Viral Shedding and Resistance Assessment:

    • Plaque Assay: Nasal wash samples were assayed on Madin-Darby canine kidney (MDCK) cell monolayers. To screen for resistance, assays were performed with and without 1 mmol/L this compound in the media.[6]

    • Neuraminidase (NA) Inhibition Assay: Clones showing potential resistance were further tested in NA inhibition assays to confirm reduced susceptibility.[5]

    • Sequencing: The hemagglutinin and neuraminidase genes of isolated viral clones were sequenced to identify mutations associated with resistance.[5]

Protocol for Assessing this compound Resistance in A(H5N1) Infection[8]
  • Animals: Female ferrets aged 6-12 months were used.

  • Virus: Influenza A/Vietnam/1203/2004 (H5N1) and A/Chicken/Laos/26/2006 (H5N1) were used.

  • Inoculation: Ferrets were infected intranasally.

  • This compound Administration: Ferrets were treated with doses equivalent to the recommended human dose or sub-optimal doses. For example, one group received 1.0 mg/kg of this compound twice daily.

  • Sample Collection: Nasal washes were collected at various time points post-infection (e.g., day 8).

  • Resistance Analysis:

    • IC50 Determination: The 50% inhibitory concentration (IC50) of this compound for viral isolates from nasal washes was determined.

    • Sequence Analysis: The neuraminidase gene of isolates with reduced susceptibility was sequenced to identify mutations.

Visualizing Experimental Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Ferret Acquire 5-6 week old male ferrets Infection Intranasal Inoculation (1 mL virus) Ferret->Infection Virus Prepare Influenza A (e.g., H3N2) stock Virus->Infection This compound Resuspend this compound in sterile water Treatment Intranasal this compound Treatment (daily) This compound->Treatment Infection->Treatment Control Infected but untreated control Infection->Control Sampling Daily Nasal Wash Collection Treatment->Sampling Control->Sampling PlaqueAssay Plaque Assay on MDCK cells (+/- this compound) Sampling->PlaqueAssay NA_Assay Neuraminidase Inhibition Assay PlaqueAssay->NA_Assay Sequencing HA and NA Gene Sequencing NA_Assay->Sequencing

Caption: Workflow for a ferret study on this compound susceptibility.

This compound functions by inhibiting the viral neuraminidase enzyme, which is critical for the release of new virus particles from infected host cells.

G cluster_virus_lifecycle Normal Influenza Virus Release cluster_zanamivir_action This compound's Mechanism of Action VirusBudding New virus particles bud from host cell Tethered Virus remains tethered to cell via Hemagglutinin-Sialic Acid interaction VirusBudding->Tethered NA_Action Neuraminidase (NA) cleaves Sialic Acid Tethered->NA_Action Release Virus is released to infect new cells NA_Action->Release Inhibition NA is inhibited; cannot cleave Sialic Acid NA_Action->Inhibition Blocked by This compound This compound This compound (Sialic Acid Analog) Administered NA_Binding This compound binds to the active site of Neuraminidase This compound->NA_Binding NA_Binding->Inhibition NoRelease New virus particles remain tethered to the host cell Inhibition->NoRelease SpreadBlocked Spread of infection is blocked NoRelease->SpreadBlocked

Caption: this compound's mechanism of action on influenza virus release.

References

Synergistic Inhibition of Human Parainfluenza Virus-3 by Zanamivir and Suramin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A promising strategy in the ongoing search for effective antiviral therapies against human parainfluenza virus type 3 (hPIV-3) has emerged from the synergistic combination of two existing drugs: the anti-influenza medication zanamivir and the anti-parasitic agent suramin.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the enhanced antiviral effect achieved by this dual-drug regimen, supported by key experimental data and detailed protocols.

hPIV-3 is a major cause of acute respiratory illness, particularly in infants and young children, for which no approved vaccine or antiviral therapy is currently available.[1][3] The repurposing of approved drugs presents an accelerated pathway for therapeutic development. Studies have demonstrated that while this compound and suramin individually exhibit inhibitory activity against hPIV-3, their combined application results in a significantly more potent, synergistic antiviral effect in vitro.[1][2][3]

Mechanism of Action: A Dual Assault on Viral Entry

Both this compound and suramin target the hPIV-3 hemagglutinin-neuraminidase (HN) protein, which is crucial for viral attachment to and release from host cells.[1][3] this compound, a neuraminidase inhibitor, is known to block the enzymatic activity of HN.[4] Suramin has been identified as a non-competitive inhibitor of the hPIV-3 HN, meaning it binds to a different site on the protein than this compound.[1][3] This dual-binding event is believed to enhance the overall inhibitory effect on the virus's ability to infect cells.[1][3]

Quantitative Analysis of Antiviral Activity

The efficacy of this compound and suramin, both individually and in combination, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from a key study are presented below. A lower value indicates higher potency.

CompoundAssay TypeTargetIC50 / EC50 (µM)
This compoundAntiviral (Focus Reduction)hPIV-3 Infection>500
SuraminNeuraminidase InhibitionhPIV-3 HN13.5[1]
SuraminAntiviral (Focus Reduction)hPIV-3 Infection (post-adsorption)30[1][3]
SuraminAntiviral (Binding @ 4°C)hPIV-3 Binding3.1[1]

Synergistic Effect Analysis

The synergistic interaction between this compound and suramin was evaluated using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Drug CombinationEffect Level (Fraction Affected, Fa)Combination Index (CI)Interpretation
This compound + Suramin0.5 (50% inhibition)< 1Synergy
This compound + Suramin0.75 (75% inhibition)< 1Synergy
This compound + Suramin0.9 (90% inhibition)< 1Synergy

Data derived from Bally et al., Scientific Reports, 2016.

These results demonstrate that the combination of this compound and suramin is synergistic across a range of inhibition levels, suggesting that lower concentrations of each drug could be used to achieve a significant antiviral effect.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell and Virus Culture
  • Cells: Madin-Darby canine kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Virus: Human parainfluenza virus type 3 (hPIV-3), C243 strain, was propagated in LLC-MK2 cells.

Cytotoxicity Assay

To ensure that the observed antiviral effects were not due to cellular toxicity, a cytotoxicity assay was performed.

  • MDCK cells were seeded in 96-well plates.

  • The cells were treated with serial dilutions of this compound and suramin.

  • After a 72-hour incubation period, cell viability was assessed using a commercial ATP-based luminescence assay.

  • The 50% cytotoxic concentration (CC50) was determined.

Neuraminidase (NA) Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the viral HN protein.

  • Recombinant hPIV-3 HN protein was used.

  • The protein was incubated with serial dilutions of the test compounds.

  • The fluorogenic substrate 4-methylumbelliferyl-N-acetyl-α-D-neuraminide (MUNANA) was added.

  • The fluorescence generated by the enzymatic cleavage of MUNANA was measured over time.

  • IC50 values were calculated based on the reduction in fluorescence compared to untreated controls.

Antiviral Activity (Focus Reduction Assay)

This assay quantifies the inhibition of viral infection in a cell culture model.

  • Confluent monolayers of MDCK cells in 96-well plates were infected with hPIV-3.

  • After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with medium containing 1.2% Avicel and serial dilutions of the test compounds.

  • The plates were incubated for 72 hours.

  • The cells were fixed and permeabilized.

  • Infected cells (foci) were detected using a primary antibody against hPIV-3 and a secondary antibody conjugated to a fluorescent marker.

  • The number of fluorescent foci was counted, and the EC50 values were determined.

Synergy Analysis

The synergistic effect of the drug combination was assessed using the focus reduction assay with a fixed-ratio combination of this compound and suramin. The resulting data were analyzed using the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI).

Visualizing the Experimental Workflow and Proposed Mechanism

To further clarify the experimental process and the proposed mechanism of synergistic action, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell & Virus Propagation Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cell_Culture->Cytotoxicity Antiviral Focus Reduction Assay (EC50 Determination) Cell_Culture->Antiviral NA_Inhibition Neuraminidase Inhibition Assay (IC50 Determination) Synergy_Calc Synergy Calculation (Chou-Talalay Method) NA_Inhibition->Synergy_Calc Antiviral->Synergy_Calc

Caption: Workflow for assessing the synergistic antiviral effect.

Mechanism_of_Action hPIV3 hPIV-3 HN_Protein HN Protein hPIV3->HN_Protein expresses Host_Cell Host Cell HN_Protein->Host_Cell binds to This compound This compound Inhibition Synergistic Inhibition This compound->Inhibition Suramin Suramin Suramin->Inhibition Inhibition->HN_Protein dually targets

Caption: Proposed synergistic mechanism targeting the hPIV-3 HN protein.

Conclusion and Future Directions

The synergistic activity of this compound and suramin against hPIV-3 in preclinical models is a significant finding that warrants further investigation.[1] This combination therapy approach could potentially lead to a more effective treatment for hPIV-3 infections, possibly allowing for lower doses of each drug and reducing the risk of adverse effects.[1][2] Future studies should focus on optimizing the dose-ratio of this combination and evaluating its efficacy and safety in more advanced preclinical models, with the ultimate goal of progressing towards clinical trials. The data presented here provide a solid foundation for such research endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Zanamivir for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of antiviral compounds like Zanamivir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the potential for environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

This compound Disposal: Key Considerations

According to safety data sheets (SDS), this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) 40 CFR 261.4 (b)(4)[1]. However, it is crucial to note that some SDS classifications indicate that this compound is very toxic to aquatic life with long-lasting effects[2]. Therefore, it is imperative that it is not disposed of down the drain or in regular trash[1][2]. Disposal must be conducted in accordance with all applicable federal, state, and local regulations[1].

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative information related to this compound's ecotoxicity.

ParameterValueSpeciesExposure TimeReference
EC50> 1000 mg/lDaphnia magna (Crustacea)48 hours[1]
IC50> 1000 mg/lActivated sludge, industrial3 hours[1]

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol outlines the procedure for the collection and preparation of solid and liquid this compound waste for disposal by a licensed waste management contractor.

1. Objective: To safely collect and segregate this compound waste in a laboratory setting to ensure proper disposal and minimize exposure and environmental impact.

2. Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves.

  • Designated, clearly labeled, leak-proof waste containers for solid and liquid this compound waste.

  • Sealable plastic bags.

  • pH indicator strips (for liquid waste).

  • Chemical fume hood.

3. Procedure for Solid Waste (e.g., contaminated gloves, weigh boats, paper towels):

  • Don the appropriate PPE before handling any this compound-contaminated materials.
  • Carefully place all solid waste contaminated with this compound into a designated, sealable plastic bag.
  • Seal the bag to prevent the release of any dust or particles.
  • Place the sealed bag into the designated, labeled solid this compound waste container.
  • Ensure the container is kept closed when not in use.
  • Store the waste container in a secure, designated area away from general lab traffic.

4. Procedure for Liquid Waste (e.g., unused solutions, contaminated solvents):

  • Perform all handling of liquid this compound waste within a chemical fume hood to avoid inhalation of any aerosols.
  • Carefully pour all liquid waste containing this compound into the designated, labeled liquid waste container.
  • Avoid splashing. Use a funnel if necessary.
  • Check the pH of the collected liquid waste. If required by the waste disposal contractor, neutralize the solution to a pH between 6 and 8 using appropriate neutralizing agents.
  • Securely cap the liquid waste container.
  • Store the container in a secondary containment bin in a designated, secure area.

5. Waste Pickup and Disposal:

  • Once the waste containers are full, arrange for pickup by a licensed and approved professional waste disposal company.
  • Ensure all labeling and documentation required by the disposal company and regulatory agencies are completed accurately.
  • Maintain records of all disposed this compound waste in accordance with institutional and regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

Zanamivir_Disposal_Workflow cluster_0 start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvents) waste_type->liquid_waste Liquid package_solid Package in sealed, labeled container for solid waste solid_waste->package_solid package_liquid Collect in sealed, labeled container for liquid waste liquid_waste->package_liquid storage Store in Designated Secure Area package_solid->storage package_liquid->storage disposal_vendor Arrange Pickup by Licensed Waste Disposal Vendor storage->disposal_vendor end End: Document Disposal disposal_vendor->end

Caption: this compound Waste Disposal Workflow.

This comprehensive approach to this compound disposal, encompassing careful handling, proper segregation, and professional disposal, is paramount for maintaining a safe laboratory environment and protecting our ecosystems.

References

Essential Safety and Logistical Information for Handling Zanamivir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Zanamivir is paramount. This document provides a procedural guide to personal protective equipment (PPE), operational plans for handling and spills, and appropriate disposal methods based on established safety data.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, particularly in powder form, a combination of engineering controls and personal protective equipment is required to minimize exposure.[1][2] Engineering controls, such as ensuring adequate ventilation and using appropriate exhaust systems (e.g., a chemical fume hood), are the first line of defense.[1] Accessible safety showers and eyewash stations are also essential.[2]

The following PPE should be worn:

  • Eye Protection : Safety goggles with side-shields are necessary to protect against dust and splashes.[1]

  • Hand Protection : Wear appropriate protective gloves.[2] Gloves should be inspected before use, and proper removal techniques must be employed to avoid skin contact.[3]

  • Body Protection : Impervious clothing or a lab coat should be worn to protect the skin.[1][2] For situations with a risk of significant contamination, a long-sleeved, fluid-repellent gown is recommended.[4]

  • Respiratory Protection : A suitable respirator, approved by NIOSH/MSHA or European Standard EN 149, is required, especially when dust or aerosols may be generated.[2]

Operational Plan for Safe Handling

A systematic approach is crucial to prevent contamination and exposure during routine handling of this compound.

Preparation and Handling:

  • Before beginning work, ensure the work area is well-ventilated.[1]

  • Don all required PPE as specified above.

  • Handle the substance in a manner that avoids the formation of dust and aerosols.[1]

  • Avoid all direct contact with the substance, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • After handling, wash hands and any exposed skin thoroughly.[3]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Store away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent.[1]

Quantitative Exposure Data

While many safety documents do not list specific occupational exposure limit values for this compound, one source indicates a Time-Weighted Average (TWA) for industrial use.[1][3]

ParameterValueSource
Occupational Exposure Limit (TWA)1000 micrograms/m³[5]

Emergency and Disposal Plan

Accidental Release Measures: In the event of a spill, follow these procedures:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Prevent the substance from entering drains or water courses.[1]

  • For liquid spills, absorb with an inert, liquid-binding material (e.g., diatomite).[1] For solid spills, sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation.[3]

  • Decontaminate the spill surface and any affected equipment, for example, by scrubbing with alcohol.[1]

Disposal: Proper disposal is critical to prevent environmental contamination. This compound is classified as very toxic to aquatic life with long-lasting effects.[1]

  • Dispose of this compound waste and contaminated materials at an approved waste disposal plant.[1]

  • Do not dispose of with household garbage or allow the product to reach sewage systems.[6]

  • All disposal activities must be conducted in accordance with applicable local, state, and federal regulations.[6]

Experimental Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Spill Protocol risk_assessment Conduct Risk Assessment eng_controls Verify Engineering Controls (Ventilation, Fume Hood) risk_assessment->eng_controls ppe_don Don Required PPE: - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator eng_controls->ppe_don handle_this compound Handle this compound (Avoid dust/aerosol generation) ppe_don->handle_this compound decontaminate Decontaminate Work Surfaces & Equipment handle_this compound->decontaminate spill Spill Occurs handle_this compound->spill ppe_doff Doff PPE Correctly decontaminate->ppe_doff waste_disposal Dispose of Waste in Approved Chemical Waste Container ppe_doff->waste_disposal evacuate Evacuate & Ventilate Area spill->evacuate Immediate Action full_ppe Don Full PPE evacuate->full_ppe contain Contain & Clean Spill full_ppe->contain dispose_spill Dispose of Spill Waste as Hazardous Material contain->dispose_spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanamivir
Reactant of Route 2
Zanamivir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。